6-(trifluoromethoxy)-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPRQRZWXLBANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435699 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162252-92-8 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione (6-(Trifluoromethoxy)isatin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 6-(trifluoromethoxy)isatin, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, isatin (1H-indole-2,3-dione), is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indole ring is intended to modulate the parent molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, potential therapeutic applications, and safety considerations for this compound.
Chemical Properties and Identification
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source(s) |
| CAS Number | 162252-92-8 | [3] |
| Molecular Formula | C₉H₄F₃NO₃ | [4] |
| Molecular Weight | 231.13 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 6-(Trifluoromethoxy)isatin | [4] |
| Appearance | Reported as a solid; color may vary from colorless to light yellow or orange-brown, typical for isatin derivatives. | [5][6] |
| Melting Point | Data for the 6-substituted isomer is not readily available. The isomeric 5-(trifluoromethoxy)isatin has a melting point of 167.0-173.0 °C, which can be used as an estimate. | [5] |
| Solubility | Expected to have low solubility in water, but soluble in common organic solvents such as ethanol, dichloromethane, and DMSO, similar to other isatin derivatives. | [7] |
| pKa | Predicted pKa of 8.69±0.20. | [6] |
| Spectroscopic Data | An FTIR spectrum is available for this compound. | [8] |
Synthesis Protocol: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classic and reliable method for preparing isatins from substituted anilines.[9][10][11][12][13] This protocol has been adapted for the synthesis of this compound starting from 4-(trifluoromethoxy)aniline. The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Diagram of the Sandmeyer Synthesis Workflow
Caption: Workflow of the Sandmeyer isatin synthesis.
Step-by-Step Methodology
Stage 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide
-
Preparation of Reagent Solution: In a suitable reaction vessel (e.g., a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser), dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.
-
Addition of Starting Materials: To this solution, add 4-(trifluoromethoxy)aniline (1.0 eq) followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water. A mineral acid like concentrated hydrochloric acid may be added to facilitate the reaction.[14]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry.
Stage 2: Cyclization to this compound
-
Acid-Catalyzed Cyclization: Carefully and slowly add the dried N-[4-(trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide intermediate to concentrated sulfuric acid (a common ratio is 5-10 mL of acid per gram of intermediate) with stirring, maintaining the temperature below a certain threshold (e.g., 60-70°C) to control the exothermic reaction.
-
Heating: Once the addition is complete, heat the mixture to around 80-90°C.[11] The color of the solution will typically change, indicating the progress of the cyclization.
-
Precipitation and Isolation: After holding at temperature for a defined period (e.g., 1 hour), cool the reaction mixture and pour it carefully onto crushed ice. The isatin product will precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash with copious amounts of cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Applications in Drug Discovery
The isatin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][15] The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.
Diagram of Potential Therapeutic Targets
Caption: Potential therapeutic areas for isatin derivatives.
-
Anticancer Activity: Many isatin derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. The enhanced lipophilicity from the -OCF₃ group could improve cell permeability and potency.
-
Antimicrobial and Antiviral Activity: Isatin-based compounds have been investigated as inhibitors of various microbial and viral targets. Methisazone, an isatin derivative, is a known antiviral agent. The electronic properties of the trifluoromethoxy group could influence binding to target enzymes or proteins.
-
Central Nervous System (CNS) Activity: Isatin is an endogenous compound in mammals and has shown a range of CNS effects, including anticonvulsant and anxiogenic activities.[1] Fluorinated derivatives are often explored for their potential to cross the blood-brain barrier.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, kept in the dark and under an inert atmosphere.[6]
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of the trifluoromethoxy group offers an avenue to fine-tune the biological and pharmacokinetic properties of the versatile isatin core. The well-established Sandmeyer synthesis provides a practical route for its preparation, enabling further exploration of its potential in drug discovery and development programs. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scbt.com [scbt.com]
- 4. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]
- 5. 5-(Trifluoromethoxy)isatin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 162252-92-8 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biomedres.us [biomedres.us]
- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 14. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-(Trifluoromethoxy)isatin: Physicochemical Properties, Synthesis, and Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 6-(trifluoromethoxy)isatin, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide expert insights into the experimental causality and validation inherent in the described protocols.
Introduction: The Isatin Scaffold and the Influence of Trifluoromethoxy Substitution
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] Its versatile reactivity allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the isatin ring is of particular strategic importance in drug design. This substituent is known to significantly enhance metabolic stability, lipophilicity, and cell membrane permeability, thereby improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This guide will focus specifically on the 6-(trifluoromethoxy) isomer, providing a detailed overview of its physicochemical characteristics, a robust protocol for its synthesis, and an exploration of its chemical reactivity.
Physicochemical Properties of 6-(Trifluoromethoxy)isatin
Understanding the fundamental physicochemical properties of 6-(trifluoromethoxy)isatin is paramount for its effective application in research and development. The following table summarizes its key identifiers and physical properties.
| Property | Value | Source |
| Chemical Name | 6-(trifluoromethoxy)-1H-indole-2,3-dione | N/A |
| CAS Number | 162252-92-8 | [2] |
| Molecular Formula | C₉H₄F₃NO₃ | [2] |
| Molecular Weight | 231.13 g/mol | [2] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | Not experimentally determined. For comparison, 5-(trifluoromethoxy)isatin has a melting point of 167.0-173.0 °C. | [3] |
| Boiling Point | Data not available. Isatins typically decompose at high temperatures. | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and dichloromethane. Quantitative data is not readily available. | [4] |
| pKa | Not experimentally determined. For the structurally similar 6-trifluoromethylisatin, the predicted pKa is 8.76 ± 0.20. | [4] |
Synthesis of 6-(Trifluoromethoxy)isatin: A Validated Protocol
The synthesis of 6-(trifluoromethoxy)isatin can be reliably achieved via the Sandmeyer isatin synthesis, a classic and versatile method for the preparation of isatin and its derivatives from anilines.[1][5][6][7] The proposed synthesis starts from the commercially available 4-(trifluoromethoxy)aniline.
Synthetic Workflow Diagram
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]
- 3. 5-(Trifluoromethoxy)isatin, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. biomedres.us [biomedres.us]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a fluorinated derivative of the medicinally significant isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogues represent a privileged heterocyclic system in drug discovery, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group, a key bioisostere for methoxy and other functional groups, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unequivocal confirmation of its molecular structure is a critical prerequisite for any further investigation or application in drug development. This document details an integrated analytical workflow, leveraging mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy to provide a self-validating system for structural confirmation, intended for researchers, chemists, and drug development professionals.
Molecular Overview and Foundational Data
The target molecule, this compound, combines the rigid, planar isatin core with an electron-withdrawing trifluoromethoxy substituent on the benzene ring. This substitution pattern dictates the spectroscopic characteristics that form the basis of its elucidation.
Key Chemical Properties:
-
Chemical Name: this compound
-
Synonym: 6-(Trifluoromethoxy)isatin
-
CAS Number: 162252-92-8
-
Molecular Formula: C₉H₄F₃NO₃
-
Molecular Weight: 231.13 g/mol
Caption: Core components of the target molecule.
Mass Spectrometry: Confirming Mass and Composition
Expertise & Experience: The initial and most fundamental step in structure elucidation is the confirmation of the molecular mass and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the authoritative method. It provides an exact mass measurement with high precision (typically < 5 ppm error), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Trustworthiness (Self-Validating System): The integrity of the analysis rests on the correlation between the experimentally measured m/z value and the theoretically calculated mass for the proposed formula, C₉H₄F₃NO₃. A match within a tight error margin provides the first piece of high-confidence evidence for the molecule's identity.
Expected Results & Fragmentation
In positive ion mode ESI, the molecule is expected to be observed primarily as the protonated species [M+H]⁺. Analysis of isatin derivatives often reveals characteristic fragmentation patterns involving the sequential loss of carbonyl groups (CO).[1][3]
Table 1: Predicted HRMS Data
| Ion Species | Formula | Calculated m/z | Expected Observation |
|---|---|---|---|
| [M+H]⁺ | C₉H₅F₃NO₃⁺ | 232.0216 | Primary molecular ion peak |
| [M+Na]⁺ | C₉H₄F₃NNaO₃⁺ | 254.0035 | Possible sodium adduct |
| [M+H-CO]⁺ | C₈H₅F₃NO₂⁺ | 204.0267 | Fragment from loss of one carbonyl |
| [M+H-2CO]⁺ | C₇H₅F₃NO⁺ | 176.0318 | Fragment from loss of two carbonyls |
Experimental Protocol: ESI-TOF HRMS
| Step | Action | Rationale / Key Parameter |
| 1. | Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). |
| 2. | Instrument Setup | Calibrate the Time-of-Flight (TOF) analyzer using a known standard (e.g., sodium formate) to ensure mass accuracy. |
| 3. | Ionization | Set the ESI source to positive ion mode. Optimize capillary voltage (~3.5 kV) and drying gas temperature (~300 °C) for stable ion generation. |
| 4. | Infusion | Infuse the sample solution at a low flow rate (e.g., 5 µL/min) directly into the ESI source. |
| 5. | Data Acquisition | Acquire the full scan mass spectrum over a range of m/z 50-500. |
| 6. | Data Analysis | Process the spectrum to identify the [M+H]⁺ ion. Compare the measured exact mass to the calculated theoretical mass for C₉H₅F₃NO₃⁺. |
NMR Spectroscopy: Defining the Atomic Scaffold
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment and connectivity of each atom. For this compound, a multi-nuclear approach is mandatory. ¹H NMR defines the proton framework, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing substituent.
Trustworthiness (Self-Validating System): The structural hypothesis is validated when all NMR data points—chemical shifts, signal integrations, multiplicities (splitting patterns), and coupling constants—are internally consistent and align perfectly with the proposed structure. 2D NMR experiments, such as HSQC and HMBC, can be employed to definitively link proton and carbon signals, creating an unassailable structural proof.
Caption: Integrated NMR workflow for structure elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton and the three aromatic protons. The substitution pattern on the benzene ring is key to interpreting the aromatic region.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| N1-H | ~11.0-11.5 | broad singlet | - | 1H | Acidic amide/lactam proton, exchange-broadened. |
| H4 | ~7.6-7.8 | d | J ≈ 8.5 | 1H | Ortho-coupled to H5. |
| H5 | ~7.2-7.4 | dd | J ≈ 8.5, 2.0 | 1H | Ortho-coupled to H4, meta-coupled to H7. |
| H7 | ~7.1-7.2 | d | J ≈ 2.0 | 1H | Meta-coupled to H5. |
Protocol: ¹H NMR Acquisition
| Step | Action | Rationale / Key Parameter |
|---|---|---|
| 1. | Sample Preparation | Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of TMS as an internal standard (δ 0.00). |
| 2. | Instrument Tuning | Tune and shim the spectrometer to ensure high resolution and lineshape. |
| 3. | Acquisition | Acquire the spectrum using a standard pulse program. Key parameters: 16-32 scans, relaxation delay of 2s. |
| 4. | Processing | Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS. Integrate the signals. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the presence of nine unique carbon atoms, including the two distinct carbonyls and the carbons influenced by the electronegative -OCF₃ group.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |
|---|---|---|---|
| C2 (C=O) | ~184 | s | Amide-like carbonyl. |
| C3 (C=O) | ~159 | s | Ketone-like carbonyl. |
| C6 (-OCF₃) | ~145 | q, ⁴JCF ≈ 1-2 Hz | Aromatic carbon attached to -OCF₃, deshielded. |
| C7a | ~140 | s | Quaternary carbon of the indole core. |
| C4 | ~125 | s | Aromatic CH. |
| C3a | ~118 | s | Quaternary carbon of the indole core. |
| C5 | ~115 | s | Aromatic CH. |
| C7 | ~108 | s | Aromatic CH. |
| -OCF₃ | ~120 | q, ¹JCF ≈ 255-260 Hz | Carbon of the trifluoromethyl group. |
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds. The chemical shift of the -OCF₃ group is diagnostic of its electronic environment.[4][5] For an aromatic trifluoromethoxy group, the signal is expected in a well-defined region, clearly separated from other common fluorine-containing moieties.
Table 4: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
|---|
| C6-OCF₃ | ~ -57 to -59 | s | Three equivalent fluorine atoms of the trifluoromethoxy group. Referenced to CFCl₃ (δ 0.00). |
Protocol: ¹⁹F NMR Acquisition
| Step | Action | Rationale / Key Parameter |
|---|---|---|
| 1. | Sample Preparation | Use the same sample prepared for ¹H/¹³C NMR. An external reference standard can be used if needed. |
| 2. | Instrument Setup | Tune the fluorine channel of the NMR probe. |
| 3. | Acquisition | Acquire the spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically required. Proton decoupling is often applied to simplify the spectrum. |
| 4. | Processing | Process the spectrum and reference it to an appropriate standard (e.g., internal or external CFCl₃). |
Infrared (IR) Spectroscopy: Functional Group Verification
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides confirmatory evidence for the presence of key functional groups. The spectrum serves as a molecular "fingerprint" and is excellent for verifying the presence of the N-H, C=O, C-O, and C-F bonds.
Trustworthiness (Self-Validating System): The observation of absorption bands at the expected frequencies for all major functional groups provides orthogonal validation of the structure derived from MS and NMR data.
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3400 - 3200 | Medium, Broad | N-H stretching (indole N-H) |
| ~1765 | Strong | C=O stretching (C2, amide/lactam carbonyl) |
| ~1730 | Strong | C=O stretching (C3, ketone carbonyl) |
| ~1610 | Medium | C=C stretching (aromatic ring) |
| 1280 - 1240 | Very Strong | C-O stretching (asymmetric, Ar-OCF₃) |
| 1200 - 1150 | Very Strong | C-F stretching (asymmetric, O-CF₃) |
| 1100 - 1050 | Strong | C-O stretching (symmetric, Ar-OCF₃) |
Protocol: Attenuated Total Reflectance (ATR) FTIR
| Step | Action | Rationale / Key Parameter |
|---|---|---|
| 1. | Background Scan | Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum. This removes atmospheric (CO₂, H₂O) contributions. |
| 2. | Sample Application | Place a small amount of the solid sample directly onto the ATR crystal. |
| 3. | Apply Pressure | Apply pressure using the anvil to ensure good contact between the sample and the crystal. |
| 4. | Data Acquisition | Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. |
| 5. | Data Analysis | Identify the major absorption peaks and assign them to the corresponding functional group vibrations. |
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry provides definitive confirmation of the elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) maps the precise atomic arrangement and connectivity, with each technique providing complementary and self-reinforcing data. Finally, FTIR spectroscopy verifies the presence of all key functional groups. The convergence of evidence from these orthogonal methods allows for an unambiguous and confident assignment of the molecular structure, establishing a critical foundation for its further exploration in medicinal chemistry and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethoxy)-1H-indole-2,3-dione
This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 6-(trifluoromethoxy)-1H-indole-2,3-dione (CAS No: 162252-92-8), a key heterocyclic compound.[1][2] Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as precursors for a wide array of synthetic drugs and exhibiting diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The introduction of a trifluoromethoxy group at the 6-position significantly modulates the electronic and lipophilic properties of the isatin core, making a thorough structural elucidation paramount for researchers in drug development and synthetic chemistry.
This document is structured to provide not just the data, but the underlying scientific rationale for the experimental techniques and the interpretation of the resulting spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system of protocols and data interpretation.
Molecular Structure and Analysis Workflow
A robust characterization workflow is critical for confirming the identity and purity of a synthesized compound. The combination of NMR, IR, and MS provides complementary information about the molecular framework, functional groups, and overall mass.
Caption: General workflow for the synthesis, purification, and spectroscopic validation of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for isatin derivatives due to its ability to dissolve the compound well and, importantly, to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents.[6] A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of protons and carbons in a molecule of this size.[7] Running ¹³C NMR with proton decoupling simplifies the spectrum to single lines for each unique carbon, which is essential for clear interpretation.[1] ¹⁹F NMR is indispensable for confirming the presence and electronic environment of the trifluoromethoxy group.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure proper quantification of all carbon signals, including quaternary carbons.[1]
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a highly sensitive nucleus, and a small number of scans are usually sufficient.[8]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., residual solvent peak for ¹H and ¹³C, external CFCl₃ for ¹⁹F).[9]
Predicted NMR Data Summary
The following data are predicted based on the analysis of isatin and its substituted derivatives.[6][10]
| ¹H NMR (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J, Hz), Integration, Assignment |
| ~11.2 | s, 1H, N1-H |
| ~7.65 | d, J ≈ 8.5 Hz, 1H, H-4 |
| ~7.30 | d, J ≈ 2.0 Hz, 1H, H-7 |
| ~7.15 | dd, J ≈ 8.5, 2.0 Hz, 1H, H-5 |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~184.0 | C-3 (C=O) |
| ~159.5 | C-2 (C=O) |
| ~150.0 | C-7a |
| ~145.0 | C-6 |
| ~138.0 | C-4 |
| ~122.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~119.5 | C-3a |
| ~115.0 | C-5 |
| ~108.0 | C-7 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~ -58.0 | -OCF₃ |
Data Interpretation
-
¹H NMR: The downfield singlet at ~11.2 ppm is characteristic of the acidic indole N-H proton. The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The electron-withdrawing trifluoromethoxy group influences their chemical shifts. H-4 is a doublet due to coupling with H-5. H-7 appears as a narrow doublet (or singlet) due to its meta position relative to H-5. H-5 is a doublet of doublets, coupling to both H-4 and H-7.
-
¹³C NMR: Two distinct signals in the far downfield region (~184 and ~160 ppm) are definitive for the two carbonyl carbons (C-2 and C-3) of the isatin core.[11] The carbon of the -OCF₃ group is identifiable by its quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF), with a characteristically large coupling constant. The remaining six aromatic carbons can be assigned based on their chemical shifts and comparison with known substituted indoles.
-
¹⁹F NMR: The spectrum is expected to show a single, sharp peak around -58 ppm.[8][12] This singlet confirms the presence of the trifluoromethoxy group and indicates that all three fluorine atoms are chemically equivalent, as expected.
Infrared (IR) Spectroscopy
FTIR is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that is unique to the compound.
Expertise & Experience: Causality Behind Experimental Choices
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the ATR crystal.[4] This avoids issues common with KBr pellets, such as hygroscopicity and incorrect sample concentration, which can distort peak shapes and intensities.[13]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.[4]
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good, uniform contact.[4]
-
Spectrum Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Predicted IR Data Summary
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3100 | N-H stretch | Medium |
| ~1745 | C=O stretch (C2-ketone) | Strong |
| ~1730 | C=O stretch (C3-ketone) | Strong |
| 1620 - 1580 | C=C aromatic ring stretch | Medium-Strong |
| 1260 - 1200 | C-O stretch (aryl ether) | Strong |
| 1190 - 1100 | C-F stretch (of -OCF₃) | Strong |
Data Interpretation
The IR spectrum provides clear evidence for the key functional groups. A broad to medium peak in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibration of the indole ring.[14] The most prominent features are the two strong absorption bands for the carbonyl groups around 1745 and 1730 cm⁻¹, characteristic of the isatin dione system. The presence of the trifluoromethoxy group is confirmed by very strong absorption bands corresponding to C-O and C-F stretching vibrations, typically found between 1260 and 1100 cm⁻¹.[15] Aromatic C=C stretching vibrations appear in the 1620-1580 cm⁻¹ region.[14]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expertise & Experience: Causality Behind Experimental Choices
Electron Ionization (EI) at a standard energy of 70 eV is the method of choice for this type of small molecule.[16] This technique provides reproducible fragmentation patterns that are useful for structural elucidation and can be compared against spectral libraries. Coupling the mass spectrometer to a Gas Chromatograph (GC-MS) allows for simultaneous purity assessment and analysis, although direct infusion is also possible if the compound's purity is already established. Derivatization is generally not necessary for a molecule like isatin, which is stable enough for GC analysis.[17][18]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Scan from m/z 40 to 550.[19]
-
-
Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show the retention time, and the mass spectrum can be extracted from the peak of interest.
Predicted MS Data Summary
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
| 231 | [M]⁺• | Molecular Ion (Calculated Exact Mass: 231.0143)[2] |
| 203 | [M - CO]⁺• | Loss of a carbonyl group, a common fragmentation for isatins.[20] |
| 175 | [M - 2CO]⁺• | Subsequent loss of the second carbonyl group. |
| 146 | [M - CO - OCF]⁺• | Fragmentation involving the trifluoromethoxy group. |
| 120 | [C₇H₄NO]⁺ | Fragment corresponding to the core indole ring after loss of substituents. |
Data Interpretation
The mass spectrum should clearly show the molecular ion peak [M]⁺• at m/z 231, consistent with the molecular formula C₉H₄F₃NO₃. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, which adheres to the Nitrogen Rule.[21] The fragmentation pattern is key to confirming the structure. A characteristic fragmentation pathway for isatins is the sequential loss of two carbon monoxide (CO) molecules (each 28 Da), leading to peaks at m/z 203 and 175.[20][22] Other significant fragments would arise from the cleavage of the trifluoromethoxy group. The observation of this specific molecular ion and a logical fragmentation pattern provides definitive proof of the compound's identity.
References
- 1. auremn.org [auremn.org]
- 2. Page loading... [guidechem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. azom.com [azom.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. uni-saarland.de [uni-saarland.de]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Identification of Genetic Variants via Bacterial Respiration Gas Analysis [frontiersin.org]
- 19. notulaebotanicae.ro [notulaebotanicae.ro]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. whitman.edu [whitman.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 6-(trifluoromethoxy)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for the 6-substituted isomer is not publicly available, this guide leverages detailed crystallographic data from its close structural isomer, 5-(trifluoromethoxy)-1H-indole-2,3-dione, to infer and discuss its anticipated solid-state properties.[1][2][3] We will delve into the synthesis, experimental protocols for structural elucidation, and the profound influence of the trifluoromethoxy group on molecular conformation and crystal packing. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the isatin scaffold.
Introduction: The Isatin Scaffold and the Rise of Fluorine in Drug Design
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities.[4] The versatile isatin core serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.[5] In parallel, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6] Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[7][8] This guide focuses on this compound, a molecule at the intersection of these two important areas of research.
Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively reported in the literature, a general approach can be adapted from established methods for the synthesis of substituted isatins. A plausible synthetic route is outlined below:
References
- 1. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) 5-(Trifluoromethoxy)isatin - Acta Crystallographica [research.amanote.com]
- 4. auremn.org [auremn.org]
- 5. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
The Ascendant Role of the Trifluoromethoxy Group in Isatin Scaffolds: A Technical Guide for Drug Discovery
Abstract
The isatin scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This technical guide provides a comprehensive literature review of trifluoromethoxy substituted isatins, with a focus on their synthesis, chemical reactivity, and burgeoning potential in drug discovery, particularly in the realms of oncology and virology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration of this promising class of compounds.
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Isatin Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the isatin core allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological profile. The introduction of fluorine and fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of lead compounds.[3]
The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over other halogen substituents. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] The incorporation of the -OCF₃ group can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[4]
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve a compound's ability to cross biological membranes and reach its target.[4]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the acidity of nearby protons and influence the binding interactions with biological targets.[4]
-
Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to more favorable interactions with the active site of enzymes and receptors.
This guide will delve into the synthesis of trifluoromethoxy substituted isatins, explore their chemical reactivity, and provide a detailed overview of their promising biological activities, with a focus on their potential as anticancer and antiviral agents.
Synthesis of Trifluoromethoxy Substituted Isatins
The classical Sandmeyer isatin synthesis remains a widely used and adaptable method for the preparation of substituted isatins from anilines.[6][7] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
General Synthetic Workflow: The Sandmeyer Approach
The synthesis of trifluoromethoxy substituted isatins typically commences with the corresponding trifluoromethoxy-substituted aniline. The general workflow is depicted below:
Caption: General workflow for the Sandmeyer synthesis of trifluoromethoxy isatins.
Detailed Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin
This protocol is adapted from the general principles of the Sandmeyer isatin synthesis.[6][7]
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Ethanol
-
Water
-
Ice
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol) in 250 mL of water.
-
To this solution, add anhydrous sodium sulfate (1.2 mol) followed by a solution of 4-(trifluoromethoxy)aniline (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.11 mol).
-
Finally, add a solution of hydroxylamine hydrochloride (0.32 mol) in 100 mL of water.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of 5-(Trifluoromethoxy)isatin
-
Carefully add the dried isonitrosoacetanilide intermediate (from Step 1) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (5-10 equivalents) with stirring.
-
After the addition is complete, heat the mixture to 80-90 °C for 10-20 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
The crude 5-(trifluoromethoxy)isatin will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(trifluoromethoxy)isatin.
Note: The reaction conditions, particularly the temperature and reaction time for the cyclization step, may require optimization depending on the specific trifluoromethoxy-substituted aniline used.
Chemical Reactivity of Trifluoromethoxy Substituted Isatins
The isatin scaffold possesses two carbonyl groups at the C2 and C3 positions, which are key sites for chemical modification. The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl.[8] The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring can further influence the reactivity of these carbonyls.
Derivatization of the isatin core, particularly at the N1 and C3 positions, has been a fruitful strategy for generating libraries of compounds with diverse biological activities. Common modifications include:
-
N-alkylation and N-arylation: The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents.
-
Schiff Base Formation: The C3-carbonyl group readily condenses with primary amines to form Schiff bases (imines).
-
Hydrazone Formation: Reaction with hydrazines yields hydrazones, which can be further modified.
-
Aldol Condensation: The C3-carbonyl can participate in aldol-type reactions with active methylene compounds.
These reactions provide a versatile platform for the synthesis of a wide range of trifluoromethoxy substituted isatin derivatives for biological evaluation.
Biological Applications of Trifluoromethoxy Substituted Isatins
The unique properties conferred by the trifluoromethoxy group have positioned these isatin derivatives as promising candidates for various therapeutic applications, most notably in the fields of oncology and virology.
Anticancer Activity
Isatin and its derivatives have been extensively investigated for their anticancer properties, and several have advanced to clinical trials.[9][10] The proposed mechanisms of action are diverse and include the inhibition of kinases, caspases, and the induction of apoptosis.[11][12]
The introduction of a trifluoromethoxy group can enhance the anticancer potency of isatin derivatives. For instance, isatin-gold complexes bearing a trifluoromethoxy substituent have shown significant cytotoxicity against cancer cells, with IC₅₀ values as low as 0.28 μM.[8] The cytotoxic action of some fluorinated isatins is associated with the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species (ROS).[9][13]
Table 1: Anticancer Activity of Selected Fluorinated Isatin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-gold complex with 5-trifluoromethoxyisatin | Various | 0.28 | [8] |
| 5-Trifluoromethyl isatin derivative | K562 (Leukemia) | 1.75 | [14] |
| 5-Trifluoromethyl isatin derivative | HepG2 (Hepatocellular carcinoma) | 3.20 | [14] |
| 5-Trifluoromethyl isatin derivative | HT-29 (Colon carcinoma) | 4.17 | [14] |
Note: Data for trifluoromethoxy-substituted derivatives is emerging, and the table includes closely related trifluoromethyl analogs to illustrate the potential of fluorination.
A proposed mechanism for the anticancer activity of some isatin derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
Caption: Proposed mechanism of anticancer action of trifluoromethoxy isatins.
Antiviral Activity
Isatin derivatives have demonstrated a broad spectrum of antiviral activity against various viruses, including influenza virus, herpes simplex virus (HSV), and coronaviruses.[1][15] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as proteases and reverse transcriptase, or interference with viral entry and replication processes.
Recent studies have highlighted the potent antiviral activity of isatin derivatives containing trifluoromethyl groups, with some compounds exhibiting IC₅₀ values in the nanomolar range against influenza H1N1, HSV-1, and coxsackievirus B3.[15] While specific data for trifluoromethoxy-substituted isatins is still emerging, the promising results from their trifluoromethyl counterparts suggest that the -OCF₃ group could also confer potent antiviral properties.
Table 2: Antiviral Activity of Selected Trifluoromethyl-Substituted Isatin Derivatives
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | Influenza H1N1 | MDCK | 0.0027 | [15] |
| Compound 5 | HSV-1 | Vero | 0.0022 | [15] |
| Compound 4 | Coxsackievirus B3 | Vero | 0.0092 | [15] |
Conclusion and Future Perspectives
Trifluoromethoxy substituted isatins represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The unique physicochemical properties of the trifluoromethoxy group, including its high metabolic stability and lipophilicity, make it an attractive substituent for enhancing the drug-like properties of the versatile isatin scaffold.
The synthetic accessibility of these compounds, primarily through the well-established Sandmeyer synthesis, allows for the generation of diverse chemical libraries for biological screening. The emerging data on their potent anticancer and antiviral activities underscore the value of continued research in this area.
Future efforts should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of trifluoromethoxy substituted isatin derivatives with modifications at various positions of the isatin core to establish comprehensive structure-activity relationships (SAR).
-
Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The strategic incorporation of the trifluoromethoxy group into the isatin scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, virology, and beyond.
References
- 1. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Isatin Scaffold: A Privileged Motif for Targeting Key Biological Pathways in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isatin (1H-indole-2,3-dione), an endogenous indole derivative, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable versatility of its derivatives in targeting a wide array of biological macromolecules.[1][2][3] First identified as a component of natural substances and a metabolite of adrenaline, the isatin core is now a cornerstone in the design of synthetic compounds with potent pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the key biological targets of isatin and its analogues, with a focus on their applications in anticancer, anti-inflammatory, and antiviral therapies. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for the identification and validation of these targets. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of isatin-based therapeutics.
Introduction: The Enduring Appeal of the Isatin Scaffold
The isatin scaffold, characterized by its indole ring fused with a dicarbonyl functionality at positions 2 and 3, offers a unique combination of structural rigidity and synthetic tractability.[1][3] This allows for systematic modifications at the N-1 position, the C-5 and C-7 positions of the aromatic ring, and the C-3 carbonyl group, leading to the generation of large and diverse chemical libraries.[1][5] The biological promiscuity of isatin derivatives stems from their ability to interact with a multitude of protein targets through various non-covalent and, in some cases, covalent interactions. The electrophilic C-3 carbonyl group, in particular, is a key feature for interaction with nucleophilic residues in enzyme active sites.[1] This guide will explore the major classes of proteins targeted by isatin analogues, providing insights into the molecular basis of their therapeutic potential.
Kinases: Modulating Cellular Signaling in Cancer and Inflammation
Protein kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Isatin derivatives have been extensively investigated as kinase inhibitors, with some compounds demonstrating impressive potency and selectivity.[1][6][8]
Receptor Tyrosine Kinases (RTKs)
RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are crucial mediators of angiogenesis and cell proliferation in tumors.[1] Isatin-based compounds have been successfully designed to inhibit these receptors, thereby disrupting downstream signaling cascades like the MAPK and PI3K/AKT pathways.[1]
-
VEGFR-2 Inhibition: Several isatin-sulfonamide hybrids and other derivatives have shown potent inhibition of VEGFR-2. For instance, some synthesized compounds demonstrated VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to or even better than the standard drug sorafenib.[1] Molecular docking studies have revealed that these compounds can form stable complexes within the ATP-binding site of the VEGFR-2 kinase domain.[1]
-
EGFR Inhibition: Isatin-fluoroquinazolinone hybrids have emerged as potent EGFR inhibitors, with some exhibiting IC50 values in the sub-micromolar range, surpassing the efficacy of the reference drug gefitinib.[9]
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][7] Brominated isatin derivatives, originally isolated from marine organisms, have been identified as inhibitors of CDK2.[1][7] Furthermore, isatin-based benzenesulfonamides have also shown the ability to inhibit CDK2, thereby exhibiting antiproliferative activity against various cancer cell lines.[7]
Other Kinases
The inhibitory activity of isatin analogues extends to a broader range of kinases implicated in both cancer and inflammatory diseases.[6]
-
PIM1 and DYRK1A: Tricyclic isatin oximes have demonstrated high binding affinity for multiple kinases, including PIM1 and DYRK1A, which are involved in cancer and neurodegenerative diseases.[6][8]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Isatin-triazole hydrazones have been identified as potent inhibitors of MARK4, a kinase associated with cell proliferation and migration in breast and hepatocellular cancers.[4][7][9]
-
Glycogen Synthase Kinase 3β (GSK-3β): Isatin derivatives have been shown to inhibit GSK-3β, a key enzyme in various cellular processes, including tumor cell survival.[10]
Signaling Pathway: RTK Inhibition by Isatin Analogues
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by isatin analogues.
Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common in vitro method to determine the inhibitory activity of isatin analogues against a specific kinase.
1. Materials and Reagents:
- Recombinant human VEGFR-2 kinase domain.
- Poly(Glu, Tyr) 4:1 peptide substrate.
- ATP (Adenosine triphosphate).
- Isatin analogue test compounds dissolved in DMSO.
- Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
- ADP-Glo™ Kinase Assay kit (Promega) or similar.
- Microplate reader capable of luminescence detection.
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the isatin analogue in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Reaction Setup: In a 96-well plate, add the following in order:
- Kinase buffer.
- VEGFR-2 enzyme.
- Isatin analogue or DMSO (vehicle control).
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate Reaction: Add the peptide substrate and ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for 1 hour.
- Quantify Kinase Activity:
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
3. Self-Validation and Controls:
- Positive Control: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) to validate the assay performance.
- Negative Control (No Enzyme): Wells containing all components except the kinase to determine background signal.
- Vehicle Control (DMSO): Wells containing all components with DMSO instead of the test compound to represent 100% kinase activity.
Caspases: Inducing Apoptosis in Cancer Cells
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death).[1] The induction of apoptosis is a key strategy in cancer therapy. Isatin and its derivatives have been shown to activate caspases, particularly caspase-3 and caspase-9, leading to cancer cell death.[1]
Mechanism of Caspase Activation
The dicarbonyl group of the isatin scaffold is critical for its pro-apoptotic activity.[1] The electrophilic C-3 carbonyl carbon of isatin can interact with the nucleophilic cysteine thiolate at the active site of caspases, forming a reversible thiohemiketal adduct. This interaction can lead to the activation of the caspase cascade.[1] Once activated, effector caspases like caspase-3 cleave a variety of cellular substrates, ultimately leading to DNA fragmentation and cell death.[1]
Isatin Analogues as Caspase Inhibitors
Paradoxically, while isatin itself can activate caspases, certain isatin analogues have been developed as potent caspase inhibitors.[11][12] These inhibitors often feature modifications that enhance their interaction with the caspase active site. For example, isatin sulfonamide analogues have been designed as potent and selective inhibitors of caspase-3 and caspase-7.[12] The introduction of hydrophilic groups to isatin analogues has also been shown to dramatically increase their inhibitory potency against caspase-3 in both enzymatic and whole-cell assays.[11]
Apoptotic Pathway: Caspase Activation by Isatin
Caption: Simplified pathway of isatin-induced caspase activation leading to apoptosis.
Tubulin: Disrupting the Cytoskeleton in Proliferating Cells
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[13][14] Compounds that interfere with tubulin polymerization are effective anticancer agents. A number of isatin derivatives have been identified as potent inhibitors of tubulin polymerization.[1][13]
Mechanism of Tubulin Inhibition
Isatin-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[9]
Structure-Activity Relationship of Isatin-Based Tubulin Inhibitors
-
Triazole-tethered isatin-coumarin and isatin-curcumin hybrids have shown significant tubulin polymerization inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range.[1][9]
-
Isatin-quinazoline hybrids have also demonstrated dual inhibitory activity against both tubulin and EGFR.[9]
-
The introduction of a selenocyanate moiety into the alkyl chain of certain isatin derivatives has been shown to enhance their cytotoxicity and tubulin polymerization inhibitory activity.[13]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A streamlined workflow for assessing the tubulin polymerization inhibitory activity of isatin analogues.
Other Notable Biological Targets
The therapeutic potential of isatin and its analogues extends beyond kinases, caspases, and tubulin. The isatin scaffold has been successfully employed to target a variety of other enzymes and proteins.
Viral Proteases
Isatin derivatives have shown promise as antiviral agents by targeting key viral enzymes.[15][16]
-
SARS-CoV 3CL Protease: N-substituted isatin derivatives have been identified as potent and selective inhibitors of the SARS coronavirus 3CL protease, with IC50 values in the low micromolar range.[2][17]
-
Hepatitis C Virus (HCV) RNA Replication: Some isatin derivatives have been shown to inhibit HCV RNA replication, although the specific molecular target has not yet been fully elucidated.[2]
-
HIV Reverse Transcriptase: Certain isatin derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[2][16]
Other Enzymes
-
Carbonic Anhydrase: N-substituted isatin derivatives are effective inhibitors of carbonic anhydrase IX, an isoform overexpressed in many solid tumors.[3]
-
Histone Deacetylases (HDACs): Isatin-based compounds can inhibit HDACs, which are involved in the epigenetic regulation of gene expression and are promising targets for cancer therapy.[1][3]
-
Pyruvate Kinase: Isatin has been shown to bind to pyruvate kinase, a key glycolytic enzyme, suggesting a potential role in metabolic regulation.[2]
-
Carboxylesterases: Isatin analogues can potently and specifically inhibit carboxylesterases, enzymes involved in the metabolism of various xenobiotics and drugs.[2]
Conclusion and Future Perspectives
The isatin scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability of its derivatives to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The diverse mechanisms of action of isatin-based compounds, including kinase inhibition, apoptosis induction, and disruption of microtubule dynamics, underscore their potential in treating complex diseases like cancer.
Future research in this field will likely focus on:
-
Improving Target Selectivity: Designing next-generation isatin analogues with enhanced selectivity for specific protein targets to minimize off-target effects and improve safety profiles.
-
Multi-Targeting Agents: The development of isatin-based hybrids that can simultaneously modulate multiple targets within a disease-relevant pathway.[18]
-
Advanced Drug Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to enhance the bioavailability and tumor-targeting capabilities of isatin-based drugs.[4]
-
Exploring New Therapeutic Areas: Investigating the potential of isatin derivatives in other disease areas, such as neurodegenerative disorders and infectious diseases.[6][15]
The continued exploration of the chemical space around the isatin core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and effective medicines for a variety of human ailments.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-(Trifluoromethoxy)isatin Derivatives
Authored by a Senior Application Scientist
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3] The synthetic tractability of the isatin scaffold allows for systematic modifications, leading to the generation of compounds with fine-tuned pharmacological profiles.[4][5] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 6-(trifluoromethoxy)isatin derivatives. The trifluoromethoxy group is a unique substituent known for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Herein, we synthesize available data on isatin SAR to project the influence of the 6-trifluoromethoxy moiety and provide a framework for the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
The Isatin Scaffold: A Privileged Structure in Drug Discovery
The isatin core is a bicyclic molecule composed of a fused benzene and a pyrrolidine-2,3-dione ring. This versatile structure has been identified in both natural products and synthetic compounds, exhibiting a wide range of pharmacological effects, including anticancer, antiviral, anticonvulsant, and enzyme inhibitory activities.[1][2][6][7] The reactivity of the C3-keto group and the N1-proton allows for diverse chemical modifications, making isatin an ideal template for combinatorial chemistry and lead optimization.[3]
The Significance of the Trifluoromethoxy Group in Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The introduction of a trifluoromethoxy group can lead to enhanced potency, improved pharmacokinetic profiles, and reduced susceptibility to metabolic degradation.
General Structure-Activity Relationships of Isatin Derivatives
Before focusing on the 6-trifluoromethoxy substitution, it is crucial to understand the general SAR principles governing the biological activity of isatin derivatives. These have been extensively studied and provide a predictive framework for new designs.
Modifications at the N1-Position
The N1-position of the isatin ring is frequently substituted to modulate lipophilicity and introduce new interaction points with target proteins. N-alkylation or N-arylation can lead to enhanced activity, with the optimal substituent size and nature being target-dependent. For instance, N-benzyl groups have been shown to enhance the antiproliferative activity of some isatin hybrids.[8]
Substitutions on the Aromatic Ring (C4-C7)
The electronic and steric properties of substituents on the benzene ring of the isatin core play a critical role in determining the biological activity.
-
C5-Position: Substitution at the C5-position with halogens or other electron-withdrawing groups has been shown to enhance the antimicrobial and anticancer activities of certain isatin derivatives.[6]
-
C6-Position: The C6-position is less explored than C5, but substitutions here can also significantly influence activity. For example, in the context of monoamine oxidase (MAO) inhibition, C6-substituents can project into the enzyme's entry cavity, leading to enhanced potency and selectivity.[9][10]
Derivatization of the C3-Carbonyl Group
The C3-keto group is the most common site for modification, often leading to the formation of Schiff bases, hydrazones, or spiro-derivatives. These modifications can dramatically alter the biological activity and mechanism of action. For example, isatin-hydrazone derivatives have shown potent anticancer activity.[11]
Postulated SAR of 6-(Trifluoromethoxy)isatin Derivatives
Based on the general principles of isatin SAR and the known properties of the trifluoromethoxy group, we can hypothesize the following SAR trends for 6-(trifluoromethoxy)isatin derivatives:
-
Enhanced Potency: The strong electron-withdrawing nature of the 6-trifluoromethoxy group is expected to modulate the electronic distribution within the isatin core, potentially enhancing interactions with biological targets and leading to increased potency.
-
Improved Pharmacokinetics: The high lipophilicity of the trifluoromethoxy group may improve membrane permeability and oral bioavailability. Furthermore, this group is often resistant to metabolic degradation, which could lead to a longer half-life in vivo.
-
Modulation of Target Selectivity: The position and electronic nature of the 6-trifluoromethoxy group could influence the selectivity of the derivatives for different biological targets. For example, in kinase inhibition, this group could direct the molecule to bind to specific sub-pockets within the ATP-binding site.
The following diagram illustrates the key modification points on the 6-(trifluoromethoxy)isatin scaffold and their potential impact on biological activity.
Caption: Key modification sites on the 6-(trifluoromethoxy)isatin scaffold and the predicted impact of the 6-OCF3 group.
Experimental Protocols for SAR Studies
To validate the hypothesized SAR of 6-(trifluoromethoxy)isatin derivatives, a systematic experimental approach is required. The following protocols outline the key steps in the synthesis and biological evaluation of these compounds.
General Synthetic Scheme
The synthesis of 6-(trifluoromethoxy)isatin derivatives typically starts from the corresponding substituted aniline. A common synthetic route is the Sandmeyer methodology.[12]
Caption: General workflow for the synthesis of 6-(trifluoromethoxy)isatin derivatives.
Step-by-Step Protocol:
-
Synthesis of the Isonitrosoacetanilide Intermediate:
-
Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration.
-
-
Cyclization to 6-(Trifluoromethoxy)isatin:
-
Slowly add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature.
-
Stir the mixture until cyclization is complete.
-
Pour the reaction mixture onto ice and collect the precipitated 6-(trifluoromethoxy)isatin by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Derivatization:
-
Synthesize a library of derivatives by performing standard chemical transformations at the N1 and C3 positions of the 6-(trifluoromethoxy)isatin core.
-
In Vitro Biological Evaluation
The synthesized derivatives should be screened against a panel of relevant biological targets to determine their activity and establish SAR.
Example Protocol: MTT Assay for Cytotoxicity Screening [13]
This assay is widely used to assess the cytotoxic potential of compounds against cancer cell lines.[13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 6-(trifluoromethoxy)isatin derivatives for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
Data Presentation and Interpretation
The results of the biological assays should be presented in a clear and concise manner to facilitate SAR interpretation.
Table 1: Hypothetical Cytotoxicity Data for a Series of 6-(Trifluoromethoxy)isatin Derivatives
| Compound ID | N1-Substituent | C3-Modification | IC₅₀ (µM) vs. MCF-7 |
| 6-TFM-01 | H | =O | > 50 |
| 6-TFM-02 | Methyl | =O | 25.3 |
| 6-TFM-03 | Benzyl | =O | 10.8 |
| 6-TFM-04 | H | =N-NH-Ph | 15.2 |
| 6-TFM-05 | Benzyl | =N-NH-Ph | 2.1 |
| 6-TFM-06 | Benzyl | =N-NH-(4-Cl-Ph) | 0.9 |
Interpretation:
-
The unsubstituted 6-(trifluoromethoxy)isatin (6-TFM-01 ) shows low activity.
-
N-alkylation and N-benzylation (6-TFM-02 and 6-TFM-03 ) improve activity, with the larger benzyl group being more favorable.
-
Conversion of the C3-keto group to a hydrazone (6-TFM-04 ) also enhances activity.
-
The combination of N-benzylation and C3-hydrazone formation leads to a significant increase in potency (6-TFM-05 ).
-
The addition of an electron-withdrawing group on the phenyl ring of the hydrazone further enhances activity (6-TFM-06 ), suggesting a potential π-π stacking or halogen bonding interaction in the target's active site.
Conclusion and Future Directions
The 6-(trifluoromethoxy)isatin scaffold holds significant promise for the development of novel therapeutic agents. The unique electronic and physicochemical properties of the trifluoromethoxy group are likely to impart favorable drug-like properties to the resulting derivatives. The SAR framework presented in this guide, based on established principles of isatin chemistry and the known effects of the -OCF₃ group, provides a rational starting point for the design and synthesis of new compounds.
Future research in this area should focus on:
-
Synthesis and screening of a diverse library of 6-(trifluoromethoxy)isatin derivatives to validate the hypothesized SAR.
-
Identification of specific biological targets for the most active compounds through mechanism-of-action studies.
-
In vivo evaluation of lead compounds to assess their efficacy and pharmacokinetic profiles in relevant disease models.
-
Computational modeling and structural biology studies to elucidate the binding modes of these derivatives and guide further optimization.
By systematically exploring the SAR of 6-(trifluoromethoxy)isatin derivatives, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. journals.irapa.org [journals.irapa.org]
- 13. benchchem.com [benchchem.com]
The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a powerful, albeit underutilized, tool for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, delving into its unique physicochemical properties, its impact on metabolic stability and bioavailability, and the synthetic strategies for its incorporation. Through detailed analysis, experimental protocols, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the trifluoromethoxy group in their quest for novel therapeutics.
Introduction: The Rise of a "Super-Halogen" in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's properties. While the trifluoromethyl (-CF₃) group is a common choice, the trifluoromethoxy (-OCF₃) group offers a distinct and often advantageous set of characteristics.[1][2] It is often referred to as a "super-halogen" due to its electronic properties being similar to that of a chlorine or fluorine atom. The trifluoromethoxy group is increasingly recognized for its ability to confer enhanced metabolic stability, favorable lipophilicity, and unique electronic features to a molecule.[1] This guide will explore the multifaceted role of this functional group, providing a rationale for its inclusion in drug design and practical guidance for its application.
Physicochemical Properties and Their Implications
The trifluoromethoxy group's influence on a molecule's behavior stems from its unique combination of electronic and steric properties.
Lipophilicity and Membrane Permeability
A critical factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity, often quantified by the partition coefficient (LogP). The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] This significant contribution to lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1]
| Functional Group | Hansch π Value | Impact on Lipophilicity |
| Methoxy (-OCH₃) | -0.02 | Slightly decreases |
| Trifluoromethyl (-CF₃) | +0.88 | Significantly increases |
| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly increases |
| Data sourced from literature to illustrate relative lipophilicity contributions. |
This enhanced lipophilicity is a key reason for the incorporation of the trifluoromethoxy group in drugs targeting the central nervous system, such as riluzole.[1]
Electronic Effects and Conformational Preferences
The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electronic properties of an aromatic ring. This can influence a molecule's pKa and its ability to interact with biological targets. Furthermore, the trifluoromethoxy group exhibits a distinct conformational preference. When attached to an aromatic ring, it tends to adopt a perpendicular orientation to the plane of the ring, which can be beneficial for optimizing drug-receptor interactions.
Caption: Conformational preference of the -OCF₃ group on an aromatic ring.
Enhancing Metabolic Stability: A Key Advantage
A major challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethoxy group offers a significant advantage in this regard by blocking common metabolic pathways.
Resistance to Oxidative Metabolism
The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic cleavage.[1] A common metabolic pathway for compounds containing a methoxy (-OCH₃) group is O-demethylation by cytochrome P450 (CYP) enzymes. The trifluoromethoxy group's steric bulk and the strength of the C-F bonds make it a poor substrate for these enzymes, effectively blocking this metabolic route and increasing the drug's half-life.[1]
Caption: The -OCF₃ group as a metabolic shield against O-demethylation.
Comparative Metabolic Stability Data
The introduction of a trifluoromethoxy group in place of a metabolically labile group can lead to a significant improvement in metabolic stability, as demonstrated by in vitro microsomal stability assays.
| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent Compound (with -OCH₃) | Typically Shorter | Higher |
| Analog (with -OCF₃) | Typically Longer | Lower |
| Illustrative data based on general findings in medicinal chemistry.[2][3] |
Synthetic Strategies for Incorporating the Trifluoromethoxy Group
The synthesis of trifluoromethoxy-containing compounds has historically been challenging. However, recent advances have provided medicinal chemists with a growing toolbox of methods.
Classical Methods
-
Chlorination/Fluorination Sequence: This traditional method involves the chlorination of a methoxy group to a trichloromethoxy group, followed by a fluorine exchange reaction, typically using antimony trifluoride (SbF₃) or hydrogen fluoride (HF).[4][5]
-
Oxidative Desulfurization-Fluorination: This approach utilizes xanthates derived from phenols or alcohols, which are then treated with a source of electrophilic halogen and fluoride ions to generate the trifluoromethoxy group.[5]
Modern Reagents and Methodologies
-
Electrophilic Trifluoromethoxylating Reagents: The development of reagents such as those derived from hypervalent iodine (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents) has enabled the direct trifluoromethoxylation of various nucleophiles under milder conditions.[6]
-
Nucleophilic Trifluoromethoxylation: Reagents capable of delivering a nucleophilic "OCF₃" equivalent are also being developed, offering alternative synthetic routes.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethoxy radicals, enabling novel C-H trifluoromethoxylation reactions.[7][8][9]
Experimental Protocol: Synthesis of Riluzole
The synthesis of the FDA-approved drug Riluzole provides a practical example of incorporating the trifluoromethoxy group. A common method involves the oxidative cyclization of 4-(trifluoromethoxy)aniline.[10]
Materials:
-
4-(trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Potassium persulfate
-
Acetic acid
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline (50 g), ammonium thiocyanate (65 g), and potassium persulfate (90 g) in acetic acid (250 mL) in a suitable reaction vessel.[10]
-
Stir the suspension at room temperature for 24 hours.[10]
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours.[10]
-
Cool the mixture and dilute with water (500 mL) and ethanol (100 mL).[10]
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.[10]
-
Filter the solid and dry under vacuum.[10]
-
Purify the crude product by recrystallization from a mixture of ethanol and water.[10]
Case Studies: The Trifluoromethoxy Group in Action
The strategic use of the trifluoromethoxy group is exemplified in several FDA-approved drugs.
Riluzole: Crossing the Blood-Brain Barrier
Riluzole is used for the treatment of amyotrophic lateral sclerosis (ALS).[1] The trifluoromethoxy group was incorporated to increase the drug's lipophilicity, facilitating its passage across the blood-brain barrier to reach its target in the central nervous system.[1] This group also enhances the metabolic stability of Riluzole, contributing to its improved bioavailability and half-life.[1]
Delamanid: A Weapon Against Tuberculosis
Delamanid is an important drug for treating multidrug-resistant tuberculosis.[11] Its synthesis involves the coupling of a key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[11] The trifluoromethoxy group in Delamanid contributes to its favorable pharmacokinetic properties and metabolic stability, which are crucial for a drug that requires long-term administration.[12]
Other Approved Drugs
Other FDA-approved drugs containing the trifluoromethoxy group include Sonidegib (for cancer), Pretomanid (for tuberculosis), and Celikalim (for high blood pressure), highlighting the diverse therapeutic areas where this functional group has proven beneficial.[1][13]
Future Perspectives and Conclusion
The trifluoromethoxy group represents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its ability to confer high lipophilicity, enhance metabolic stability, and modulate electronic properties makes it a strategic choice for optimizing drug candidates. While its synthesis can be more challenging than that of its trifluoromethyl counterpart, the continued development of novel synthetic methodologies is expanding its applicability. As our understanding of the intricate interplay between molecular properties and biological outcomes grows, the rational incorporation of the trifluoromethoxy group is poised to play an even more significant role in the design of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 10. benchchem.com [benchchem.com]
- 11. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 6-(trifluoromethoxy)-1H-indole-2,3-dione: A Privileged Scaffold in Modern Drug Discovery
Abstract: The 1H-indole-2,3-dione, or isatin, scaffold has long been a focal point in medicinal chemistry due to its presence in natural products and its versatile biological activity.[1][2] The strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing drug-like properties. This guide provides an in-depth technical analysis of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a uniquely functionalized isatin derivative. We will explore its synthesis, physicochemical properties, and its role as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase and caspase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Isatin Core and the Trifluoromethoxy Advantage
Isatin is an endogenous heterocyclic compound that serves as a precursor for a multitude of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] Its chemical versatility, particularly the reactivity of the C3-keto group, allows for extensive derivatization to generate diverse chemical libraries.
The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the indole ring significantly enhances the therapeutic potential of the isatin scaffold. This modification is not merely an addition but a strategic choice rooted in established medicinal chemistry principles.
Causality behind the -OCF₃ Substitution:
-
Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. This blocks a potential site of metabolism, often leading to an improved pharmacokinetic profile and increased in vivo half-life.[5]
-
Lipophilicity and Bioavailability: The -OCF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes, thereby improving oral bioavailability.[5]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of the indole N-H and influence the binding affinity of the molecule to its biological target through modified electrostatic interactions.[5][6]
Synthesis and Physicochemical Characteristics
Synthetic Strategies
The synthesis of the core this compound scaffold and its N-substituted derivatives typically follows a well-defined pathway. A common approach involves the alkylation or arylation of the parent isatin at the N1 position.
Caption: General workflow for the N-alkylation of the isatin scaffold.
This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, forming an anion that subsequently acts as a nucleophile to attack the electrophilic alkyl or benzyl halide.[1][7] Phase-transfer catalysis can also be employed to achieve good yields.[8]
Physicochemical Properties
The core scaffold possesses distinct properties that make it an attractive starting point for library synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃NO₃ | [9] |
| Molecular Weight | 231.13 g/mol | - |
| logP (Calculated) | 1.8 - 2.5 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Note: logP values can vary based on the calculation method. The trifluoromethoxy group significantly increases lipophilicity compared to an unsubstituted isatin.
A Privileged Scaffold in Target-Based Drug Discovery
The this compound scaffold has been successfully employed to generate potent inhibitors for several important enzyme classes.
Caspase Inhibition
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[10] Dysregulation of caspase activity is implicated in numerous diseases, making them key therapeutic targets. Isatin-based compounds have been developed as potent caspase inhibitors.
-
Mechanism of Action: Isatin derivatives, particularly those with specific side chains at the N1 position and modifications at C3, can act as inhibitors of caspases, such as caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[11][12]
-
Therapeutic Potential: The development of selective caspase inhibitors based on this scaffold holds promise for treating conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemic injury.[11] For instance, certain isatin sulfonamides have shown high potency and selectivity for caspase-3/7 over other caspases like caspase-1 and -8.[12]
Kinase Inhibition
Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[13] The isatin core is a well-established pharmacophore for designing kinase inhibitors.
-
Mechanism of Action: The indole-2,3-dione structure can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases. The 6-(trifluoromethoxy) substituent can form favorable interactions within the hydrophobic regions of the kinase active site.
-
Therapeutic Potential: Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.[14][15] The development of selective kinase inhibitors is a major focus of modern oncology research.[]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by strategic modifications at several key positions, primarily N1 and C3.
Caption: Key modification points on the isatin scaffold for SAR studies.
-
N1 Position: Substitution at the indole nitrogen is a common strategy to improve pharmacokinetic properties. Introducing alkyl, benzyl, or other functional groups can enhance solubility, improve cell permeability, and introduce additional vectors for binding to the target protein.[1][7]
-
C3 Position: The C3-carbonyl group is highly reactive and serves as the primary handle for diversification. Condensation reactions with amines, hydrazines, or hydroxylamines lead to the formation of Schiff bases, hydrazones, and oximes, respectively.[1] These modifications are critical for target engagement and largely determine the compound's selectivity and potency.[17]
-
C5/C6 Benzene Ring: While this guide focuses on the 6-OCF₃ substitution, it's important to note that modifications at other positions on the benzene ring also significantly impact activity. For example, SAR studies on indole inhibitors of the AAA ATPase p97 showed that substituents at the C5 position, including -CF₃ and -OCF₃, had profound and not always predictable effects on inhibitory activity.[6]
Key Experimental Protocols
The following protocols are provided as representative examples for the synthesis and evaluation of derivatives based on the this compound scaffold.
Protocol: N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-substituted derivatives.
Self-Validation System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot for the product. The final structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 5-10 mL per mmol of isatin), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Activation: Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of the indole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) for 3-18 hours, monitoring progress by TLC.[1]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[8]
Protocol: In Vitro Caspase-3 Inhibition Assay
This fluorometric assay protocol provides a reliable method to determine the inhibitory potential of synthesized compounds against caspase-3.
Self-Validation System: The assay includes negative (vehicle control) and positive (known inhibitor) controls. A standard curve ensures the accurate quantification of fluorescence. The Z'-factor should be calculated to validate the quality of the assay run.
Caption: Workflow for a typical in vitro caspase-3 inhibition assay.
Methodology:
-
Plate Preparation: In a 96-well black microplate, add 2 µL of test compounds serially diluted in DMSO. Include wells for vehicle control (DMSO only) and a positive control (a known caspase-3 inhibitor like Ac-DEVD-CHO).[18]
-
Enzyme Addition: Add 50 µL of assay buffer containing recombinant active human caspase-3 to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 50 µL of assay buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation at 400 nm, Emission at 505 nm) kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and versatile platform in modern drug discovery. The strategic inclusion of the trifluoromethoxy group confers advantageous physicochemical and pharmacokinetic properties, enhancing its potential as a core for developing potent and selective inhibitors against critical therapeutic targets like caspases and kinases. Future research should focus on exploring novel derivatizations at the C3 position and expanding the scaffold's application to other target classes. The continued investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of human diseases.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | C10H6F3NO3 | CID 16228300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. mdpi.com [mdpi.com]
- 17. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 18. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione (6-Trifluoromethoxyisatin) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical identifiers, synthesis strategies, key chemical properties, and its emerging applications, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Identifiers and Physicochemical Properties
Accurate identification and characterization are paramount in chemical research. This compound, also commonly known as 6-(trifluoromethoxy)isatin, is a derivative of isatin distinguished by the presence of a trifluoromethoxy group at the 6-position of the indole ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, making it a valuable scaffold in the design of novel therapeutic agents.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-(Trifluoromethoxy)isatin, 6-(trifluoromethoxy)indoline-2,3-dione |
| CAS Number | 162252-92-8 |
| Molecular Formula | C₉H₄F₃NO₃ |
| Molecular Weight | 231.13 g/mol |
| InChIKey | NHPRQRZWXLBANJ-UHFFFAOYSA-N[3] |
| Canonical SMILES | O=C1NC2=C(C=CC(OC(F)(F)F)=C2)C1=O |
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with profoundly different electronic effects. It is strongly electron-withdrawing and highly lipophilic, properties that can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
Strategic Synthesis of this compound
The synthesis of substituted isatins like this compound can be approached through several established name reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The Sandmeyer isatin synthesis is particularly well-suited for anilines bearing electron-withdrawing groups, such as the trifluoromethoxy substituent.[4][5]
Workflow for Isatin Synthesis
Caption: Key synthetic routes to this compound.
Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol outlines a laboratory-scale synthesis of this compound adapted from the classical Sandmeyer procedure.[2][6][7]
Step 1: Synthesis of N-(4-(Trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as aqueous ethanol.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride in water. The reaction mixture is typically heated to facilitate the condensation reaction.
-
Upon completion, the intermediate, N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide, often precipitates from the solution and can be isolated by filtration.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature, typically with cooling.
-
The mixture is then gently heated to promote the intramolecular electrophilic cyclization. The reaction progress should be monitored by an appropriate method like thin-layer chromatography.
-
After the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude this compound.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Chemical Reactivity and Synthetic Utility
The isatin scaffold is a versatile building block in organic synthesis due to the presence of two reactive carbonyl groups at the C2 and C3 positions, as well as an acidic N-H proton.
Reactivity Profile
Caption: Key reaction sites on the 6-(trifluoromethoxy)isatin scaffold.
The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the C3 carbonyl, making it particularly susceptible to nucleophilic attack. This reactivity allows for a wide range of chemical transformations, including:
-
Condensation Reactions: The C3-keto group readily undergoes condensation with a variety of active methylene compounds to form diverse heterocyclic systems.
-
N-Functionalization: The acidic proton on the nitrogen can be easily removed by a base, allowing for N-alkylation, N-arylation, and N-acylation to introduce further diversity.
-
Ring-Opening Reactions: Under certain conditions, the amide bond at the C2 position can be cleaved, leading to the formation of isatoic acid derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The isatin core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[8] The incorporation of the trifluoromethoxy group further enhances its potential in drug design.
Anticancer Activity
Numerous isatin derivatives have demonstrated significant anticancer properties.[9][10] While specific studies on this compound are emerging, related fluorinated isatins have shown potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, the FDA-approved anticancer drug Sunitinib, a multi-kinase inhibitor, is based on an oxindole scaffold, a close structural relative of isatin.
Enzyme Inhibition
Isatin and its derivatives are known to inhibit a range of enzymes, including caspases, matrix metalloproteinases, and monoamine oxidases.[11][12] The trifluoromethoxy group can contribute to enhanced binding affinity and selectivity for the target enzyme. This makes this compound a promising starting point for the development of novel enzyme inhibitors for various therapeutic areas.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the trifluoromethoxy group. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) and the carbons of the aromatic ring. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[13]
-
FTIR: The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide carbonyl groups, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration will also be observable.[14]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through established methods, and its reactive carbonyl groups offer a gateway to a wide array of chemical transformations. The presence of the trifluoromethoxy group imparts desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Further exploration of the biological activities of derivatives of this compound is a promising avenue for the development of novel therapeutics, particularly in the areas of oncology and enzyme inhibition.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. ijcmas.com [ijcmas.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isatin(91-56-5) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione for Advanced Research and Drug Development
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals working with 6-(trifluoromethoxy)-1H-indole-2,3-dione. This valuable heterocyclic compound, also known as 6-(trifluoromethoxy)isatin, is a key building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, key applications, and a detailed experimental protocol for its use.
Introduction to a Privileged Scaffold
This compound belongs to the isatin family of compounds, which are recognized for their wide range of biological activities. The isatin core is an endogenous molecule found in various organisms and serves as a versatile pharmacophore in medicinal chemistry.[1][2][3] The introduction of a trifluoromethoxy group at the 6-position significantly modulates the electronic properties of the isatin ring, enhancing its potential for developing potent and selective therapeutic agents. Isatin and its derivatives have shown a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]
Commercial Availability and Sourcing
For researchers embarking on projects involving this compound, securing a reliable supply of high-purity starting material is paramount. Several reputable chemical suppliers offer this compound, and the following table summarizes key information to aid in procurement.
| Supplier | Product Name | CAS Number | Molecular Weight | Additional Information |
| Santa Cruz Biotechnology | This compound | 162252-92-8 | 231.13 | For Research Use Only.[5] |
| Sigma-Aldrich (Merck) | This compound | 162252-92-8 | 231.13 | Purity: 97%. |
| AiFChem | 6-(Trifluoromethoxy)isatin | 162252-92-8 | - | Purity: 97%.[6] |
| Appchem | 6-(Trifluoromethoxy)isatin | 162252-92-8 | 231.1282 | - |
| ChemicalBook | This compound | 162252-92-8 | 231.13 | Provides access to safety data sheets.[7][8] |
| ChemUniverse | This compound | - | - | Available for quotation.[9] |
Core Applications in Drug Discovery and Synthesis
The unique structural features of this compound, namely the reactive ketone at the 3-position and the acidic N-H proton, make it a versatile starting material for a variety of chemical transformations. Its derivatives are actively being investigated for a range of therapeutic applications. The broader isatin scaffold is a component of clinically approved anticancer drugs, highlighting the therapeutic potential of this class of compounds.[3]
Key research applications include:
-
Synthesis of Spirooxindoles: Isatins are widely used in multicomponent reactions to generate complex spirooxindole frameworks, which are of significant interest in cancer research.[10]
-
Development of Kinase Inhibitors: The isatin core is a known scaffold for the development of inhibitors of various kinases, which are crucial targets in oncology.
-
Antimicrobial and Antiviral Agents: Derivatives of isatin have demonstrated promising activity against a range of microbial and viral pathogens.[2]
Experimental Protocol: Synthesis of a Schiff Base Derivative
The following protocol details a representative synthesis of a Schiff base derivative from this compound, a common step in the development of more complex molecules. This procedure is adapted from general methods for isatin derivatization.
Objective: To synthesize N-(4-methoxyphenyl)-2-(6-(trifluoromethoxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carbothioamide.
Materials:
-
This compound
-
4-(4-methoxyphenyl)thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add 1.0 mmol of 4-(4-methoxyphenyl)thiosemicarbazide.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base derivative.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the isatin, making the carbon more electrophilic and facilitating the nucleophilic attack by the thiosemicarbazide.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of isatin-based Schiff base derivatives.
Caption: Synthetic workflow for the condensation of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, and causes skin and eye irritation.[11] It may also cause respiratory irritation.[11] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[12][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its commercial availability from a range of suppliers facilitates its use in both academic and industrial research settings. The methodologies for its derivatization are well-established, allowing for the rapid generation of compound libraries for biological screening. As research into isatin-based therapeutics continues to expand, the importance of this compound as a key starting material is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]
- 7. This compound | 162252-92-8 [chemicalbook.com]
- 8. This compound | 162252-92-8 [amp.chemicalbook.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. gohcl.com [gohcl.com]
Trifluoromethoxy Isatin: A Modern Bioisostere for Optimizing Drug Candidates
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of this process. This guide delves into the utility of the trifluoromethoxy (-OCF3) group as a bioisostere, specifically when incorporated into the versatile isatin scaffold. Isatin (1H-indole-2,3-dione) and its derivatives are privileged structures, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory functions.[1][2][3] The introduction of the trifluoromethoxy group offers a unique combination of electronic and steric properties that can overcome common drug development hurdles such as metabolic instability and poor membrane permeability. This document provides a technical overview of the rationale, synthesis, and application of trifluoromethoxy isatin, presenting it as a superior alternative to more traditional functional groups in the pursuit of safer and more effective therapeutics.
The Rationale: Why Trifluoromethoxy and Isatin?
The Isatin Scaffold: A Privileged Pharmacophore
The isatin core is a synthetically accessible and versatile building block in drug discovery. Its rigid bicyclic structure provides a defined orientation for substituents, while the C2 and C3 carbonyl groups, along with the N1-H, offer multiple points for chemical modification and hydrogen bonding interactions with biological targets.[1][4] Isatin derivatives have been successfully developed as inhibitors of various enzymes, including caspases, kinases, and matrix metalloproteinases (MMPs), and form the basis of approved drugs like Sunitinib.[3][5][6] The diverse biological profile of isatin makes it an ideal platform for exploring the impact of novel bioisosteric replacements.[1]
The Trifluoromethoxy Group: A "Super-Halogen" Bioisostere
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a highly valuable substituent due to its unique combination of properties.[9][10] It is often considered a "pseudo-halogen" because its electronic properties are similar to those of chlorine or fluorine.[7]
Key advantages of the -OCF3 group include:
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a trifluoromethyl (-CF3) or methoxy (-OCH3) group.[9][10] This property can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[9][10] This can increase the biological half-life of a drug.
-
Strong Electron-Withdrawing Nature: The -OCF3 group is a powerful electron-withdrawing group via induction, which can modulate the pKa of nearby functionalities and influence binding interactions with target proteins.[10]
-
Steric Profile: While electronically distinct, its steric footprint is comparable to other common groups, allowing it to serve as a bioisostere for groups like methyl, chloro, or even nitro, without introducing excessive bulk.[9][11]
The following diagram illustrates the concept of using the trifluoromethoxy group as a bioisosteric replacement for other common substituents on the isatin core.
Caption: Bioisosteric replacement strategy on the isatin scaffold.
Comparative Properties of Functional Groups
The decision to employ the -OCF3 group is often driven by a comparative analysis of its properties against other potential substituents. The table below summarizes key physicochemical parameters, demonstrating the unique profile of the trifluoromethoxy group.
| Functional Group | Hansch Lipophilicity (π) | Hammett Constant (σp) | Steric Parameter (van der Waals radius, Å) | Key Rationale for Use |
| -H | 0.00 | 0.00 | 1.20 | Parent compound, baseline |
| -CH3 | 0.56 | -0.17 | 2.00 | Increases lipophilicity, fills small pockets |
| -Cl | 0.71 | 0.23 | 1.80 | Halogen bonding, moderate lipophilicity |
| -CF3 | 0.88 | 0.54 | 2.44 | Blocks metabolism, strong electron-withdrawal[9] |
| -NO2 | -0.28 | 0.78 | ~2.40 | Strong electron-withdrawal, potential toxicity |
| -OCF3 | 1.04 | 0.35 | ~2.70 | Max lipophilicity, metabolic shield, strong e- withdrawal [7][9] |
Synthesis of 5-(Trifluoromethoxy)isatin
The synthesis of substituted isatins is most commonly achieved via the Sandmeyer process.[12] This robust method involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.[12] For highly lipophilic or poorly soluble analogs, methanesulfonic acid can be a more effective cyclization medium than the traditional sulfuric acid.[12]
The diagram below outlines the general workflow for synthesizing 5-(Trifluoromethoxy)isatin.
Caption: General synthetic workflow for 5-(Trifluoromethoxy)isatin.
Detailed Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol describes the synthesis of 5-(Trifluoromethoxy)isatin from 4-(Trifluoromethoxy)aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Step-by-Step Methodology:
-
Preparation of Reagent Solution:
-
In a 1 L round-bottom flask, dissolve 50 g of anhydrous sodium sulfate in 600 mL of deionized water.
-
Add 17.7 g (0.1 mol) of 4-(Trifluoromethoxy)aniline followed by 8.7 mL of concentrated HCl. Stir until a solution or fine suspension is formed.
-
In a separate beaker, dissolve 22 g (0.133 mol) of chloral hydrate and 24 g (0.345 mol) of hydroxylamine hydrochloride in 200 mL of deionized water.
-
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Gently heat the aniline solution to 40-50 °C.
-
Slowly add the chloral hydrate/hydroxylamine solution to the aniline solution over 20-30 minutes.
-
Once the addition is complete, heat the mixture to a gentle reflux (approx. 90-100 °C) for 30-45 minutes. A yellow precipitate of 4'-(trifluoromethoxy)isonitrosoacetanilide should form.
-
Cool the reaction mixture in an ice bath to room temperature, then chill to below 10 °C.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the intermediate in a vacuum oven at 50-60 °C.
-
-
Acid-Catalyzed Cyclization:
-
CAUTION: This step involves concentrated strong acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
Pre-heat 150 mL of concentrated sulfuric acid (or methanesulfonic acid) in a large flask to 50 °C.
-
Slowly and carefully add the dried isonitrosoacetanilide intermediate to the warm acid in small portions, ensuring the temperature does not exceed 80 °C.
-
Once all the intermediate is added, continue stirring at 75-80 °C for an additional 15-20 minutes to ensure complete cyclization. The solution should darken.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic solution onto a large volume of crushed ice (approx. 800 g) with vigorous stirring. A precipitate of the crude isatin product will form.
-
Allow the ice to melt completely, then collect the crude 5-(Trifluoromethoxy)isatin by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from hot ethanol to yield pure 5-(Trifluoromethoxy)isatin as a crystalline solid.
-
Application in Drug Design: Case Study of Caspase Inhibition
Caspases, a family of cysteine-aspartate proteases, are key executioners of apoptosis (programmed cell death).[13] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent inhibitors of caspases-3 and -7.[5][14][15] The inhibitory mechanism involves the interaction of the isatin C3-carbonyl group with the cysteine thiol in the enzyme's active site.[13]
The introduction of a 5-trifluoromethoxy group can significantly enhance the inhibitory potential of an isatin-based caspase inhibitor.
Rationale for Bioisosteric Replacement:
-
Enhanced Lipophilicity: Improves cell permeability, allowing the inhibitor to reach its intracellular target more effectively.
-
Metabolic Stability: Prevents aromatic hydroxylation at the 5-position, a common metabolic pathway that can deactivate the compound.
-
Modulated Electronics: The strong electron-withdrawing nature of the -OCF3 group can influence the electrophilicity of the C3-carbonyl, potentially enhancing the covalent interaction with the active site cysteine.
The diagram below conceptualizes the binding of a 5-trifluoromethoxy isatin derivative within the active site of caspase-3.
Caption: Conceptual binding model of a 5-OCF3 isatin inhibitor.
Biological Evaluation: Caspase-3 Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a synthesized 5-(trifluoromethoxy)isatin derivative against human recombinant caspase-3.
Principle: The assay measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC, by caspase-3. When cleaved, the free AMC (7-amino-4-methylcoumarin) molecule fluoresces, and the rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.
Materials:
-
Human recombinant caspase-3
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-3 substrate: Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Test compound (5-trifluoromethoxy isatin derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.
-
Reaction Mixture Setup:
-
In each well of the 96-well plate, add 2 µL of the diluted test compound or control (DMSO for no inhibition, Ac-DEVD-CHO for positive control).
-
Add 88 µL of Assay Buffer containing the appropriate concentration of active caspase-3 enzyme.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the Ac-DEVD-AMC substrate (final concentration typically 10-20 µM) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader, pre-set to the experimental temperature (e.g., 37 °C).
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Outcomes and Interpretation
A successful 5-(trifluoromethoxy)isatin derivative is expected to show potent inhibition of caspase-3. When compared to analogs with other 5-substituents (e.g., -H, -Cl, -CH₃), the -OCF₃ analog would be hypothesized to display a lower IC₅₀ value. This improved potency can be attributed to the favorable combination of enhanced cell permeability, increased metabolic stability, and optimized electronic interactions within the enzyme's active site. Such a result validates the use of the trifluoromethoxy group as a performance-enhancing bioisostere in this chemical series.
Conclusion
The trifluoromethoxy isatin scaffold represents a powerful tool in modern drug discovery. The isatin core provides a proven, biologically active framework, while the trifluoromethoxy group acts as a highly effective bioisostere to address common liabilities in drug development. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties makes it a superior choice over traditional substituents in many contexts. By understanding the unique properties of this functional group and employing robust synthetic and biological evaluation protocols, researchers can leverage trifluoromethoxy isatin to design and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 6-(trifluoromethoxy)isatin in Modern Drug Discovery
An Application Note and Detailed Protocol for the Synthesis of 6-(trifluoromethoxy)-1H-indole-2,3-dione
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone for the synthesis of a vast array of biologically active compounds and pharmaceuticals.[1][2][3] First isolated in 1841 as an oxidation product of indigo, its versatile chemical nature has propelled it to the forefront of medicinal chemistry.[4][5] The isatin core is present in molecules demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This makes this compound a highly valuable intermediate for developing next-generation therapeutics.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen method is a robust, two-step procedure based on the classic Sandmeyer isatin synthesis, which is particularly effective for anilines bearing electron-withdrawing groups.[1][2][3] The protocol details not only the procedural steps but also the underlying chemical principles and critical parameters necessary for a successful and reproducible synthesis.
Overall Synthetic Strategy: The Sandmeyer Approach
The synthesis proceeds in two distinct stages, starting from the commercially available 4-(trifluoromethoxy)aniline.
-
Formation of the Isonitrosoacetanilide Intermediate: The aniline is first condensed with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium. This reaction forms the key intermediate, 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide.
-
Acid-Catalyzed Cyclization: The isolated and dried intermediate is then subjected to strong acid (concentrated sulfuric acid), which catalyzes an intramolecular electrophilic substitution to forge the five-membered ring, yielding the final isatin product.
This classical route is renowned for its reliability and scalability, making it an ideal choice for producing gram-scale quantities of the target molecule.[3][6]
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Phase-Transfer Catalysis for Efficient N-Alkylation of 6-(Trifluoromethoxy)isatin
Introduction: The Significance of N-Alkylated 6-(Trifluoromethoxy)isatin
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anticonvulsant properties.[1] The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the isatin scaffold can significantly enhance its metabolic stability and lipophilicity, thereby improving its pharmacokinetic profile and potential as a drug candidate. Furthermore, N-alkylation of the isatin core is a critical synthetic step that not only prevents tautomerization but also allows for the introduction of various functionalities to modulate the biological activity of the resulting molecules.[1][2] This application note provides a detailed protocol for the N-alkylation of 6-(trifluoromethoxy)isatin using phase-transfer catalysis (PTC), a powerful and green chemistry technique that offers significant advantages over traditional methods.
The Power of Phase-Transfer Catalysis in N-Alkylation
Phase-transfer catalysis (PTC) is a highly effective methodology for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[3][4] In the context of N-alkylation of isatins, the substrate, 6-(trifluoromethoxy)isatin, and the alkylating agent reside in an organic solvent, while the deprotonating base (e.g., potassium carbonate) is a solid. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the deprotonated isatin anion from the solid phase into the organic phase where it can react with the alkylating agent.[3][5]
The primary advantages of employing PTC for this transformation include:
-
Milder Reaction Conditions: PTC often allows for the use of less harsh bases and lower reaction temperatures compared to methods requiring strong, anhydrous bases like sodium hydride.[3]
-
Increased Reaction Rates: By facilitating the interaction between reactants in different phases, PTC can significantly accelerate reaction times.[6]
-
Enhanced Safety and Simplicity: The elimination of the need for highly reactive and moisture-sensitive reagents simplifies the experimental setup and improves overall safety.[3]
-
Improved Yields and Purity: PTC can lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired N-alkylated product.[6]
The electron-withdrawing nature of the trifluoromethoxy group at the 6-position increases the acidity of the N-H proton of the isatin ring. This enhanced acidity facilitates the deprotonation step by the solid base, making 6-(trifluoromethoxy)isatin an excellent candidate for efficient N-alkylation under PTC conditions.
Experimental Workflow Overview
The following diagram outlines the general workflow for the phase-transfer catalyzed N-alkylation of 6-(trifluoromethoxy)isatin.
Caption: A schematic overview of the key stages in the N-alkylation of 6-(trifluoromethoxy)isatin using phase-transfer catalysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of isatin under liquid-solid phase-transfer catalysis conditions.
Materials:
-
6-(Trifluoromethoxy)isatin
-
Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate, 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(trifluoromethoxy)isatin (1.0 eq.), anhydrous potassium carbonate (1.1 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the isatin. Begin stirring the suspension. Add the alkylating agent (1.05 eq.) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting isatin. For less reactive alkylating agents, gentle heating (e.g., 40-50 °C) may be required. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the alkylating agent.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of DMF or DCM.
-
Solvent Removal: Combine the filtrates and remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump is recommended for complete removal of DMF).
-
Extraction: To the resulting residue, add dichloromethane and deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated 6-(trifluoromethoxy)isatin derivative.
Catalytic Cycle of Phase-Transfer Catalysis
The mechanism of solid-liquid PTC in this reaction involves the continuous regeneration of the active catalyst.
Caption: The catalytic cycle illustrating the role of the phase-transfer catalyst (Q⁺) in transporting the isatin anion to the organic phase for alkylation.
Representative Data
The following table provides expected outcomes for the N-alkylation of 6-(trifluoromethoxy)isatin with various alkylating agents under the described PTC conditions. Note that reaction times and yields are illustrative and may require optimization.
| Entry | Alkylating Agent (R-X) | Product (Isatin-R) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 1-Benzyl-6-(trifluoromethoxy)isatin | 4-8 | >90 |
| 2 | Ethyl bromoacetate | Ethyl 2-(6-(trifluoromethoxy)-2,3-dioxoindolin-1-yl)acetate | 6-12 | 85-95 |
| 3 | 1-Bromobutane | 1-Butyl-6-(trifluoromethoxy)isatin | 24-48 | 70-85 |
| 4 | Propargyl bromide | 1-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)isatin | 8-16 | 80-90 |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. Increasing the reaction temperature or using a more polar aprotic solvent may also improve results. For particularly unreactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) could be employed.[7]
-
Incomplete Reaction: If the reaction stalls, adding a fresh portion of the base and catalyst may help drive it to completion. Ensure vigorous stirring to maximize the interfacial area between the solid and liquid phases.
-
Side Products: The formation of O-alkylated byproducts is generally minimal under these conditions but can sometimes be observed. Purification by column chromatography is typically effective at separating N- and O-alkylated isomers.
Conclusion
The N-alkylation of 6-(trifluoromethoxy)isatin via phase-transfer catalysis is a robust, efficient, and scalable method suitable for the synthesis of a diverse library of derivatives for drug discovery and development. The use of tetrabutylammonium bromide as a catalyst with potassium carbonate as the base in DMF provides a simple, safe, and high-yielding protocol. This approach represents a significant improvement over traditional methods, aligning with the principles of green chemistry while providing access to valuable and synthetically challenging molecules.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biomedres.us [biomedres.us]
- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-(trifluoromethoxy)quinoline-4-carboxylic Acids via the Pfitzinger Reaction
Introduction: The Strategic Value of Fluorinated Quinolines in Modern Drug Discovery
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antiviral and antimalarial treatments.[1] The Pfitzinger reaction, a classic condensation of an isatin with an α-methylene carbonyl compound in the presence of a strong base, has long been a reliable method for the synthesis of quinoline-4-carboxylic acids.[2][3][4] This application note focuses on the utilization of a specific, high-value isatin derivative, 6-(trifluoromethoxy)-1H-indole-2,3-dione , in the Pfitzinger reaction to generate novel 7-(trifluoromethoxy)quinoline-4-carboxylic acids.
The incorporation of a trifluoromethoxy (-OCF₃) group into pharmaceutical candidates is a widely recognized strategy to enhance key drug-like properties. This electron-withdrawing moiety can significantly improve metabolic stability, increase lipophilicity, and modulate the basicity of the quinoline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic profile of the molecule. The resulting 7-(trifluoromethoxy)quinoline-4-carboxylic acids are therefore highly valuable synthons for the development of next-generation therapeutics.
This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and the scientific rationale behind the procedural steps for researchers in medicinal chemistry and drug development.
Reaction Mechanism and Scientific Rationale
The Pfitzinger reaction is a robust transformation that proceeds through a well-established sequence of steps.[2] The presence of the electron-withdrawing 6-trifluoromethoxy group on the isatin ring influences the reactivity of the intermediates but does not fundamentally alter the mechanistic pathway.
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond in this compound by a strong base, typically potassium hydroxide. This step opens the five-membered ring to form a potassium salt of the corresponding isatinic acid, a keto-acid intermediate.[2][5] The electron-withdrawing nature of the -OCF₃ group may facilitate this nucleophilic attack.
-
Condensation and Imine Formation: The aniline moiety of the opened isatin intermediate then undergoes condensation with the carbonyl group of the reaction partner (e.g., a ketone) to form an imine (Schiff base).
-
Tautomerization and Cyclization: The imine tautomerizes to the more stable enamine. This is a critical step, as the enamine possesses the necessary geometry and nucleophilicity for the subsequent intramolecular cyclization.
-
Dehydration and Aromatization: The cyclized intermediate readily dehydrates to form the stable, aromatic quinoline ring, yielding the final 7-(trifluoromethoxy)quinoline-4-carboxylic acid product.
The overall workflow can be visualized as follows:
Figure 1: General experimental workflow for the Pfitzinger synthesis of 7-(trifluoromethoxy)quinolines.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid, a representative product from the reaction of this compound and acetophenone.
Materials and Reagents
-
This compound
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirring
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid dust formation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in ethanol is highly exothermic. Prepare the solution in an ice bath to control the temperature.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care in a fume hood.
Step-by-Step Synthesis Protocol
-
Preparation of the Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Caution: This process is highly exothermic; use an ice bath to cool the flask during dissolution.
-
Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of this compound. Stir the mixture at room temperature for 30-45 minutes. The color of the solution should change, indicating the formation of the potassium isatinate intermediate.[5]
-
Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 2.6 mL) dropwise to the reaction mixture using a dropping funnel.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-16 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Dissolve the residue in 100 mL of deionized water. d. Cool the aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 4-5. This will precipitate the quinoline-4-carboxylic acid product. e. Continue to stir the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold deionized water to remove any inorganic salts. c. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid.
Data Presentation: Reaction Parameters and Expected Outcomes
The yield and purity of the final product are dependent on several factors, including the purity of the starting materials and adherence to the reaction conditions.
| Parameter | Recommended Value/Condition | Rationale |
| Base | 33% KOH in Ethanol | A high concentration of a strong base is essential for the initial ring-opening of the isatin.[5][6] |
| Solvent | 95% Ethanol | A protic solvent that readily dissolves both the KOH and the organic reactants. |
| Temperature | Reflux (approx. 80-85 °C) | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 12-16 hours | Sufficient time to ensure the reaction proceeds to completion. Monitor by TLC for optimization. |
| pH for Precipitation | ~4-5 | Ensures the complete protonation of the carboxylate to precipitate the final product. |
Note: Yields can vary based on the specific carbonyl partner used and the reaction scale.
Characterization of the Final Product
The synthesized 7-(trifluoromethoxy)quinoline-4-carboxylic acids should be characterized using standard analytical techniques to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the quinoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Analysis: To assess the purity of the final compound.
Troubleshooting and Expert Insights
-
Low Yields: If the yield is lower than expected, ensure that the isatin ring has fully opened before the addition of the ketone. This can be visually monitored by the color change of the solution.[7] Also, ensure that the reaction is refluxed for a sufficient amount of time.
-
Side Reactions: The use of a strong base can sometimes lead to side reactions, especially if the carbonyl compound is prone to self-condensation. Adding the ketone dropwise at a controlled temperature can help to minimize these side reactions.
-
Purification Challenges: The crude product may contain unreacted isatin or other impurities. Recrystallization is often an effective method for purification. If the product is difficult to crystallize, column chromatography on silica gel may be necessary.
The mechanistic pathway of the Pfitzinger reaction can be represented as follows:
Figure 2: Simplified mechanism of the Pfitzinger reaction.
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. The use of this compound as a starting material provides a direct and efficient route to novel 7-(trifluoromethoxy) substituted quinolines. These fluorinated scaffolds are of significant interest in drug discovery, offering the potential for enhanced pharmacological properties. The protocols and insights provided in this application note are intended to equip researchers with the necessary information to successfully synthesize these valuable compounds for their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Reaction [drugfuture.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocols: Strategic Derivatization of 6-(Trifluoromethoxy)isatin at the C3-Carbonyl Position
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The reactivity of the C3-carbonyl group is a cornerstone of isatin chemistry, providing a key electrophilic site for constructing diverse molecular architectures, including spiro-fused heterocycles and 3-substituted oxindoles.[2] This guide focuses on 6-(trifluoromethoxy)isatin, a substrate of increasing interest due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, such as enhanced metabolic stability and lipophilicity.[3] The potent electron-withdrawing nature of the 6-OCF₃ substituent significantly activates the C3-carbonyl towards nucleophilic attack, making this scaffold a highly valuable precursor for drug discovery programs.[4][5]
This document provides a detailed exploration of two robust and versatile derivatization strategies at the C3-position of 6-(trifluoromethoxy)isatin: the Aldol Condensation and the Wittig Reaction. We offer field-proven, step-by-step protocols, explain the causal relationships behind experimental choices, and present data in a clear, accessible format for researchers, medicinal chemists, and drug development professionals.
The Chemical Logic: C3-Carbonyl Activation by the 6-OCF₃ Group
The synthetic utility of isatin is dominated by the electrophilic character of its C3-carbonyl carbon. This reactivity is modulated by the electronic properties of substituents on the aromatic ring.[4] The trifluoromethoxy (-OCF₃) group at the 6-position is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the fluorine atoms. This effect is relayed through the aromatic system to the C3-carbonyl, increasing its partial positive charge and rendering it significantly more susceptible to nucleophilic attack compared to unsubstituted isatin.[5] This enhanced reactivity is a critical consideration for reaction design, often allowing for milder reaction conditions and faster conversion rates.
Caption: Logical flow of electronic effects in 6-(trifluoromethoxy)isatin.
Key Derivatization Strategies & Protocols
We present two primary methodologies for modifying the C3-position of 6-(trifluoromethoxy)isatin. These protocols are designed to be robust and adaptable for generating libraries of diverse compounds.
Strategy 1: Aldol Condensation for 3-Hydroxy-2-Oxindoles
The aldol condensation of isatins with ketones or other enolizable carbonyl compounds is a fundamental transformation that yields 3-substituted 3-hydroxyindolin-2-ones.[6] These products are valuable chiral building blocks and are present in many biologically active molecules.[7] The protocol described below is a catalyst-free method that leverages the inherent reactivity of the substrate in the presence of molecular sieves, which act as a dehydrating agent.[6]
Principle: This reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the highly electrophilic C3-carbonyl of 6-(trifluoromethoxy)isatin. The reaction is conducted in DMF with molecular sieves, which drive the equilibrium by removing water.[6]
Materials and Reagents:
-
6-(trifluoromethoxy)isatin
-
Acetophenone (or other suitable ketone)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Molecular Sieves, 4 Å, powdered and activated
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethoxy)isatin (1.0 mmol, 231.13 mg).
-
Reagent Addition: Add activated 4 Å molecular sieves (approx. 500 mg). Dissolve the isatin in anhydrous DMF (10 mL) with magnetic stirring.
-
Nucleophile Addition: Add acetophenone (1.2 mmol, 144.17 mg, ~140 µL) to the stirring solution.
-
Scientist's Note: A slight excess (1.2-1.5 equivalents) of the ketone is used to ensure complete consumption of the limiting isatin reagent.
-
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% EtOAc in hexane). The disappearance of the orange isatin spot indicates reaction completion.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves. Wash the celite pad with a small amount of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with EtOAc (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Scientist's Note: The bicarbonate wash removes any acidic impurities and residual DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 3-hydroxy-3-(2-oxo-2-phenylethyl)-6-(trifluoromethoxy)indolin-2-one.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
Strategy 2: Wittig Reaction for C3-Alkenylation
The Wittig reaction is a powerful method for converting carbonyls into alkenes.[8] When applied to isatins, it allows for the synthesis of 3-alkylideneoxindoles, a class of compounds with significant biological activity, including potential as tubulin polymerization inhibitors.[9] The reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[10]
Principle: A phosphorus ylide, generated by deprotonating benzyltriphenylphosphonium chloride with a strong base like sodium hydride (NaH), attacks the C3-carbonyl of isatin. This forms an oxaphosphetane intermediate which rapidly collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[8]
Materials and Reagents:
-
6-(trifluoromethoxy)isatin
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Ylide Generation: To a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.5 mmol, 60 mg of 60% dispersion). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Suspension: Suspend the washed NaH in anhydrous THF (15 mL).
-
Phosphonium Salt Addition: In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.5 mmol, 583.5 mg) in anhydrous THF (15 mL). Transfer this solution to a dropping funnel and add it dropwise to the NaH suspension at 0 °C (ice bath) over 15 minutes.
-
Activation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep orange/red ylide indicates a successful reaction.
-
Scientist's Note: The color change is a key visual indicator of ylide formation. Anhydrous conditions are critical as the ylide is a strong base and will be quenched by water.[10]
-
-
Isatin Addition: Dissolve 6-(trifluoromethoxy)isatin (1.0 mmol, 231.13 mg) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the isatin.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexane) to isolate the pure 3-benzylidene-6-(trifluoromethoxy)indolin-2-one. The E/Z stereochemistry should be determined by NMR analysis (NOE).
Summary of Derivatization Reactions
The following table summarizes the key aspects of the protocols described, providing a quick reference for experimental planning.
| Parameter | Strategy 1: Aldol Condensation | Strategy 2: Wittig Reaction |
| Reaction Type | Nucleophilic Addition-Condensation | Olefination |
| Key Reagents | Enolizable Ketone (e.g., Acetophenone), DMF, 4Å MS | Phosphonium Salt, Strong Base (e.g., NaH), THF |
| Product Class | 3-Hydroxy-2-Oxindoles | 3-Alkylideneoxindoles |
| Key Intermediate | Enolate | Phosphorus Ylide, Oxaphosphetane |
| Typical Conditions | Room Temperature, Catalyst-Free | 0 °C to Room Temperature |
| Primary Byproduct | Water (removed by MS) | Triphenylphosphine Oxide |
| Purification | Standard Silica Gel Chromatography | Silica Gel Chromatography (careful separation from Ph₃PO) |
General Experimental Workflow
The diagram below outlines the universal workflow for the successful synthesis, purification, and characterization of novel 6-(trifluoromethoxy)isatin derivatives.
Caption: General experimental workflow for C3-derivatization of isatin.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Thiosemicarbazone Derivatives from 6-(Trifluoromethoxy)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel thiosemicarbazone derivatives from 6-(trifluoromethoxy)-1H-indole-2,3-dione. Isatin (1H-indole-2,3-dione) and its analogs are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a thiosemicarbazone moiety at the C3-position of the isatin core is a well-established strategy for the development of potent therapeutic agents. This document outlines the synthetic pathway, offers a detailed step-by-step experimental protocol, and provides insights into the characterization of the resulting compounds.
Introduction: The Significance of Isatin-Thiosemicarbazone Hybrids
The fusion of isatin and thiosemicarbazone pharmacophores has yielded a class of compounds with significant therapeutic potential. Isatin derivatives are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][2][3] The thiosemicarbazone functionality, a versatile metal-chelating group, contributes to the biological profile of the hybrid molecule, often enhancing its efficacy.[2][4] The trifluoromethoxy (-OCF₃) group at the 6-position of the isatin ring is of particular interest as it can significantly modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Synthetic Strategy and Mechanistic Insights
The synthesis of thiosemicarbazone derivatives from this compound is achieved through a straightforward and efficient acid-catalyzed condensation reaction with a suitable thiosemicarbazide.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the primary amine of the thiosemicarbazide to the electrophilic C3-carbonyl group of the isatin. This is followed by a dehydration step, facilitated by an acid catalyst, to yield the corresponding thiosemicarbazone (a Schiff base). The presence of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack.
Figure 1: General reaction mechanism for the formation of isatin-thiosemicarbazones.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative thiosemicarbazone derivative from this compound and a generic N-substituted thiosemicarbazide.
Materials and Reagents
-
This compound
-
N-substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, methanol, or a mixture)
Synthetic Procedure
Figure 2: A typical workflow for the synthesis and characterization of 6-(trifluoromethoxy)isatin thiosemicarbazone derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol) and the N-substituted thiosemicarbazide (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (15-20 mL) to the flask.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product will usually precipitate out of the solution. To maximize the yield, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Drying: Dry the purified product under vacuum to obtain the final thiosemicarbazone derivative.
Characterization of the Synthesized Derivatives
The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole and thiosemicarbazone moieties (around 3100-3400 cm⁻¹), the C=O stretching of the isatin lactam (around 1700-1720 cm⁻¹), the C=N imine stretching (around 1600-1620 cm⁻¹), and the C=S stretching (around 1150-1200 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the isatin and the N-substituent, as well as signals for the N-H protons of the indole and thiosemicarbazone moieties. The indole N-H proton typically appears as a singlet at around 11.0-12.0 ppm.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the lactam, the imine carbon, and the thiocarbonyl carbon, in addition to the aromatic carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: This will determine the elemental composition (C, H, N, S) of the product, which should be within ±0.4% of the calculated values.
Data Presentation: A Representative Series of Derivatives
The following table summarizes the expected data for a series of thiosemicarbazone derivatives synthesized from this compound.
| Derivative (N-Substituent) | Molecular Formula | Expected Yield (%) | Expected Melting Point (°C) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) |
| Unsubstituted | C₁₀H₇F₃N₄OS | 85-95 | >250 | ~11.5 (s, 1H, indole NH), ~8.0-8.5 (br s, 2H, NH₂), aromatic protons |
| 4-Phenyl | C₁₆H₁₁F₃N₄OS | 80-90 | 230-240 | ~11.6 (s, 1H, indole NH), ~10.0 (s, 1H, NH), ~9.5 (s, 1H, NH), aromatic protons |
| 4-(4-Chlorophenyl) | C₁₆H₁₀ClF₃N₄OS | 80-90 | 240-250 | ~11.6 (s, 1H, indole NH), ~10.2 (s, 1H, NH), ~9.6 (s, 1H, NH), aromatic protons |
| 4-Methyl | C₁₁H₉F₃N₄OS | 85-95 | 220-230 | ~11.4 (s, 1H, indole NH), ~9.8 (br s, 1H, NH), ~8.2 (br s, 1H, NH), ~2.5 (s, 3H, CH₃) |
| 4-Ethyl | C₁₂H₁₁F₃N₄OS | 80-90 | 210-220 | ~11.4 (s, 1H, indole NH), ~9.7 (t, 1H, NH), ~8.1 (br s, 1H, NH), ~3.4 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
Note: The expected yields and melting points are based on analogous syntheses reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The synthetic protocol described herein provides a reliable and efficient method for the preparation of a diverse range of thiosemicarbazone derivatives from this compound. These compounds are of significant interest for further investigation in drug discovery programs due to their promising biological activities. The detailed characterization techniques outlined are essential for confirming the structure and purity of the synthesized molecules, ensuring the integrity of subsequent biological evaluations.
References
Application Note: 6-(Trifluoromethoxy)isatin as a Privileged Scaffold for the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The isatin (1H-indole-2,3-dione) core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. This application note details the strategic use of 6-(trifluoromethoxy)isatin as a starting material for generating potent and selective kinase inhibitors. The incorporation of the trifluoromethoxy (-OCF3) group at the 6-position is designed to enhance key drug-like properties, including metabolic stability and cell permeability. This guide provides the scientific rationale, detailed synthetic protocols, and bioassay methodologies for developing and evaluating novel kinase inhibitors based on this versatile scaffold.
Introduction: The Strategic Advantage of 6-(Trifluoromethoxy)isatin
The isatin scaffold is a versatile and highly valuable starting point for the synthesis of a wide array of heterocyclic compounds with significant biological activity.[1] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. In the context of kinase inhibition, the isatin core is a key component of several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[2] The anticancer activity of isatin derivatives is frequently attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival.[3]
The choice of 6-(trifluoromethoxy)isatin as a starting scaffold is a deliberate strategy rooted in modern medicinal chemistry principles. The trifluoromethoxy (-OCF3) group offers distinct advantages over other substituents:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule. This property is critical for improving membrane permeability, allowing the inhibitor to effectively cross cell membranes and reach its intracellular kinase target.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the electronic environment of the isatin ring system, potentially modulating the binding affinity of the inhibitor to the kinase's ATP-binding pocket.
Structure-activity relationship (SAR) studies on various isatin analogues have shown that substitutions at the C5 and C6 positions of the aromatic ring are critical for modulating potency and selectivity against different kinase targets.[4] Therefore, placing the trifluoromethoxy group at the 6-position provides a strategic anchor for building a library of potent kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most isatin-based kinase inhibitors function as ATP-competitive inhibitors (Type I or Type II). They are designed to bind to the ATP pocket of the kinase enzyme, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[5] Dysregulated kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), are validated targets in oncology, and isatin derivatives have shown potent activity against them.[6][7]
The general mechanism involves the formation of key hydrogen bonds between the isatin core and amino acid residues in the "hinge region" of the kinase domain, a flexible segment that connects the N- and C-lobes of the enzyme. Additional interactions, such as hydrophobic and van der Waals forces, with other parts of the active site contribute to the inhibitor's overall potency and selectivity.
Signaling Pathway Visualization
Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
This section provides generalized, yet detailed, protocols for the synthesis and evaluation of kinase inhibitors derived from 6-(trifluoromethoxy)isatin. These protocols are based on established methodologies for isatin chemistry and kinase inhibitor screening.[8][9]
General Synthesis of N-Substituted 6-(trifluoromethoxy)isatin Derivatives
A common and effective strategy to create a diverse library of isatin-based inhibitors is through N-alkylation or N-arylation. This modifies the solvent-exposed region of the molecule when bound to the kinase, allowing for fine-tuning of physicochemical properties and targeting of additional pockets near the ATP-binding site.
Caption: General workflow for N-alkylation of 6-(trifluoromethoxy)isatin.
Protocol 1: Synthesis of N-benzyl-6-(trifluoromethoxy)isatin
-
Rationale: This protocol describes a standard nucleophilic substitution reaction at the N1 position of the isatin core. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate (K2CO3) acts as a base to deprotonate the isatin nitrogen, forming a nucleophile that attacks the benzyl bromide.
-
Materials:
-
6-(trifluoromethoxy)isatin
-
Potassium carbonate (K2CO3), anhydrous
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-(trifluoromethoxy)isatin (1.0 eq) in anhydrous DMF under an argon atmosphere, add anhydrous K2CO3 (2.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-(trifluoromethoxy)isatin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized compounds, an in vitro kinase assay is performed. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are a common and robust method.
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
-
Rationale: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity. The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, CDK2)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction:
-
Add 2.5 µL of kinase reaction buffer containing the kinase and its specific substrate to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Data Presentation and Interpretation
The primary output of the kinase inhibition assay is the IC50 value. A lower IC50 value indicates a more potent inhibitor. It is crucial to test a series of related compounds to build a structure-activity relationship (SAR).
Table 1: Illustrative IC50 Data for a Hypothetical Series of N-Substituted 6-(trifluoromethoxy)isatin Derivatives against VEGFR-2.
| Compound ID | N1-Substituent (R) | VEGFR-2 IC50 (nM) |
| 1a | -H | >10,000 |
| 1b | -Methyl | 850 |
| 1c | -Benzyl | 120 |
| 1d | -4-Fluorobenzyl | 45 |
| 1e | -3-Methoxybenzyl | 215 |
Note: The data in this table is hypothetical and for illustrative purposes only, designed to demonstrate potential SAR trends.
Interpretation of SAR:
-
N-Substitution is Key: The unsubstituted isatin (1a ) is inactive, highlighting the necessity of substitution at the N1 position for kinase inhibitory activity.
-
Aromatic Substituents are Favorable: The move from a small alkyl group (-Methyl, 1b ) to a larger aromatic group (-Benzyl, 1c ) significantly improves potency. This suggests a beneficial hydrophobic interaction with an accessory pocket in the kinase active site.
-
Electronic Effects Matter: Adding an electron-withdrawing fluorine to the benzyl ring (1d ) further enhances potency, possibly through favorable electrostatic or halogen-bonding interactions. Conversely, an electron-donating methoxy group (1e ) slightly reduces potency compared to the unsubstituted benzyl ring.
Conclusion and Future Directions
6-(trifluoromethoxy)isatin represents a highly promising starting scaffold for the development of novel kinase inhibitors. The trifluoromethoxy group is strategically positioned to confer favorable drug-like properties, such as enhanced metabolic stability and cell permeability. The synthetic accessibility of the isatin core, particularly at the N1 and C3 positions, allows for the rapid generation of diverse chemical libraries. By following systematic synthesis and robust in vitro screening protocols as outlined in this note, researchers can efficiently identify potent lead compounds.
Future work should focus on expanding the library of derivatives to probe the SAR more deeply, evaluating lead compounds for selectivity against a panel of kinases to understand their off-target effects, and advancing potent and selective inhibitors into cell-based assays to confirm their efficacy in a more biologically relevant context.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Developing Antiviral Compounds from 6-(Trifluoromethoxy)-1H-indole-2,3-dione: Application Notes and Protocols
Introduction: The Promise of a Privileged Scaffold in Antiviral Drug Discovery
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry, driven by the constant threat of emerging and recurring viral diseases. Within the vast landscape of heterocyclic compounds, the isatin (1H-indole-2,3-dione) scaffold has garnered significant attention as a "privileged structure".[1][2] This designation stems from its ability to serve as a versatile template for the synthesis of diverse molecules that exhibit a wide range of biological activities, including potent antiviral effects against a broad spectrum of viruses.[1][3][4] The unique structural features of isatin, particularly the reactive ketone group at the C-3 position, offer a fertile ground for chemical modifications, enabling the fine-tuning of antiviral potency and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of novel antiviral compounds derived from a particularly promising isatin analog: 6-(trifluoromethoxy)-1H-indole-2,3-dione. The introduction of the trifluoromethoxy group at the 6-position of the isatin ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with viral or host cell targets and improving its pharmacokinetic profile.
These application notes and protocols will detail the synthesis of the core scaffold and its subsequent derivatization, provide robust methodologies for comprehensive antiviral screening, and discuss potential mechanisms of action. By offering both theoretical insights and practical, step-by-step guidance, this document aims to empower researchers to explore the full antiviral potential of this compelling chemical entity.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through the Sandmeyer isatin synthesis, a well-established method for the preparation of isatins from anilines.[5] This is followed by derivatization at the C-3 position to generate a library of potential antiviral compounds.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material from 4-(trifluoromethoxy)aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Ethanol
-
Water (deionized)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, heating mantles, etc.)
Step-by-Step Procedure:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline in a solution of hydrochloric acid and water.
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
To the chloral hydrate solution, add a solution of hydroxylamine hydrochloride in water.
-
Heat the resulting mixture to a gentle boil.
-
Slowly add the 4-(trifluoromethoxy)aniline hydrochloride solution to the boiling hydroxylamine/chloral hydrate mixture.
-
Continue heating for a few minutes until the reaction is complete, which is typically indicated by the formation of a precipitate (the isonitrosoacetanilide).
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
-
-
Cyclization to this compound:
-
Carefully and slowly add the dried isonitrosoacetanilide intermediate to pre-warmed concentrated sulfuric acid (approximately 70-80°C) with stirring. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80-90°C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Base Derivatives at the C-3 Position
The C-3 carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases. This protocol describes a general procedure for this derivatization.
Materials:
-
This compound
-
Various primary amines or hydrazides
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine or hydrazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Characterization: Confirm the structure and purity of the synthesized Schiff base derivatives using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Part 2: Antiviral Screening Protocols
A systematic evaluation of the synthesized compounds is crucial to identify promising antiviral candidates. This involves determining their efficacy against specific viruses and assessing their toxicity to host cells.
Workflow for Antiviral Compound Screening
Caption: Workflow for the development of antiviral compounds.
Protocol 3: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary method to evaluate the ability of a compound to inhibit the destructive effects of a virus on host cells.[6]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK)
-
Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock with a known titer
-
Synthesized compounds dissolved in DMSO
-
96-well cell culture plates
-
Neutral red or crystal violet stain
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted compounds to the wells in triplicate.
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells on each plate.
-
Add a pre-titered amount of virus to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE:
-
After incubation, visually inspect the wells for CPE.
-
To quantify cell viability, remove the medium and stain the cells with a solution of neutral red or crystal violet.
-
After an appropriate incubation period, wash the wells, and then solubilize the dye.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits CPE by 50%.[3]
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed antiviral activity is due to specific viral inhibition or general cellular toxicity.[7]
Materials:
-
Same as Protocol 3, but without the virus stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
Step-by-Step Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of Protocol 3.
-
Incubation: Incubate the plate for the same duration as the CPE assay.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[3]
Selectivity Index (SI): The selectivity index is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a greater window between the therapeutic and toxic concentrations of the compound. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.[3]
Table 1: Representative Antiviral Activity Data for Isatin Derivatives
While specific data for this compound derivatives is being developed, the following table presents data for structurally related trifluoromethyl-substituted isatin compounds to illustrate the potential of this class of molecules.
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/IC₅₀) | Reference |
| Compound 9 | Influenza A (H1N1) | MDCK | 0.0027 | >100 | >37,037 | [8] |
| Compound 6b | Influenza A (H1N1) | MDCK | 0.0051 | >100 | >19,607 | [8] |
| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.0022 | >100 | >45,454 | [8] |
| Compound 4 | Coxsackievirus B3 (COX-B3) | Vero | 0.0092 | >100 | >10,869 | [8] |
Note: The data presented is for 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives and serves as an example of the high potency and selectivity that can be achieved with fluorinated isatin compounds.
Part 3: Elucidating the Mechanism of Action
Understanding how a compound inhibits viral replication is critical for its development as a therapeutic agent. The following protocols can help to elucidate the mechanism of action of promising antiviral candidates.
Protocol 5: Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or egress).
Step-by-Step Procedure:
-
Seed host cells in a multi-well plate.
-
Infect the cells with the virus.
-
Add the antiviral compound at different time points post-infection (e.g., -2 to 0 hours for entry, 0 to 8 hours for replication, 8 to 24 hours for late-stage events).
-
After a full replication cycle, quantify the viral yield (e.g., by plaque assay or qPCR).
-
A significant reduction in viral yield when the compound is added during a specific time window indicates that the compound targets that particular stage of the viral life cycle.
Protocol 6: Quantitative PCR (qPCR) for Viral Gene Expression
qPCR can be used to quantify the effect of the compound on the transcription of viral genes.[8]
Step-by-Step Procedure:
-
Infect host cells with the virus in the presence or absence of the test compound.
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Use qPCR with primers specific for viral genes to quantify their expression levels.
-
A significant decrease in the expression of viral genes in the presence of the compound indicates inhibition of viral replication.
Potential Antiviral Mechanisms of Isatin Derivatives
Caption: Potential targets of isatin derivatives in the viral life cycle.
Mechanistic studies on various isatin derivatives have suggested several potential modes of antiviral action, including:
-
Inhibition of Viral Entry: Some derivatives may interfere with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.
-
Inhibition of Viral Enzymes: Isatin derivatives have been shown to inhibit key viral enzymes such as proteases and RNA-dependent RNA polymerase (RdRp), which are essential for viral replication.[9]
-
Interference with Viral Protein Translation: Some compounds may inhibit the synthesis of viral proteins, thereby halting the production of new viral particles.[3]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antiviral agents. The synthetic accessibility of isatins, coupled with the potential for diverse functionalization, provides a powerful platform for generating extensive compound libraries. The protocols outlined in this document offer a robust framework for the synthesis, screening, and mechanistic evaluation of these compounds.
Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Furthermore, detailed mechanistic studies, including the identification of specific viral or host cell targets, will be crucial for the rational design of next-generation antiviral drugs based on this privileged scaffold.
References
- 1. biomedres.us [biomedres.us]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(trifluoromethoxy)-1H-indole-2,3-dione in Neurological Disorder Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-(trifluoromethoxy)-1H-indole-2,3-dione, a promising isatin derivative, for the investigation and potential treatment of neurological disorders. Isatin (1H-indole-2,3-dione) and its analogs represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] This guide details the proposed mechanism of action, provides validated protocols for in vitro and in vivo experimental evaluation, and offers insights into the scientific rationale behind the experimental designs.
Introduction: The Rationale for Isatin Derivatives in Neurotherapeutics
Neurological disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, and acute injuries like ischemic stroke, are characterized by complex and multifactorial pathologies. Key pathological drivers include excitotoxicity, oxidative stress, neuroinflammation, and protein aggregation, which collectively lead to progressive neuronal loss and functional decline.[3][4] The development of effective therapeutic agents has been challenging, often limited to symptomatic relief rather than disease modification.[3]
The isatin scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to interact with multiple biological targets.[5][6] Isatin derivatives have been reported to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory effects, all of which are highly relevant to the treatment of neurological disorders.[1][2][7]
The specific compound, this compound, incorporates a trifluoromethoxy (-OCF3) group. This substitution is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration, thereby improving the pharmacokinetic profile and potential efficacy within the central nervous system (CNS).[8] This guide outlines the foundational methodologies to explore the therapeutic potential of this specific isatin derivative.
Proposed Mechanism of Action
The neuroprotective effects of this compound are likely multifactorial, targeting several key pathways implicated in neuronal damage. Based on the known activities of related isatin derivatives, we propose a synergistic mechanism of action.
-
Anti-Neuroinflammatory Activity: Chronic activation of microglia, the resident immune cells of the CNS, contributes significantly to neurodegeneration by releasing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS).[9] Isatin derivatives have been shown to modulate microglial activation, thereby suppressing the neuroinflammatory cascade.[9]
-
Inhibition of Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme responsible for the degradation of dopamine. Its inhibition increases dopaminergic neurotransmission, which is a cornerstone of Parkinson's disease therapy. Furthermore, the catalytic cycle of MAO-B generates hydrogen peroxide, a source of oxidative stress.[7] Selective and reversible inhibition of MAO-B by isatin derivatives can thus provide both symptomatic relief and disease-modifying effects.[7]
-
Antioxidant and Anti-Apoptotic Effects: Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, triggers neuronal apoptosis.[10] Isatin derivatives can counteract oxidative stress and modulate signaling pathways that regulate programmed cell death, thereby preserving neuronal integrity.[3][4]
Below is a diagram illustrating the proposed convergent mechanisms of action.
Caption: Proposed multi-target mechanism of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via established methods for isatin synthesis, with modifications to accommodate the specific starting materials. The following protocol is adapted from standard procedures for synthesizing substituted isatins.[11][12]
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Isonitrosoacetanilide intermediate):
-
In a 3-liter round-bottom flask, dissolve 108 g of chloral hydrate and 1320 ml of water.
-
Add a solution of 132 g of sodium sulfate anhydrous in 720 ml of water.
-
Add a solution of 77 g of 4-(trifluoromethoxy)aniline in 300 ml of water containing 63 ml of concentrated HCl.
-
Finally, add a solution of 101 g of hydroxylamine hydrochloride in 600 ml of water.
-
Heat the mixture to a gentle boil. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline product.
-
Cool the mixture and filter the product. Wash with water and dry.
-
-
Cyclization to this compound:
-
Carefully add 60 g of the dried isonitrosoacetanilide intermediate in small portions to 300 ml of concentrated sulfuric acid, keeping the temperature below 60-70°C.
-
Once the addition is complete, heat the mixture to 80°C and maintain for 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice (approx. 1.5 kg).
-
Allow the mixture to stand for several hours, then filter the resulting precipitate.
-
Wash the crude product thoroughly with cold water until the washings are neutral to litmus.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as glacial acetic acid or an ethanol/water mixture to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
In Vitro Evaluation Protocols
The following protocols are designed to assess the primary mechanisms of action of the compound in cell-based assays.
Caption: Workflow for the in vitro characterization of the compound.
Protocol: Anti-Neuroinflammation in BV2 Microglia
This protocol assesses the ability of the compound to suppress the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[9]
| Parameter | Description |
| Cell Line | BV2 murine microglia |
| Plating Density | 5 x 10⁴ cells/well in a 96-well plate |
| Stimulant | Lipopolysaccharide (LPS), 100 ng/mL |
| Test Compound Conc. | 0.1, 1, 10, 25, 50 µM (or dose range determined by toxicity) |
| Incubation Time | 24 hours |
| Primary Endpoints | Nitric Oxide (NO), TNF-α, IL-6 levels in supernatant |
| Secondary Endpoint | Cell Viability (MTT or PrestoBlue assay) |
Step-by-Step Methodology:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Endpoint Analysis:
-
Nitric Oxide (Griess Assay): Collect 50 µL of supernatant from each well. Mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.
-
Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol: Neuroprotection in SH-SY5Y Cells
This protocol evaluates the compound's ability to protect human neuroblastoma cells from toxicity induced by rotenone, a complex I inhibitor used to model Parkinson's disease pathology.[7]
| Parameter | Description |
| Cell Line | SH-SY5Y human neuroblastoma |
| Plating Density | 1 x 10⁴ cells/well in a 96-well plate |
| Neurotoxin | Rotenone, 1 µM |
| Test Compound Conc. | 0.1, 1, 10, 25 µM (or dose range determined by toxicity) |
| Incubation Time | 24 hours |
| Primary Endpoint | Cell Viability (MTT Assay) |
| Secondary Endpoint | Caspase-3 Activity (Apoptosis marker) |
Step-by-Step Methodology:
-
Cell Culture & Plating: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Seed cells in 96-well plates and allow adherence.
-
Pre-treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Toxin Addition: Add rotenone (1 µM final concentration) to induce cell death.
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Caspase-3 Activity: Use a fluorometric caspase-3 assay kit to measure apoptosis according to the manufacturer's protocol in a parallel plate.
-
In Vivo Evaluation Protocols
Animal models are crucial for evaluating the therapeutic efficacy of the compound in a complex biological system.[13]
Caption: Workflow for preclinical in vivo evaluation of the compound.
Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, causing a progressive loss of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease.[14][15]
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (250-300g) |
| Lesioning Agent | 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) |
| Surgery | Stereotaxic injection into the right medial forebrain bundle |
| Drug Administration | Daily intraperitoneal (i.p.) or oral (p.o.) administration, starting 1 week post-lesion for 3 weeks |
| Behavioral Test | Apomorphine-induced contralateral rotations |
| Endpoint Analysis | Immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss |
Step-by-Step Methodology:
-
Lesion Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle at predetermined coordinates.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
-
Drug Treatment: After a 1-week recovery period, begin daily administration of the test compound or vehicle.
-
Behavioral Assessment: At the end of the treatment period, administer apomorphine (0.5 mg/kg, s.c.) and record the number of full contralateral rotations over a 60-minute period. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
-
Histological Analysis: Following the behavioral test, perfuse the animals and prepare brain sections. Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the loss of TH-positive cells in the substantia nigra pars compacta.
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model simulates an ischemic stroke by temporarily blocking blood flow in the middle cerebral artery.[16]
| Parameter | Description |
| Animal Model | Male Wistar rats (280-320g) |
| Surgery | Transient MCAO using the intraluminal filament method (90-minute occlusion) |
| Drug Administration | i.p. or intravenous (i.v.) injection at the time of reperfusion |
| Primary Endpoint | Neurological deficit score at 24 hours post-MCAO |
| Secondary Endpoint | Infarct volume measurement using TTC staining |
Step-by-Step Methodology:
-
MCAO Surgery: Anesthetize the rat and expose the common carotid artery. Introduce a nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Drug Administration: Administer the test compound or vehicle at the onset of reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: Euthanize the animal and slice the brain into 2 mm coronal sections. Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. The multi-target nature of isatin derivatives suggests that this compound could offer both neuroprotective and symptomatic benefits.[1][2] Positive outcomes from these foundational studies would warrant further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) profile, long-term safety, and efficacy in more chronic models of neurodegeneration. The exploration of this and other novel isatin derivatives holds significant promise for the development of next-generation neurotherapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Drugs, Nutraceuticals and Physical Activity [mdpi.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tat-indoleamine 2,3-dioxygenase 1 elicits neuroprotective effects on ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Altered extracellular striatal in vivo biotransformation of the opioid neuropeptide dynorphin A(1-17) in the unilateral 6-OHDA rat model of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 16. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vitro Evaluation of 6-(Trifluoromethoxy)isatin Derivatives
Abstract
The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4] The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position can significantly enhance drug-like properties such as metabolic stability and lipophilicity, making these derivatives particularly compelling for drug discovery programs.[5] This guide provides a comprehensive, logically tiered in vitro assay protocol designed for researchers, scientists, and drug development professionals. It outlines a systematic screening cascade, moving from broad phenotypic assessments of cytotoxicity to specific mechanistic and target-based assays, enabling a robust evaluation of novel 6-(trifluoromethoxy)isatin derivatives.
The Rationale for a Tiered Screening Cascade
A successful in vitro screening strategy should be designed as a funnel, efficiently filtering a large number of compounds to identify a few promising leads with the desired biological activity and a clear mechanism of action.[6][7] This tiered approach, often called a screening cascade, ensures that resources are allocated effectively by using simple, high-throughput assays initially to answer the most fundamental questions before progressing to more complex, lower-throughput mechanistic studies.[7]
The primary objective is to build a comprehensive profile for each derivative, answering key questions at each stage:
-
Tier 1: Does the compound affect cell health? (General Bioactivity)
-
Tier 2: Is the effect due to cell killing (cytotoxicity) or growth inhibition (cytostatic)?
-
Tier 3: If cytotoxic, what is the mechanism of cell death (e.g., apoptosis)?
-
Tier 4: Does the compound engage a specific molecular target (e.g., a protein kinase)?
Caption: A tiered in vitro screening cascade.
Tier 1: Primary Screening for General Bioactivity
Objective: To determine the concentration-dependent effect of the 6-(trifluoromethoxy)isatin derivatives on the overall metabolic health of a cell population and to calculate the half-maximal inhibitory concentration (IC₅₀).
Causality Behind Assay Choice
Metabolic assays like the MTT or AlamarBlue (Resazurin) assays are chosen for primary screening due to their robustness, cost-effectiveness, and amenability to a 96- or 384-well plate format, making them ideal for screening multiple compounds and concentrations. They measure the reductive capacity of the cell, which serves as an excellent proxy for the number of viable, metabolically active cells.[8][9] The AlamarBlue assay offers the advantages of being non-destructive and generally more sensitive than the MTT assay.[10][11]
Protocol: Cell Viability using MTT Assay
This protocol is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan product.[12]
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
6-(trifluoromethoxy)isatin derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin derivatives in culture medium. It is crucial to perform a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve.[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Self-Validation: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition & Solubilization:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Analysis
The percentage of cell viability is calculated relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value is determined using non-linear regression.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| TFM-IS-01 | MCF-7 | 72 | 5.2 |
| TFM-IS-02 | MCF-7 | 72 | 12.8 |
| TFM-IS-03 | MCF-7 | 72 | >100 |
| Doxorubicin | MCF-7 | 72 | 0.8 |
Tier 2: Differentiating Cytotoxicity from Cytostasis
Objective: To confirm if the reduction in viability observed in Tier 1 is due to cell death (cytotoxicity) or an arrest of proliferation (cytostatic effect).
Causality Behind Assay Choice
The Lactate Dehydrogenase (LDH) assay directly measures cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[14] By quantifying LDH in the supernatant, we can specifically measure the degree of cell lysis caused by the compound. This provides a crucial orthogonal validation to the metabolic assays from Tier 1.[15]
Protocol: LDH Release Assay
This protocol uses a coupled enzymatic reaction to measure LDH activity, which results in the conversion of a tetrazolium salt into a colored formazan product.[16]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
Lysis Buffer (10X, usually provided in the kit).
-
96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, setting up the experiment in a 96-well plate.
-
Preparation of Controls (Self-Validation): On the same plate, prepare three sets of controls for each condition tested:
-
Spontaneous LDH Release: Supernatant from untreated (vehicle control) cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated (vehicle control) wells 45 minutes before the end of the incubation. This lyses all cells and represents 100% cytotoxicity.[17]
-
Compound-Treated Release: Supernatant from cells treated with the isatin derivative.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
-
Data Acquisition: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.
Data Presentation & Analysis
Cytotoxicity is calculated using the following formula, which corrects for background and spontaneous release.
% Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
| Compound ID | Concentration (µM) | % Cytotoxicity (LDH) | Tier 1 Viability Result | Interpretation |
| TFM-IS-01 | 10 | 65% | ~40% Viability | Cytotoxic |
| TFM-IS-04 | 10 | 5% | ~45% Viability | Cytostatic |
Tier 3: Elucidating the Mechanism of Cell Death
Objective: For compounds confirmed to be cytotoxic, to determine if cell death occurs via apoptosis.
Causality Behind Assay Choice
Apoptosis is a primary mechanism by which anticancer agents eliminate tumor cells. Isatin derivatives are frequently reported to induce apoptosis.[1][5] We use two complementary assays to build a strong case for apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. It identifies the externalization of phosphatidylserine (PS) via Annexin V binding (an early apoptotic event) and loss of membrane integrity via PI staining (a late apoptotic/necrotic event).[18][19] This allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assay: Caspases are the central executioners of apoptosis.[20] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct biochemical evidence that the apoptotic pathway has been activated.[21][22]
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. abpbio.com [abpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. kumc.edu [kumc.edu]
- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Application Note & Protocol: Synthesis and Antimicrobial Screening of Isatin-Indole Molecular Hybrids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful tool in drug discovery. This guide provides a detailed protocol for the synthesis of isatin-indole molecular hybrids, a promising class of compounds with significant antimicrobial potential.[1][2][3][4] Furthermore, it outlines a comprehensive methodology for their subsequent antimicrobial screening using established microdilution techniques to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.
Introduction: The Rationale for Isatin-Indole Hybrids
Isatin (1H-indole-2,3-dione) is a versatile scaffold known for a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][5] Similarly, the indole nucleus is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[3] The strategic combination of these two moieties into a single molecular entity can lead to the development of novel compounds with potentially enhanced or synergistic antimicrobial effects.[1][2][6] This application note details a robust synthetic route to generate these hybrids and a validated protocol to assess their biological activity.
Synthesis of Isatin-Indole Hybrids: A Step-by-Step Protocol
The following protocol describes a common and effective method for synthesizing isatin-indole hybrids through the condensation of an indole carbohydrazide intermediate with various isatin derivatives.[6][7][8] This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices
-
Esterification of Indole-2-carboxylic acid: The initial esterification of the carboxylic acid group is a necessary protection step to prevent unwanted side reactions during the subsequent hydrazinolysis.
-
Hydrazinolysis: The use of hydrazine hydrate is a standard and efficient method for converting the methyl ester into the corresponding acid hydrazide, which is a key reactive intermediate.
-
Acid-Catalyzed Condensation: The final condensation reaction between the indole acid hydrazide and the isatin derivative is typically catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl group of the isatin, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Experimental Workflow Diagram
Caption: Synthetic workflow for isatin-indole hybrids.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl Indole-2-carboxylate
-
To a solution of indole-2-carboxylic acid (1 mmol) in absolute methanol (15 mL), add a few drops of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain methyl indole-2-carboxylate.
Step 2: Synthesis of Indole-2-carbohydrazide
-
Dissolve methyl indole-2-carboxylate (1 mmol) in absolute methanol (15 mL).
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry to yield indole-2-carbohydrazide.
Step 3: Synthesis of Isatin-Indole Hybrids
-
Dissolve indole-2-carbohydrazide (1 mmol) in absolute ethanol (15 mL).
-
To this solution, add the desired isatin derivative (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 4 hours.
-
Filter the hot reaction mixture to collect the precipitated solid.
-
Recrystallize the crude product from an ethanol/DMF mixture (3:1) to obtain the pure isatin-indole hybrid.[7]
Spectroscopic Characterization
The synthesized compounds should be characterized by various spectroscopic techniques to confirm their structure.[8][9][10][11]
-
¹H-NMR and ¹³C-NMR: To determine the chemical structure and confirm the presence of all expected protons and carbons.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H).
-
Mass Spectrometry: To determine the molecular weight of the synthesized hybrid.
Antimicrobial Screening Protocols
The following protocols are for determining the antimicrobial activity of the synthesized isatin-indole hybrids against a panel of pathogenic bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely accepted and reliable technique for determining MIC values.[14]
3.1.1. Antimicrobial Screening Workflow Diagram
Caption: Workflow for MIC and MBC determination.
3.1.2. Detailed MIC Protocol
-
Preparation of Test Compounds: Prepare a stock solution of each synthesized hybrid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16]
3.2.1. Detailed MBC Protocol
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[15][17]
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner, typically in a tabular format.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Hybrid 1 | Staphylococcus aureus | 16 | 32 |
| Hybrid 1 | Escherichia coli | 64 | >128 |
| Hybrid 2 | Staphylococcus aureus | 8 | 16 |
| Hybrid 2 | Escherichia coli | 32 | 64 |
| Control Drug | Staphylococcus aureus | 2 | 4 |
| Control Drug | Escherichia coli | 4 | 8 |
Interpretation:
-
A lower MIC value indicates greater potency of the compound in inhibiting bacterial growth.
-
The MBC/MIC ratio can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Conclusion
This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of isatin-indole molecular hybrids. By following these detailed protocols, researchers can efficiently synthesize novel compounds and obtain reliable and reproducible data on their antimicrobial efficacy. The insights gained from these studies can significantly contribute to the discovery of new lead compounds in the fight against infectious diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Biological Properties of Isatin-indole Hybrids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. protocols.io [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: Fragment-Based Drug Discovery (FBDD) Leveraging a 6-(Trifluoromethoxy)isatin Scaffold
For: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology sectors.
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD lies in screening libraries of low molecular weight compounds (typically <300 Da), or "fragments," to identify those that bind to a biological target with high ligand efficiency.[2][4] These initial low-affinity interactions then serve as starting points for structure-guided optimization to develop high-affinity lead molecules.[5][6] This "bottom-up" approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[5][7]
At the heart of a successful FBDD campaign is the strategic selection of the fragment library. The isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules and its ability to engage in diverse biological interactions.[8][9][10][11] Isatin-based compounds have demonstrated a wide range of therapeutic potential, including anticancer activities.[8][11][12]
This application note details a comprehensive FBDD workflow utilizing a specialized fragment library built around the 6-(trifluoromethoxy)isatin scaffold. The inclusion of the trifluoromethoxy group offers several advantages, such as enhanced metabolic stability, improved membrane permeability, and the potential for unique molecular interactions. Furthermore, the fluorine atoms serve as a sensitive NMR probe for screening purposes.[1][13] We will delineate the key stages of the FBDD cascade, from fragment library design and primary biophysical screening to hit validation and structural characterization, providing detailed protocols and expert insights to guide researchers in their drug discovery endeavors.
The FBDD Workflow: A Step-by-Step Guide
The journey from a fragment library to a validated hit involves a multi-step process designed to efficiently identify and characterize promising starting points for lead optimization.
Caption: High-level overview of the FBDD workflow.
Part 1: Crafting the 6-(Trifluoromethoxy)isatin Fragment Library
The quality and diversity of the fragment library are paramount to the success of an FBDD campaign.[14][15] Our library is designed around the 6-(trifluoromethoxy)isatin scaffold, which is synthetically tractable, allowing for the generation of a diverse set of fragments with varied physicochemical properties.
Key Design Principles:
-
"Rule of Three" Compliance: Fragments are designed to adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and ≤ 3 rotatable bonds) to ensure they possess the characteristics of ideal fragments.[14][16]
-
3D Shape Diversity: The library incorporates a range of substituents at various positions on the isatin ring to explore diverse three-dimensional chemical space.
-
Synthetic Tractability: The fragments are designed to be "poised" for rapid synthetic elaboration, meaning they contain functional groups that are amenable to well-established chemical reactions for future optimization.[5]
Part 2: Primary Biophysical Screening - Identifying the Initial Hits
The initial screening of the fragment library is performed using sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[17][18] Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are two of the most widely used and robust methods for primary screening.[18][19]
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[20] It provides valuable information on binding affinity and kinetics.[21][22]
Materials:
-
Biacore 8K or similar high-throughput SPR instrument[17]
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest
-
6-(trifluoromethoxy)isatin fragment library dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of NHS/EDC.[23]
-
Inject the target protein (typically at 5-20 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).[23]
-
Deactivate any remaining active esters with an injection of ethanolamine.[23]
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a high concentration (e.g., 100-500 µM) with a low percentage of DMSO (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized protein surface.
-
Monitor the change in response units (RU) to detect binding.
-
Include buffer blanks and a reference surface to correct for bulk refractive index changes and non-specific binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
Hits are typically defined as fragments that produce a response significantly above the background noise.
-
Causality Behind Experimental Choices:
-
High Immobilization Density: Maximizes the signal for weakly binding fragments.
-
Low DMSO Concentration: Minimizes solvent effects that can interfere with binding measurements.
-
Reference Surface: Crucial for distinguishing specific binding from non-specific interactions.
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[24][25] Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[26]
Materials:
-
Real-time PCR instrument[27]
-
96-well or 384-well PCR plates
-
SYPRO Orange dye[26]
-
Target protein
-
6-(trifluoromethoxy)isatin fragment library
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the target protein (typically 0.5-5 µM) and SYPRO Orange dye in a suitable buffer.[25]
-
Dispense the master mix into the wells of the PCR plate.
-
Add the fragment compounds to the wells to a final concentration of, for example, 200 µM. Include a DMSO control.
-
-
Thermal Denaturation:
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which the fluorescence is at its maximum.
-
A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding.
-
Causality Behind Experimental Choices:
-
SYPRO Orange Dye: Binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.[26]
-
Real-time PCR Instrument: Provides precise temperature control and sensitive fluorescence detection.
Part 3: Hit Validation - Ensuring True Positives
Hits identified from the primary screen require validation using an orthogonal biophysical method to eliminate false positives.[28] If SPR was used for the primary screen, TSA can be used for validation, and vice versa. Isothermal Titration Calorimetry (ITC) is then employed to accurately determine the binding affinity and thermodynamic profile of the validated hits.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. strbd.com [strbd.com]
- 3. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) [mdpi.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. med.stanford.edu [med.stanford.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. proteros.com [proteros.com]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fragment screening by SPR and advanced application to GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. dhvi.duke.edu [dhvi.duke.edu]
- 24. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of 6-(trifluoromethoxy)-1H-indole-2,3-dione
Welcome to the technical support resource for resolving analytical challenges involving 6-(trifluoromethoxy)-1H-indole-2,3-dione. This guide is designed for researchers, chromatographers, and drug development professionals who are encountering co-elution of impurities during the analysis and purification of this compound. We will explore the underlying chemical principles and provide systematic, field-proven strategies to achieve baseline separation.
The unique structure of this compound, featuring a polar isatin core and a highly lipophilic, electron-withdrawing trifluoromethoxy group, presents a distinct chromatographic profile.[1][2][3] Impurities are often structurally analogous, differing only by the position of the substituent, the presence of precursors, or minor degradation, making their separation a significant challenge. This guide provides a multi-tiered troubleshooting approach, from initial method optimization in HPLC to the application of orthogonal techniques like Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a shoulder on my main peak in a standard Reversed-Phase (RP-HPLC) method. What are my first steps to improve resolution?
A1: Co-elution in RP-HPLC is typically addressed by systematically adjusting parameters that influence retention (k), selectivity (α), and efficiency (N).[4] Before making drastic changes, a logical, stepwise optimization of your existing method is the most efficient approach.
Your initial focus should be on manipulating the mobile phase and gradient profile, as these are the easiest parameters to change.[5]
Step-by-Step Initial Troubleshooting:
-
Optimize the Gradient Slope: If peaks are clustered together, flattening the gradient around the elution time of your target compound can significantly improve resolution. A good starting point is to decrease the rate of organic solvent increase (e.g., from 5%/min to 1%/min) in the region where the peaks of interest elute.[6]
-
Change the Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) is a powerful tool for altering selectivity.[7] Acetonitrile and methanol have different abilities to engage in dipole-dipole and hydrogen-bonding interactions with both the analyte and the stationary phase, which can change the elution order of closely related compounds.
-
Adjust Mobile Phase pH: The isatin moiety of your molecule contains an acidic N-H proton (pKa ≈ 8.7).[8] Modifying the mobile phase pH can alter the ionization state of your target compound and certain impurities, dramatically affecting retention and selectivity. For acidic compounds, using a low pH (e.g., pH 2.5-3.5 with 0.1% formic acid or trifluoroacetic acid) suppresses ionization and often improves peak shape.[5][9]
-
Vary the Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency (sharper peaks).[4] It can also subtly alter selectivity. Experiment with temperatures between 30°C and 50°C to see if resolution improves.
Below is a workflow diagram illustrating this initial troubleshooting process.
Caption: Initial RP-HPLC troubleshooting workflow.
Q2: I've optimized my mobile phase, but the impurity remains co-eluted. How can I achieve a more significant change in selectivity?
A2: If mobile phase optimization is insufficient, the next and most impactful step is to change the stationary phase.[4] Different column chemistries provide alternative separation mechanisms beyond the simple hydrophobic interactions of a standard C18 column. For a molecule like this compound, exploiting aromatic and polar interactions is key.
Orthogonal Column Chemistries:
Using a column with a different selectivity is often referred to as "orthogonal chromatography".[10][11][12] This approach maximizes the chance of resolving impurities that behave similarly on your primary column.
| Stationary Phase | Primary Interaction Mechanism(s) | Rationale for this compound |
| Standard C18 | Hydrophobic | Baseline separation based on hydrophobicity. May not resolve isomers with similar logP values. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Excellent for aromatic compounds. The phenyl rings in the stationary phase can interact with the indole ring system, providing unique selectivity for aromatic impurities. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Highly effective for fluorinated compounds and those with polar functional groups. The electron-deficient PFP ring can interact strongly with the electron-rich indole and the polar carbonyls and -OCF3 group.[13] |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen Bonding | Contains a polar group (e.g., amide, carbamate) near the silica surface. This can enhance the retention of polar analytes and offer different selectivity for impurities capable of hydrogen bonding. |
Recommendation: A Phenyl-Hexyl or PFP column is the most logical next choice. The PFP phase, in particular, is well-suited to leverage the unique electronic properties of your fluorinated target molecule.
Q3: My impurity is suspected to be a highly polar starting material or a non-polar degradation product. How do I adjust my strategy?
A3: When impurities have vastly different polarities from the main compound, they may either rush through a reversed-phase column near the void volume or be permanently retained. In these cases, an orthogonal chromatographic technique is necessary.
-
For Highly Polar Impurities: Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. Water acts as the strong eluting solvent. This provides excellent retention and separation of polar compounds that are unretained in RP-HPLC.[9]
-
For Highly Non-Polar Impurities: While less common for this specific molecule, if you suspect a very non-polar impurity, traditional Normal-Phase Chromatography (NPC) using a silica column with non-polar solvents (e.g., hexane/ethyl acetate) can provide the necessary retention and resolution.[11]
Caption: Decision workflow for orthogonal techniques.
Q4: Could my co-elution problem be due to enantiomers? How would I confirm and resolve this?
A4: This is a critical consideration, especially in drug development. While this compound itself is achiral, many synthetic routes for indole derivatives can introduce chiral centers, or the molecule could be part of a larger chiral scaffold.[14][15] If you suspect the presence of enantiomers or diastereomers, a standard achiral column will not separate them.
Strategy for Chiral Analysis:
-
Technique Selection: Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption.[16][17] Chiral HPLC is also a viable option.
-
Stationary Phase: Chiral resolution requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose or amylose) are extremely versatile and effective for a wide range of compounds, including indole derivatives.[17] They separate enantiomers based on differential interactions like hydrogen bonding, π-π stacking, and steric hindrance.[17]
-
Confirmation: If a peak splits into two on a CSP, you have confirmed the presence of enantiomers.
Q5: When should I move from HPLC to Supercritical Fluid Chromatography (SFC) for this compound?
A5: You should consider SFC not just for chiral analysis, but as a powerful orthogonal technique for general achiral separations as well. SFC utilizes supercritical CO2 as the primary mobile phase, which provides different selectivity compared to liquid-phase chromatography.[18][19]
Key Advantages of SFC for This Application:
-
Orthogonal Selectivity: The separation mechanism in SFC is distinct from RP-HPLC, often resolving impurities that co-elute even after extensive HPLC method development.
-
Speed and Efficiency: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to faster analyses (often 3-5 times faster than HPLC).[19][20]
-
Broad Applicability: With the addition of polar co-solvents (modifiers) like methanol, SFC can effectively separate a wide range of compounds from non-polar to moderately polar, making it suitable for your target molecule and its potential impurities.[21][22]
-
"Green" Technique: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly alternative.[20]
Consider moving to SFC when you have exhausted practical optimization options in RP-HPLC or when you need a fast, high-resolution orthogonal method for purity confirmation.
Experimental Protocols
Protocol 1: Systematic RP-HPLC Method Development
This protocol outlines a systematic approach to developing a robust RP-HPLC method for resolving co-eluting impurities with this compound.
-
Initial Column and Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm and 280 nm.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution time (e.g., 10% to 90% B in 15 minutes). This establishes the retention window for your compound.[5]
-
-
Gradient Optimization:
-
Based on the scouting run, design a focused gradient. If your compound elutes at 40% B, design a new gradient like:
-
0-2 min: 25% B
-
2-12 min: 25% to 55% B (This is a shallow gradient of 3%/min)
-
12-13 min: 55% to 90% B (Wash step)
-
13-15 min: Hold at 90% B
-
15-15.1 min: 90% to 25% B (Return to initial)
-
15.1-20 min: Re-equilibration at 25% B
-
-
If co-elution persists, decrease the gradient slope further (e.g., to 1-2%/min) around the elution region.
-
-
Mobile Phase Selectivity Tuning:
-
If gradient optimization fails, replace Acetonitrile with Methanol as Mobile Phase B and repeat Step 3.
-
If using an acidic modifier (Formic Acid) does not provide resolution, try a buffered mobile phase at a different pH if your column allows (check manufacturer's guidelines).
-
Protocol 2: Orthogonal Column Screening Strategy
This protocol is for when initial method development on a C18 column fails to resolve the co-eluting pair.
-
Assemble a Column Screening Kit:
-
Column 1: C18 (Your reference column)
-
Column 2: Phenyl-Hexyl
-
Column 3: Pentafluorophenyl (PFP)
-
Ensure all columns have similar dimensions (e.g., 100 x 2.1 mm, 2.7 µm) for rapid screening on a UHPLC system.
-
-
Define Standard Screening Gradients:
-
Use two generic, fast gradients to test each column.
-
Gradient 1 (Acidic):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B in 5 minutes.
-
-
Gradient 2 (Alternative Solvent):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% to 95% B in 5 minutes.
-
-
-
Execute and Evaluate:
-
Inject your sample onto each of the three columns using both screening gradients.
-
Analyze the resulting six chromatograms. Look for changes in elution order and the largest resolution (Rs) value between the target peak and the impurity.
-
The column/solvent combination that shows the most promising separation should be selected for fine-tuning as described in Protocol 1.
-
References
- 1. This compound | 162252-92-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 162252-92-8 [amp.chemicalbook.com]
- 9. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orthogonal hplc methods | PPTX [slideshare.net]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Benzylation of Isatins
Welcome to the technical support center for the N-benzylation of isatins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and synthesized data from key literature to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-benzylation of isatins.
Q1: My N-benzylation reaction is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the N-benzylation of isatin can stem from several factors. The most common culprits are incomplete deprotonation of the isatin nitrogen, the use of a deactivated benzylating agent, or suboptimal reaction temperatures. Ensure your base is sufficiently strong and used in at least a stoichiometric amount; for weaker bases like potassium carbonate, a slight excess is often beneficial.[1] Always use a fresh, high-quality benzylating agent. Additionally, gently heating the reaction can improve the rate, but be aware that excessive heat may lead to side reactions.[1] Microwave-assisted synthesis has also been reported to significantly enhance yields and shorten reaction times.[2][3]
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
The isatin scaffold can be susceptible to side reactions under basic conditions.[4] One common side reaction is O-alkylation, although N-alkylation is generally the favored pathway. Aldol-type condensation reactions can also occur, consuming your starting material. To minimize these, it's crucial to use a base that is strong enough for the N-H deprotonation without promoting other reactions; potassium carbonate is often a good choice.[1] If using a particularly reactive benzylating agent or a very strong base, consider lowering the reaction temperature.
Q3: After workup, my product is an oily or gummy substance instead of a solid. How can I induce crystallization?
The presence of residual high-boiling solvents like DMF is a frequent cause of oily products.[1] To address this, you can perform an azeotropic removal by adding a solvent like toluene and evaporating under reduced pressure. If residual solvent is not the issue, trituration can be an effective method to induce crystallization. This involves adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, and scratching the inside of the flask with a glass rod to create nucleation sites.[4]
Q4: I am having difficulty separating my N-benzylated product from the unreacted isatin starting material. What purification strategies do you recommend?
The similar polarities of N-benzylated isatins and isatin can indeed make chromatographic separation challenging.[4] Before resorting to extensive chromatography, ensure your reaction has proceeded to completion by using a slight excess of your reagents and monitoring via TLC. If separation is still required, an acid-base extraction can be highly effective. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (e.g., 1M NaOH), the acidic isatin will be deprotonated and move to the aqueous layer, leaving your desired N-benzylated product in the organic phase.[4]
Troubleshooting and Optimization Guides
This section provides a more detailed, systematic approach to troubleshooting common issues with the N-benzylation of isatins.
Guide 1: Low Conversion or No Reaction
A lack of product formation is a frustrating but solvable issue. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol for Optimizing Reaction Conditions
-
Reagent Verification :
-
Isatin : Ensure the isatin is pure and dry.
-
Benzylating Agent : Use a fresh bottle of benzyl chloride or benzyl bromide. Benzyl iodide can also be used and is more reactive.[5]
-
Base : Ensure the base is anhydrous. For example, potassium carbonate can be dried in an oven before use.
-
Solvent : Use an anhydrous grade of a polar aprotic solvent like DMF or acetonitrile.[6]
-
-
Experimental Setup :
-
To a solution of isatin (1 equivalent) in your chosen anhydrous solvent, add the base (1.2-1.5 equivalents for bases like K₂CO₃).
-
Stir the mixture for a period to allow for the formation of the isatin anion.
-
Add the benzylating agent (1.1-1.2 equivalents) dropwise.
-
Monitor the reaction progress by TLC.
-
If the reaction is sluggish at room temperature, gradually increase the heat. Microwave irradiation is a powerful alternative for accelerating the reaction.[2][3]
-
Guide 2: Optimizing Base and Solvent Systems
The choice of base and solvent is critical for the success of the N-benzylation of isatin. The following table summarizes common conditions found in the literature.
| Base | Solvent | Typical Temperature | Notes | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Often used with a catalytic amount of KI to generate the more reactive benzyl iodide in situ. | [5] |
| K₂CO₃ | DMF | Room Temp to 80 °C | A very common and effective system. DMF helps to solubilize the isatin anion. | [6][7] |
| Cs₂CO₃ | DMF or NMP | Room Temp | A stronger base than K₂CO₃, can lead to faster reactions and higher yields. | [3] |
| NaH | DMF | 0 °C to Room Temp | A very strong base that requires an anhydrous solvent and careful handling. | [8] |
| DIPA/TBAB | N,N-dimethylacetamide | 30 °C | A phase-transfer catalysis approach that can give excellent yields. | [9] |
Experimental Workflow for Screening Conditions
Caption: Parallel screening of reaction conditions.
Guide 3: Product Purification and Isolation
Obtaining a pure, crystalline product is the final and often most challenging step.
Step-by-Step Purification Protocol
-
Workup : After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a solid (the inorganic base) is present, filter it off. The filtrate can then be poured into ice water to precipitate the crude product.[9]
-
Extraction : If a precipitate does not form, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal : Remove the solvent under reduced pressure. If a high-boiling solvent like DMF was used, co-evaporation with toluene can help remove the final traces.
-
Purification :
-
Trituration : If the crude product is an oil, attempt trituration with hexanes or a mixture of hexanes and ethyl acetate.[4]
-
Recrystallization : If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, or dichloromethane/hexanes) can yield a pure product.
-
Column Chromatography : If other methods fail, purification by flash column chromatography on silica gel is a reliable option. A common eluent system is a gradient of ethyl acetate in hexanes.[7][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Preventing degradation of 6-(trifluoromethoxy)isatin during purification
Technical Support Center: Purification of 6-(Trifluoromethoxy)isatin
Introduction: 6-(Trifluoromethoxy)isatin is a vital heterocyclic building block in the development of pharmaceuticals and advanced functional materials.[1][2] Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable precursor. However, these same properties introduce specific stability challenges during purification. Degradation can lead to reduced yields, impure final products, and compromised biological efficacy. This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate the purification process, ensuring the integrity and purity of their compound.
Section 1: Understanding the Chemical Stability of 6-(Trifluoromethoxy)isatin
This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding these principles is the first step toward preventing degradation.
Q1: What are the primary chemical weak points and potential degradation pathways for 6-(trifluoromethoxy)isatin?
A1: The molecule has two primary points of vulnerability: the isatin ring system and the trifluoromethoxy (-OCF3) group.
-
Isatin Ring System: The isatin core contains an acidic N-H proton and two reactive carbonyl groups (an amide at C2 and a ketone at C3).[3][4] Under basic conditions, deprotonation of the N-H can initiate side reactions or decomposition.[5] The ring system itself can be susceptible to oxidative cleavage under harsh conditions, potentially forming isatoic anhydride derivatives.[6][7]
-
Trifluoromethoxy Group: While generally more stable than a trifluoromethyl (-CF3) group, the -OCF3 group is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave it to a hydroxyl group and ultimately release fluoride ions.[8][9][10] This is a critical consideration during chromatographic purification and aqueous workups.
Q2: How does pH specifically impact the stability of the molecule during purification?
A2: Both pH extremes are detrimental and must be avoided.
-
Strongly Basic Conditions (pH > 9): Exposure to strong bases (e.g., NaOH, KOH, or even K2CO3 in some contexts) can readily deprotonate the N-H group, increasing electron density in the ring and potentially facilitating nucleophilic attack or rearrangement. More critically, hydroxide ions can attack the carbon of the -OCF3 group, leading to irreversible hydrolysis.[8]
-
Strongly Acidic Conditions (pH < 3): Strong acids can catalyze the hydrolysis of the trifluoromethoxy group.[9] This is particularly relevant during purification by standard silica gel chromatography, as the silica surface is inherently acidic (pH ≈ 4-5) and can have localized areas of higher acidity, leading to on-column degradation.[11]
Q3: Are there specific solvents, temperatures, or other environmental factors I should be concerned about?
A3: Yes, the choice of solvent and the physical environment are crucial.
-
Solvents: Avoid highly nucleophilic solvents, especially in combination with heat, as they may react with the C3 ketone. Protic solvents like methanol or ethanol are generally suitable for recrystallization but should be used at the lowest effective temperature.
-
Temperature: High temperatures accelerate all degradation pathways. Aim to keep all purification steps, including solvent removal by rotary evaporation, at temperatures below 40-45°C.
-
Atmosphere and Light: Isatin derivatives can be susceptible to oxidation.[6] It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or storage. The compound should be stored in a dark place to prevent potential photochemical reactions.[12]
Table 1: Summary of Stability and Handling Parameters
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | < 3 or > 9 | Neutral (pH 6-8) | Prevents acid/base-catalyzed hydrolysis of the -OCF3 group and isatin ring degradation.[8][9][11] |
| Temperature | > 45°C | ≤ 40°C | Minimizes the rate of all potential degradation reactions. |
| Stationary Phase | Standard Silica Gel | Deactivated Silica, Neutral Alumina | Avoids acid-catalyzed degradation on the column.[11] |
| Atmosphere | Air / Oxygen | Inert (Nitrogen, Argon) | Prevents oxidation of the isatin ring.[6] |
| Light | UV or prolonged direct light | Amber vials, dark storage | Prevents potential photochemical degradation.[12] |
Section 2: Troubleshooting Guide for Purification Issues
This section provides direct answers to common problems encountered during the purification of 6-(trifluoromethoxy)isatin.
Q1: My yield is very low after flash column chromatography on standard silica gel, and I see multiple new spots on the TLC. What went wrong?
A1: This is a classic sign of on-column degradation. The acidic nature of standard silica gel is likely catalyzing the hydrolysis of the trifluoromethoxy group or other acid-sensitive reactions.[11]
-
Immediate Solution: Switch to a neutral stationary phase. The best options are:
-
Deactivated Silica Gel: Neutralize the silica by preparing a slurry with your eluent containing 0.5-1% triethylamine (Et3N) before packing the column. Run the column with this same eluent mixture.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Use pre-packaged neutral alumina columns or pack your own. Note that elution patterns will differ from silica, so you must re-optimize your solvent system with TLC.
-
Q2: I attempted a recrystallization, but the product oiled out or failed to crystallize. What are the likely causes?
A2: This issue typically points to two possibilities: persistent impurities or an inappropriate solvent system.
-
Impurities: Even small amounts of impurities can inhibit crystal lattice formation. Verify the purity of your crude material by ¹H NMR or LC-MS before recrystallization. If significant impurities are present, a chromatographic step may be necessary first.
-
Residual High-Boiling Solvents: Solvents used in the reaction, such as DMF or DMSO, are common culprits that can be difficult to remove and will keep your product oily.[5] Ensure they are thoroughly removed during the aqueous workup.
-
Solvent System: The chosen solvent may be too good, preventing the compound from precipitating. A successful recrystallization requires a solvent system where the compound is soluble when hot but poorly soluble when cold. Try solvent pairs like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane. Start by dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until turbidity persists, heat to re-dissolve, and then allow to cool slowly.
Q3: The color of my compound darkened from a reddish-orange to brown after solvent removal. Is this a problem?
A3: Yes, a significant color change to brown or black often indicates decomposition, most likely due to oxidation.[6] This can happen if the compound is heated for too long in the presence of air.
-
Preventative Measures:
-
Minimize the time the compound spends in hot solvent.
-
Use a rotary evaporator with a water bath temperature below 40°C.
-
If possible, break the vacuum on the rotary evaporator with an inert gas like nitrogen instead of air.
-
Q4: My NMR spectrum shows that the trifluoromethoxy signal is gone or reduced, and there's a new peak in the aromatic region. What happened?
A4: This is strong evidence for the hydrolysis of the -OCF3 group to a hydroxyl (-OH) group. This is an irreversible degradation that occurs under harsh acidic or basic conditions. Review your entire procedure for any steps involving strong acids or bases, including the purification step (acidic silica) and any aqueous washes (e.g., strong bicarbonate or hydroxide solutions).
Section 3: Validated Purification Protocols
These protocols are designed to minimize degradation and maximize the purity of the final product.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This is the recommended method for purifying crude material containing significant impurities.
-
Prepare the Deactivated Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexane). To this eluent, add triethylamine (Et3N) to a final concentration of 0.5% (v/v).
-
Prepare the Silica Slurry: In a fume hood, add your calculated amount of silica gel to a beaker. Add the deactivated eluent and stir to create a uniform slurry. This step ensures the silica is neutralized before it contacts your compound.
-
Pack and Equilibrate the Column: Pack the column with the slurry. Once packed, flush the column with at least 3-5 column volumes of the deactivated eluent to ensure it is fully equilibrated and the pH is neutralized throughout.
-
Load the Sample: Dissolve your crude 6-(trifluoromethoxy)isatin in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the compound onto a small amount of fresh silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute and Collect: Run the column with the deactivated eluent, collecting fractions and monitoring by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure (water bath < 40°C). The residual triethylamine is volatile and should be removed completely.
Protocol 2: Recrystallization from a Binary Solvent System
This method is ideal for final purification of material that is already >90% pure.
-
Select the Solvent System: An Ethyl Acetate/Hexane system is often effective.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of warm ethyl acetate (a "good" solvent) needed to fully dissolve the solid. Do not overheat (< 45°C).
-
Induce Precipitation: While stirring, slowly add hexane (a "poor" solvent or anti-solvent) dropwise at room temperature until you observe persistent cloudiness (turbidity).
-
Re-dissolve and Cool: Gently warm the mixture until it becomes a clear solution again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a refrigerator (4°C) or freezer (-20°C) for several hours.
-
Isolate and Dry: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane. Dry the purified crystals under a high vacuum.
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving purification problems.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.irapa.org [journals.irapa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. 6-(Trifluoromethoxy)isatin | 162252-92-8 [sigmaaldrich.cn]
Technical Support Center: TLC Solvent Systems for Monitoring Reactions with 6-(Trifluoromethoxy)isatin
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for effectively utilizing Thin-Layer Chromatography (TLC) to monitor chemical reactions involving 6-(trifluoromethoxy)isatin. The unique physicochemical properties of this fluorinated heterocyclic compound present specific challenges and opportunities in chromatographic analysis. This document offers field-proven insights, troubleshooting protocols, and a foundational understanding of the principles governing the selection of appropriate TLC solvent systems.
Core Principles & Frequently Asked Questions
This section addresses the fundamental concepts required to develop a robust TLC method for 6-(trifluoromethoxy)isatin and its derivatives.
Q1: What are the key chemical properties of 6-(trifluoromethoxy)isatin that affect its behavior on TLC?
A1: Understanding the molecular properties of 6-(trifluoromethoxy)isatin is critical for predicting its chromatographic behavior. Two primary features dominate its polarity and, consequently, its interaction with the stationary and mobile phases in TLC:
-
The Isatin Core: The core 1H-indole-2,3-dione structure contains two polar carbonyl groups and an N-H group, making unsubstituted isatin a relatively polar molecule. These groups are primary sites for hydrogen bonding with the polar stationary phase (e.g., silica gel).
-
The 6-(trifluoromethoxy) Group (-OCF₃): This substituent significantly alters the molecule's properties. The trifluoromethoxy group is known to be strongly electron-withdrawing and, crucially, highly lipophilic (fat-soluble).[1][2] This lipophilicity increase is more pronounced than that caused by the more common trifluoromethyl (-CF₃) group.[1]
The net effect is that 6-(trifluoromethoxy)isatin is considerably less polar than unsubstituted isatin. On a normal-phase TLC plate (e.g., silica gel), it will travel further up the plate (higher Retention Factor, Rf) in a given solvent system compared to its non-fluorinated counterpart. It is soluble in organic solvents like ethanol and dichloromethane but practically insoluble in water.[3]
Q2: How do I choose a starting TLC solvent system for my reaction?
A2: The selection of an appropriate eluent (solvent system) is the most critical factor for achieving good separation.[4] The goal is to find a system where the starting material has an Rf value of approximately 0.2-0.4, allowing sufficient space on the plate for the product spot to appear with a distinct Rf.[5] The choice depends on the expected change in polarity during the reaction.
Workflow for Initial Solvent System Selection:
References
Technical Support Center: Managing E/Z Isomerism in 6-(trifluoromethoxy)isatin Thiosemicarbazones
Welcome to the technical support center for the synthesis and characterization of 6-(trifluoromethoxy)isatin thiosemicarbazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing E/Z isomerism in these compounds. The formation of geometric isomers around the C=N double bond is a critical aspect that can significantly impact the biological activity, solubility, and other physicochemical properties of these molecules.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure reproducible and controlled experimental outcomes.
I. Understanding E/Z Isomerism in Isatin Thiosemicarbazones
The condensation reaction between 6-(trifluoromethoxy)isatin and a thiosemicarbazide derivative leads to the formation of a thiosemicarbazone, which possesses a C=N double bond.[2][3][4] Due to restricted rotation around this bond, two geometric isomers, E (entgegen) and Z (zusammen), can be formed. The relative orientation of the substituents on the imine bond defines these isomers. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance.[5][6] However, the Z isomer can be stabilized by factors such as intramolecular hydrogen bonding.[7][8]
Factors Influencing E/Z Isomer Ratios:
Several experimental parameters can influence the kinetic and thermodynamic control of the reaction, thereby affecting the final E/Z isomer ratio:
-
Solvent Polarity: The polarity of the solvent can significantly impact the stability of the transition states leading to the E and Z isomers. Protic solvents, for instance, can facilitate isomerization through tautomerization pathways.[9]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for interconversion, often favoring the thermodynamically more stable E isomer.[10]
-
pH (Catalyst): Acidic or basic conditions can catalyze the E/Z interconversion.[11][12]
-
Substituents: The nature of the substituents on both the isatin ring and the thiosemicarbazide moiety can influence the steric and electronic environment around the C=N bond, thereby affecting isomer stability.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, purification, and characterization of 6-(trifluoromethoxy)isatin thiosemicarbazones, with a focus on managing E/Z isomerism.
Problem 1: My reaction yields a mixture of E/Z isomers. How can I favor the formation of a single isomer?
Answer:
Obtaining a single isomer directly from the reaction is often challenging, but you can manipulate the reaction conditions to favor one over the other.
-
For the Thermodynamically Favored (E) Isomer:
-
Prolonged Reaction Time at Elevated Temperature: Refluxing the reaction mixture for an extended period (e.g., 6-12 hours) in a suitable solvent like ethanol or methanol can promote the conversion of the kinetically formed Z isomer to the more stable E isomer.[13]
-
Solvent Choice: Using a non-polar or less polar aprotic solvent may favor the E isomer, as it is less likely to stabilize the polar transition state of isomerization.[9]
-
-
For the Kinetically Favored (Z) Isomer:
-
Lower Reaction Temperature and Shorter Reaction Time: Conducting the reaction at room temperature or below and monitoring the progress closely to stop the reaction upon consumption of the starting materials can help isolate the kinetically favored product before significant isomerization occurs.
-
Intramolecular Hydrogen Bonding: If your thiosemicarbazide derivative has a substituent capable of forming a hydrogen bond with the isatin moiety, this can stabilize the Z isomer.[7][8]
-
Problem 2: I have a mixture of E/Z isomers. How can I separate them?
Answer:
Separating E/Z isomers can be achieved through various chromatographic and crystallization techniques.
-
Column Chromatography: This is the most common method for separating isomers.[14]
-
Stationary Phase: Standard silica gel is often effective. In some cases, silica gel impregnated with silver nitrate can enhance separation due to differential π-complexation with the isomers.[15]
-
Mobile Phase: A gradient elution with a solvent system like chloroform-ethyl acetate or hexane-ethyl acetate can provide good resolution. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is a powerful tool.[12][15] Both normal-phase and reverse-phase columns can be effective, depending on the specific properties of your isomers.
-
Fractional Crystallization: This technique relies on differences in the solubility of the E and Z isomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, it may be possible to selectively crystallize one isomer from the mixture. This method is often unpredictable but can be highly effective when optimized.[15]
Problem 3: How can I confirm the identity of my separated E and Z isomers?
Answer:
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for distinguishing between E and Z isomers.
-
¹H NMR Spectroscopy: The chemical shift of the N-H proton of the hydrazone moiety (C=N-NH) is a key diagnostic signal.[7]
-
In the E isomer , this proton is typically deshielded and appears at a downfield chemical shift (often >10 ppm).[7]
-
In the Z isomer , this proton is generally more shielded and resonates at a more upfield position.
-
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural proof by showing spatial correlations between protons.[5][6]
-
For the E isomer , you would expect to see a NOE correlation between the hydrazone N-H proton and protons on the isatin ring.
-
For the Z isomer , a correlation might be observed between the hydrazone N-H and protons on the thiosemicarbazide substituent.
-
-
Single-Crystal X-ray Diffraction: If you can obtain suitable crystals, this technique provides unambiguous confirmation of the isomeric structure in the solid state.[8][16]
Problem 4: My purified isomer seems to be converting to the other isomer over time in solution. How can I prevent this?
Answer:
The interconversion of E/Z isomers in solution is a common issue, especially for less stable isomers.
-
Storage Conditions: Store purified isomers in a solid state at low temperatures (e.g., -20°C) and protected from light to minimize isomerization.
-
Solvent Choice for Analysis: For analytical purposes, use aprotic and non-polar solvents (e.g., CDCl₃, benzene-d₆) and acquire spectra promptly after dissolution. Protic solvents like DMSO-d₆ or methanol-d₄ can catalyze isomerization.[9]
-
pH Control: Avoid acidic or basic contaminants in your solvents and storage containers, as these can catalyze interconversion.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of 6-(trifluoromethoxy)isatin thiosemicarbazones?
A1: These compounds are typically crystalline solids, with colors ranging from pale yellow to orange or red, depending on the specific substituents and the isomeric form.
Q2: Are there any specific safety precautions I should take when working with these compounds?
A2: Yes. Isatin derivatives and thiosemicarbazones can have biological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][17][18][19] All manipulations should be performed in a well-ventilated fume hood.
Q3: Can I use IR spectroscopy to differentiate between E and Z isomers?
A3: While IR spectroscopy is excellent for confirming the presence of key functional groups (C=O, C=S, N-H), it is generally not as effective as NMR for distinguishing between E and Z isomers. There may be subtle differences in the vibrational frequencies of the C=N and N-H bonds, but these are often not distinct enough for unambiguous assignment.
Q4: How does the trifluoromethoxy group at the 6-position of the isatin ring affect isomer formation?
A4: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the isatin ring, which in turn can affect the stability and reactivity of the C=N bond. While a detailed study would be required for a definitive answer, it is plausible that this group could modulate the relative stabilities of the E and Z isomers through electronic effects.
Q5: Where can I find more information on the biological activities of isatin thiosemicarbazones?
A5: There is a wealth of literature on the diverse biological activities of these compounds, including their potential as anticancer, antibacterial, antifungal, and antiviral agents.[2][17][18][19][20] A good starting point would be to search scientific databases such as PubMed, Scopus, and Google Scholar using keywords like "isatin thiosemicarbazone biological activity."
IV. Experimental Protocols & Data
General Synthesis of 6-(trifluoromethoxy)isatin Thiosemicarbazones
This protocol provides a general method for the synthesis. Optimization may be required for specific thiosemicarbazide derivatives.
-
To a solution of 6-(trifluoromethoxy)isatin (1.0 eq) in absolute ethanol (10-15 mL), add the desired thiosemicarbazide derivative (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
If a mixture of isomers is obtained, proceed with purification as described in the troubleshooting guide.
Data Summary: Spectroscopic Characterization
| Isomer | ¹H NMR (Hydrazone N-H) | Expected NOESY Correlation | Thermodynamic Stability |
| E | Downfield (e.g., >10 ppm) | N-H with isatin ring protons | Generally more stable |
| Z | Upfield (e.g., 8-9.5 ppm) | N-H with thiosemicarbazide side-chain protons | Generally less stable |
Visualizing the E/Z Isomerization
Caption: E/Z interconversion pathway for isatin thiosemicarbazones.
Workflow for Isomer Separation and Identification
Caption: Experimental workflow for isomer separation and analysis.
V. References
-
Stünzi, H. (1981). Derivatives of Isatin in Aqueous Solution. II. Z-E Isomerism in Isatin β-Thiosemicarbazones. Australian Journal of Chemistry, 34(2), 373-381. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. --INVALID-LINK--
-
ResearchGate. (2025). Comprehensive insights into the structure and coordination behaviour of thiosemicarbazone ligands: A computational assessment on E-Z interconversion mechanism during coordination. --INVALID-LINK--
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.). --INVALID-LINK--
-
ResearchGate. (2026). Synthesis and structural characterization of β-phosphonated thiosemicarbazones: Investigation of their Z/E interconversion by NMR and DFT computing. --INVALID-LINK--
-
Georgiou, D. C., et al. (2022). Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets. Molecules, 27(8), 2537. --INVALID-LINK--
-
ResearchGate. (2015). Self-association, tautomerism and E-Z isomerization of isatin-phenylsemicarbazones - Spectral study and theoretical calculations. --INVALID-LINK--
-
UQ eSpace. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. --INVALID-LINK--
-
Sentürk, B., Butschke, B., & Eisenreich, F. (2025). Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science. --INVALID-LINK--
-
Sârbu, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 5023. --INVALID-LINK--
-
MDPI. (2024). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. --INVALID-LINK--
-
De Silva, N., & Albu, T. (2007). A theoretical investigation on the isomerism and the NMR properties of thiosemicarbazones. Open Chemistry, 5(2), 396-419. --INVALID-LINK--
-
Georgiou, D. C., et al. (2022). Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets. Molecules, 27(8), 2537. --INVALID-LINK--
-
ResearchGate. (2012). 3-Methylcyclohexanone thiosemicarbazone: Determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes. --INVALID-LINK--
-
Oliveira, S. C. B., et al. (2017). Electrochemical characterization of isatin-thiosemicarbazone derivatives. Journal of Chemical Sciences, 129(7), 1057-1065. --INVALID-LINK--
-
ResearchGate. (2016). How to separate E and Z isomers? --INVALID-LINK--
-
DergiPark. (n.d.). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. --INVALID-LINK--
-
Alam, M. S., et al. (2023). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 13(35), 24571-24587. --INVALID-LINK--
-
ResearchGate. (n.d.). Thiosemicarbazones can exist as E and Z isomers and they exhibit thione–thiol tautomerism. --INVALID-LINK--
-
Wang, C., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Journal of Materials Chemistry C, 8(1), 225-231. --INVALID-LINK--
-
Carradori, S., et al. (2012). 3-methylcyclohexanone thiosemicarbazone: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes. Journal of Chromatography A, 1269, 168-177. --INVALID-LINK--
-
Divar, M., et al. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 18(4), 1-14. --INVALID-LINK--
-
Mohebbi, S., et al. (2020). Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Research in Pharmaceutical Sciences, 15(4), 390-401. --INVALID-LINK--
-
Hall, M. D., et al. (2011). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of Medicinal Chemistry, 54(16), 5878-5889. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures of tested thiosemicarbazone derivatives (TSCs). --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. journaljpri.com [journaljpri.com]
- 5. mdpi.com [mdpi.com]
- 6. Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08530B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-methylcyclohexanone thiosemicarbazone: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of 6-(trifluoromethoxy)-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful scale-up of this important pharmaceutical intermediate. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially relevant methods for the synthesis of isatins, including the 6-(trifluoromethoxy) derivative, are the Sandmeyer and Stolle syntheses.[1][2]
-
Sandmeyer Isatin Synthesis: This is a two-step process that begins with the reaction of an aniline, in this case, 4-(trifluoromethoxy)aniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired isatin.[3][4][5] The electron-withdrawing nature of the trifluoromethoxy group generally makes the Sandmeyer synthesis an effective choice.[5]
-
Stolle Isatin Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized using a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) to produce the isatin.[6][2][7][8][9] This method is particularly useful for N-substituted anilines but can also be applied to primary anilines.
Q2: What is the expected impact of the 6-trifluoromethoxy substituent on the synthesis?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and highly lipophilic.[10] These properties can influence the synthesis in several ways:
-
Reactivity: The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, which can affect the rate of the electrophilic cyclization step in the Sandmeyer synthesis. However, the Sandmeyer reaction is generally successful with anilines bearing electron-withdrawing groups.[5]
-
Solubility: The high lipophilicity of the -OCF₃ group may decrease the solubility of intermediates and the final product in aqueous media, which can be advantageous for product isolation but may present challenges during certain reaction steps.
-
Side Reactions: The deactivating effect of the -OCF₃ group can help minimize certain side reactions, such as over-sulfonation of the aromatic ring during the acid-catalyzed cyclization step in the Sandmeyer synthesis.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of this compound, particular attention should be paid to:
-
Exothermic Reactions: The acid-catalyzed cyclization step in the Sandmeyer synthesis is highly exothermic.[7][11] On a large scale, inefficient heat dissipation can lead to a thermal runaway, causing a rapid increase in temperature and pressure, and potentially leading to a hazardous situation.[4][12]
-
Hazardous Reagents: The synthesis involves corrosive and toxic reagents such as concentrated sulfuric acid, oxalyl chloride, and Lewis acids. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Gas Evolution: The decomposition of diazonium salt intermediates in the Sandmeyer reaction can release nitrogen gas.[13] The reaction vessel must be adequately vented to prevent pressure buildup.
A comprehensive risk analysis should be performed before any scale-up, and it is often advisable to conduct the reaction at an intermediate pilot scale to identify potential hazards.[7][14][15][16]
Troubleshooting Guide
Low Yield
Q4: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors throughout the synthesis. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yields in the Sandmeyer Synthesis
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete formation of the isonitrosoacetanilide intermediate | - Purity of Starting Materials: Ensure the 4-(trifluoromethoxy)aniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the condensation reaction. - Reaction Conditions: Optimize the reaction time and temperature for the condensation step. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting aniline. |
| Incomplete cyclization of the isonitrosoacetanilide | - Acid Concentration and Temperature: Use a sufficient excess of concentrated sulfuric acid and maintain the optimal temperature range for the cyclization. For many isatin syntheses, a temperature range of 60-80°C is effective.[12] However, the specific conditions for the 6-trifluoromethoxy derivative may require optimization. - Poor Solubility: If the isonitrosoacetanilide intermediate has poor solubility in sulfuric acid, consider using methanesulfonic acid as an alternative cyclizing agent, which can improve solubility for lipophilic substrates.[11] |
| Product Degradation | - Overheating during Cyclization: The cyclization is exothermic. Ensure efficient stirring and external cooling to prevent localized overheating, which can lead to decomposition and tar formation.[17] - Extended Reaction Times: Prolonged exposure to strong acid at high temperatures can lead to degradation. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Troubleshooting Low Yields in the Stolle Synthesis
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete acylation of 4-(trifluoromethoxy)aniline | - Anhydrous Conditions: Oxalyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Stoichiometry: Use a slight excess of oxalyl chloride to ensure complete conversion of the aniline. |
| Incomplete cyclization of the chlorooxalylanilide intermediate | - Lewis Acid Activity: Use a freshly opened or properly stored Lewis acid catalyst. The activity of Lewis acids like AlCl₃ can diminish upon exposure to atmospheric moisture. - Reaction Temperature: Optimize the cyclization temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. |
Impurity Profile
Q5: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A5: The formation of impurities is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies
| Impurity | Formation Mechanism & Identification | Minimization & Removal Strategies |
| Isatin Oxime | Forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. It can be identified by its distinct spectroscopic signature.[17] | - Controlled Quenching: Add a "decoy" carbonyl compound (e.g., a small amount of an aldehyde or ketone) during the quenching or work-up phase to react with any unreacted hydroxylamine.[17] - Purification: Isatin oxime can often be removed during recrystallization. |
| Sulfonated Byproducts | Aromatic sulfonation can occur on the aniline ring due to the use of concentrated sulfuric acid, especially at elevated temperatures. | - Minimize Acid Concentration and Temperature: Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature that allows for efficient cyclization.[17] |
| Unreacted Starting Materials | Incomplete conversion of 4-(trifluoromethoxy)aniline or the isonitrosoacetanilide intermediate. | - Optimize Reaction Conditions: As detailed in the "Low Yield" section, ensure optimal reaction time, temperature, and reagent stoichiometry. - Purification: Unreacted starting materials can typically be removed by recrystallization or by washing the crude product with a suitable solvent. |
| Tar Formation | Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[17] | - Ensure Complete Dissolution: Make sure the aniline starting material is fully dissolved before proceeding with the reaction.[17] - Temperature Control: Maintain strict temperature control during the exothermic cyclization step. |
Scale-Up Considerations
Q6: I am planning to scale up the synthesis from a lab-scale (grams) to a pilot-scale (kilograms). What are the critical process parameters I need to consider?
A6: Scaling up a chemical process is not a linear endeavor. The following parameters are critical for a successful and safe scale-up of the this compound synthesis:
Critical Process Parameters for Scale-Up
| Parameter | Challenges at Scale | Recommendations & Control Strategies |
| Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from the exothermic cyclization step more challenging.[18] This can lead to hot spots and an increased risk of thermal runaway.[4] | - Reactor Design: Utilize a jacketed reactor with efficient heat transfer fluid circulation. Consider the use of internal cooling coils or an external heat exchanger for very large-scale reactions. - Controlled Addition: Add the isonitrosoacetanilide to the hot sulfuric acid in a controlled manner (semi-batch process) to manage the rate of heat generation.[12] - Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing a safe and effective cooling system for the larger scale.[11] |
| Mixing | Achieving efficient mixing in a large reactor is more difficult than in a lab flask. Poor mixing can lead to localized concentration and temperature gradients, resulting in lower yields and increased impurity formation.[11] | - Agitator Design and Speed: Select an appropriate agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure homogeneity of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing at scale. |
| Purification | Recrystallization, which is often straightforward at the lab scale, can be more complex and time-consuming at a larger scale.[19][20][21][22] | - Alternative Purification: Consider the use of an alkali-metal bisulfite addition product for purification. The isatin forms a water-soluble adduct with sodium bisulfite, which can be separated from insoluble impurities. The purified isatin is then regenerated by acidification.[23] - Crystallization Control: For large-scale recrystallization, control the cooling rate and agitation to obtain a consistent crystal size and morphology, which is important for filtration and drying. |
| Process Analytical Technology (PAT) | At a larger scale, it is beneficial to have real-time monitoring of the reaction to ensure it is proceeding as expected and to detect any deviations early.[24][25][26][27][28] | - In-line/On-line Monitoring: Implement PAT tools such as in-line infrared (IR) or Raman spectroscopy to monitor the concentration of key reactants and products in real-time. This allows for better process control and can help identify the reaction endpoint more accurately. |
Analytical Methods
Q7: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A7: A robust set of analytical methods is essential for quality control throughout the synthesis and for the final product release.
Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | - Monitoring reaction progress. - Quantifying the purity of the final product. - Identifying and quantifying impurities. | A reversed-phase HPLC method with UV detection is a common and effective technique for analyzing isatins.[19] A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development. The method should be validated for linearity, accuracy, precision, and specificity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identifying volatile impurities. - Confirming the structure of the final product and byproducts. | Derivatization of the isatin may be necessary to improve its volatility and chromatographic behavior.[29][30] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirming the structure of the final product and any isolated intermediates or impurities. | ¹H, ¹³C, and ¹⁹F NMR will be particularly useful for characterizing the this compound. |
| Infrared (IR) Spectroscopy | - Confirming the presence of key functional groups (e.g., carbonyls, N-H). | Can be used for rapid identification and as an in-process monitoring tool. |
| Differential Scanning Calorimetry (DSC) | - Determining the melting point and assessing the crystalline purity of the final product. | A sharp melting endotherm is indicative of high purity. |
Visualizations
Experimental Workflow: Sandmeyer Synthesis Scale-Up
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. amarequip.com [amarequip.com]
- 12. fauske.com [fauske.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. ardena.com [ardena.com]
- 15. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 19. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Large-scale crystallization of proteins for purification and formulation | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 24. Process analytical technology - Wikipedia [en.wikipedia.org]
- 25. stepscience.com [stepscience.com]
- 26. longdom.org [longdom.org]
- 27. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. researchgate.net [researchgate.net]
- 30. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of side products in 6-(trifluoromethoxy)isatin reactions
Technical Support Center: 6-(Trifluoromethoxy)isatin Reactions
Welcome to the technical support center for 6-(trifluoromethoxy)isatin. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable building block. The unique electronic properties conferred by the 6-trifluoromethoxy group significantly influence the reactivity of the isatin core, often leading to unexpected side products. This guide provides in-depth, experience-based answers to common challenges, helping you optimize your reactions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: How does the 6-trifluoromethoxy (-OCF₃) group affect the reactivity of the isatin core compared to unsubstituted isatin?
The 6-OCF₃ group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This has two primary consequences for reactivity:
-
Increased Electrophilicity at C3: The EWG intensifies the partial positive charge on the C3-carbonyl carbon. This makes the C3 position significantly more susceptible to nucleophilic attack compared to unsubstituted isatin.[1][2] You can expect faster reaction rates for nucleophilic additions at this site.
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the 6-OCF₃ group stabilizes the isatin anion (isatinate) formed upon deprotonation. This increases the acidity of the N-H proton, allowing for N-alkylation or other N-substitutions to occur under milder basic conditions than those required for electron-neutral or electron-rich isatins.
Q2: What are the most common classes of side products I should anticipate when working with 6-(trifluoromethoxy)isatin?
Based on the reactivity of the isatin scaffold, you should be vigilant for three main classes of side products:
-
Ring-Opened Products: Under basic conditions, particularly with strong bases like hydroxides, the amide bond in the five-membered ring can be hydrolyzed.[3][4] This opens the ring to form an isatinic acid (2-aminophenylglyoxylic acid) derivative, which can participate in subsequent reactions.
-
Products from C2-Carbonyl Reactivity: While the C3-carbonyl is more electrophilic, the C2-amide carbonyl can also be attacked by strong nucleophiles, leading to ring-opening or rearrangement products.[5]
-
Ring-Expansion Products: Reactions involving diazo compounds or certain other reagents can lead to the insertion of a carbon atom into the five-membered ring, resulting in quinoline-2-one derivatives.[6][7]
Troubleshooting Guide: Identification & Mitigation of Side Products
This section addresses specific experimental problems. The guidance provided is based on established chemical principles and field-proven troubleshooting strategies.
Problem 1: In my N-alkylation reaction (e.g., using an alkyl halide and K₂CO₃), I'm seeing a significant amount of a polar, colored byproduct that is not my desired N-alkylated product.
-
Plausible Cause: You are likely observing the formation of a ring-opened product, such as the corresponding 2-amino-4-(trifluoromethoxy)phenyl)glyoxylic acid or its subsequent condensation products. This occurs when the base is strong enough, or the reaction temperature is high enough, to promote hydrolysis of the isatin's internal amide bond.[3][4] The trifluoromethoxy group exacerbates this by making the C2 carbonyl more susceptible to nucleophilic attack by hydroxide (if present) or other nucleophiles.
-
Troubleshooting & Mitigation Protocol:
-
Choice of Base: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is highly effective in promoting N-alkylation while being less prone to causing hydrolysis.[8] Alternatively, using a polymer-supported base can simplify purification and minimize side reactions.[9]
-
Solvent & Temperature Control: Ensure you are using a dry, aprotic solvent (e.g., DMF, Acetonitrile). Water will facilitate the undesired ring-opening. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat.
-
Work-up Procedure: During the aqueous work-up, avoid extreme pH. Neutralize the reaction mixture carefully. Acidic or strongly basic conditions during extraction can induce ring-opening of any unreacted starting material.
-
-
Validation: The absence of the polar byproduct on a TLC plate (staining with KMnO₄ can help visualize the ring-opened acid) and an improved yield of the desired N-alkylated product will validate this approach.
Problem 2: I am attempting a Pfitzinger reaction with a ketone under basic conditions, but my yield is low and I have multiple unidentified spots on my TLC.
-
Plausible Cause: The Pfitzinger reaction relies on the initial base-catalyzed ring-opening of isatin to form an isatinate, which then condenses with a ketone to form a quinoline-4-carboxylic acid.[3][10][11][12] The strong electron-withdrawing 6-OCF₃ group facilitates this ring-opening. However, the resulting isatinate and the ketone's enolate are both reactive species that can participate in undesired side reactions, such as self-condensation (aldol) of the ketone or decomposition.
-
Troubleshooting & Mitigation Protocol:
-
Stoichiometry and Order of Addition: The order of addition is critical. Prepare the potassium isatinate first by reacting 6-(trifluoromethoxy)isatin with KOH in a suitable solvent (e.g., ethanol).[12] Stir until the characteristic orange color of the isatin disappears, indicating complete ring-opening. Only then should you add the ketone dropwise. This minimizes the time the ketone's enolate is present to undergo self-condensation.
-
Temperature Management: The initial ring-opening can often be performed at room temperature.[12] After adding the ketone, the subsequent condensation and cyclization may require heating (reflux), but careful monitoring by TLC is essential to avoid thermal decomposition.
-
Purification: The final quinoline-4-carboxylic acid product is acidic. It can often be purified by precipitation. After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to a pH of ~3-4. The desired product should precipitate and can be collected by filtration.
-
Problem 3: During a condensation reaction at the C3-carbonyl with a methylene-containing nucleophile, I isolated a spiro-epoxide instead of the expected aldol-type product.
-
Plausible Cause: This is a known competitive reaction pathway, especially with alkylating agents that have acidic methylene protons (e.g., phenacyl halides, nitrobenzyl halides).[9][13] The reaction can proceed via two pathways: N-alkylation or nucleophilic attack at C3. If a strong base is used, it can deprotonate the methylene group of the reagent, creating a carbanion. This carbanion then attacks the highly electrophilic C3-carbonyl of the 6-(trifluoromethoxy)isatin. An intramolecular cyclization via nucleophilic substitution then forms the spiro-oxirane (epoxide).[9]
-
Troubleshooting & Mitigation Protocol:
-
Control the Base: The formation of the epoxide is highly favored by strong bases (e.g., NaOEt).[13] To favor the desired N-alkylation or a different C3-condensation, switch to a weaker base like K₂CO₃.
-
Solvent Polarity: The formation of the epoxide can also be influenced by solvent polarity. Low-polarity solvents may favor this pathway.[13] Experiment with more polar aprotic solvents like DMF or DMSO.
-
Temperature: This side reaction is often favored at lower temperatures.[13] If you desire the N-alkylated product, running the reaction at a slightly elevated temperature with a mild base may favor that pathway.
-
Data & Visualization
Table 1: Common Side Products in 6-(Trifluoromethoxy)isatin Reactions
| Side Product Class | Structure Example (Derivative) | Favored Conditions | Key Identification Notes (TLC/MS/NMR) |
| Ring-Opened Acid | 2-amino-4-(trifluoromethoxy)phenyl)glyoxylic acid | Strong aqueous base (e.g., NaOH, KOH), high temp. | TLC: Very polar, baseline spot. MS: Expected M+H for C₉H₆F₃NO₄. NMR: Appearance of broad amine (-NH₂) and carboxylic acid (-COOH) protons. |
| Spiro-Oxirane | Spiro[indoline-3,2'-oxirane] derivative | Strong, non-nucleophilic base (e.g., NaH, NaOEt), alkylating agent with acidic CH₂.[9][13] | TLC: Non-polar. MS: M+H corresponds to Isatin + (Alkylating Agent - H - Halide). NMR: Disappearance of isatin C3=O, appearance of characteristic epoxide protons. |
| Quinoline | Quinoline-4-carboxylic acid derivative | Pfitzinger conditions: Strong base (KOH) + α-methylene carbonyl compound.[3][10] | TLC: Often fluorescent. MS: Expected M+H for the condensed product. NMR: Appearance of new aromatic protons corresponding to the quinoline core. |
Diagrams
Below are graphical representations of key troubleshooting and mechanistic pathways.
Caption: Troubleshooting decision tree for common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Ring Expansion of Isatins - ChemistryViews [chemistryviews.org]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pfitzinger Reaction [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing Flash Chromatography for Isatin Derivatives
Welcome to the technical support center for the purification of isatin derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these versatile heterocyclic compounds. Isatins, with their reactive dicarbonyl system and tunable substitution patterns, present unique purification challenges.[1][2] This resource provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the flash chromatography of isatin derivatives. Each entry details the issue, explores the root causes, and provides a systematic approach to resolution.
Problem 1: Poor Peak Resolution or Complete Co-elution
Question: My TLC shows good separation between my target isatin derivative and an impurity, but on the flash column, the peaks are broad and overlapping. Why is this happening and how can I fix it?
Answer: This is a classic and frustrating problem that often points to issues with loading technique, column equilibration, or a mismatch between TLC and column conditions.
Root Causes & Solutions:
-
Overloading: Exceeding the column's sample capacity is a primary cause of peak broadening. The sample band becomes too wide, preventing proper partitioning between the mobile and stationary phases.
-
Solution: A general rule is to load no more than 1-5% of the silica gel mass. For a 40g silica cartridge, this means a maximum load of 400mg to 2g, depending on the difficulty of the separation. If separation is challenging (ΔRf < 0.2), reduce the load significantly.
-
-
Solvent Mismatch during Loading: Dissolving the sample in a solvent much stronger (more polar in normal-phase) than the mobile phase will cause the sample to race down the column in that strong solvent plug, leading to band broadening and poor separation.[3]
-
Solution (Dry Loading): This is the superior method for isatin derivatives, especially if their solubility is poor in the starting mobile phase.[4]
-
Dissolve your crude product in a suitable solvent (e.g., Dichloromethane, Acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product).
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Load this powder onto the top of the pre-equilibrated column.
-
-
-
TLC vs. Column Silica Mismatch: The silica gel on a TLC plate can have different properties (particle size, pore size, water content) than the silica in your flash cartridge. This can lead to different selectivity.[5][6]
-
Solution: Whenever possible, use TLC plates from the same manufacturer as your flash columns to ensure the stationary phase chemistry is as closely matched as possible.[5]
-
-
Inappropriate Solvent System: The initial solvent system developed via TLC may not be optimal. An ideal Rf for flash chromatography is typically between 0.15 and 0.35.[7][8]
-
Solution: Re-screen solvents using TLC. Aim for an Rf of ~0.2 for your target compound in the starting solvent system. This ensures the compound interacts sufficiently with the stationary phase, allowing for effective separation during a gradient run.
-
Problem 2: Significant Peak Tailing
Question: My purified isatin derivative shows a sharp front but a long, trailing edge on the chromatogram. What causes this and how can I achieve a more symmetrical peak?
Answer: Peak tailing for nitrogen-containing heterocycles like isatins is often due to secondary interactions with the stationary phase.[9] The slightly acidic silanol groups (Si-OH) on the silica surface can interact strongly with basic nitrogen atoms or other polar functional groups in your molecule.[10]
Root Causes & Solutions:
-
Acid-Base Interactions: The lone pair on a nitrogen atom or the polar carbonyl groups in the isatin core can form strong hydrogen bonds with surface silanols. This causes a portion of the molecules to "stick" to the column and elute slowly, resulting in tailing.
-
Solution (Use a Modifier): Adding a small amount of a competitive modifier to the mobile phase can neutralize these active sites.[10]
-
For Basic or Neutral Isatins: Add 0.1-1% triethylamine (TEA) or ammonia (e.g., in methanol) to your mobile phase. These bases will preferentially bind to the acidic silanols, allowing your compound to elute symmetrically.
-
For Acidic Isatins (e.g., with a carboxylic acid group): Add 0.1-1% acetic acid or formic acid. This will protonate your compound, reducing its interaction with the silica, and also saturate any basic sites on the silica surface.[11]
-
-
-
Channeling in the Column: An improperly packed column can lead to uneven solvent flow, causing some of the sample to travel through less dense paths, which manifests as tailing.[12]
-
Solution: This is less common with modern, pre-packed cartridges but can be an issue with self-packed columns. Ensure a uniform slurry and gentle packing pressure. If using pre-packed columns, ensure there are no air bubbles in the system.
-
Problem 3: Compound is Unstable on Silica Gel
Question: My TLC plate shows a new spot appearing over time, and my recovery from the column is very low. I suspect my isatin derivative is degrading on the silica. What can I do?
Answer: Isatins can be susceptible to degradation under acidic conditions, and standard silica gel is inherently acidic (pH ~4-5).[13] This can catalyze hydrolysis, ring-opening, or other side reactions.[14]
Solutions:
-
Deactivate the Silica: You can reduce the acidity of the stationary phase.
-
Solution: Use a less acidic or alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds.[13] Neutral or basic alumina (pH ~7.5 or ~10 respectively) can prevent degradation. Method development on alumina TLC plates is required.
-
Treated Silica: Some manufacturers offer amino-functionalized or diol-functionalized silica which are less acidic and offer different selectivity.[15] Amino columns are particularly useful for separating compounds with nitrogen-containing heterocycles.[15]
-
-
-
Switch to Reversed-Phase Chromatography: If your isatin derivative has sufficient polarity or can be dissolved in polar solvents (Methanol, Acetonitrile, Water), reversed-phase (e.g., C18 silica) is an excellent option.[16]
-
Principle: The stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds elute in order of decreasing polarity (most polar elutes first). This mode completely avoids acidic silanol interactions.
-
Typical Solvents: Gradients of Water/Methanol or Water/Acetonitrile, often with 0.1% formic acid or TFA as a modifier to improve peak shape.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for a new isatin derivative?
A common and effective starting point for normal-phase chromatography of moderately polar isatin derivatives is a binary system of Hexanes and Ethyl Acetate .[17] Begin by running TLC plates with varying ratios (e.g., 9:1, 4:1, 7:3, 1:1 Hex:EtOAc) to find a system that gives your target compound an Rf between 0.15 and 0.35.[7]
For more challenging separations, consider the following table:
| Isatin Derivative Type | Recommended Solvent System | Rationale & Comments |
| Non-polar (e.g., N-benzyl, C5-halo) | Hexane / Dichloromethane (DCM) or Hexane / Ethyl Acetate | Standard non-polar systems. DCM can improve solubility for aromatic compounds. |
| Moderately Polar (e.g., N-H, N-alkyl) | Hexane / Ethyl Acetate or DCM / Ethyl Acetate | The classic choice. Provides a good balance of polarity.[17] |
| Polar (e.g., C5-nitro, N-hydroxyethyl) | DCM / Methanol or Ethyl Acetate / Methanol | Methanol is a strong polar solvent needed to elute highly retained compounds. Use sparingly (1-10%). |
| Basic Nitrogen-containing side chains | DCM / Methanol + 0.5% NH4OH | The basic modifier is critical to prevent severe peak tailing.[10] |
Q2: How do I translate my TLC results into a reliable flash gradient?
Translating TLC Rf values to a flash gradient is a cornerstone of method development. The relationship CV = 1/Rf (where CV is Column Volume) is the theoretical basis.[5]
Step-by-Step Protocol: TLC to Gradient Method Development
-
Scout with TLC: Find two solvent systems:
-
Solvent A (Weak): A system where your target compound has a high Rf, around 0.5-0.8.
-
Solvent B (Strong): A system where your target compound has a low Rf, around 0.1-0.2.
-
-
Input into Software: Modern flash chromatography systems have software that can automatically calculate an optimized gradient based on these two data points (Solvent % and Rf).[8][18]
-
Manual Gradient Design (If no software):
-
Start the gradient at a solvent composition weaker than your "ideal" TLC solvent (the one giving Rf ≈ 0.2-0.3). For example, if 30% EtOAc/Hex gives an Rf of 0.25, start your gradient at 10-15% EtOAc.
-
Run a linear gradient from your starting condition to a stronger condition (e.g., 10% to 50% EtOAc) over 10-12 column volumes.
-
Hold at a high solvent strength (e.g., 100% EtOAc) for 2-3 column volumes at the end to wash off any strongly retained impurities.
-
The diagram below illustrates this systematic approach.
Caption: Workflow for systematic flash chromatography method development for isatin derivatives.
Q3: My N-alkylated isatin product is a persistent oil or goo after workup. Will flash chromatography help?
Yes, this is a very common scenario. The oily nature is often due to residual high-boiling solvents (like DMF or DMSO) or small impurities that inhibit crystallization.[17][19]
Troubleshooting Strategy:
-
High Vacuum: First, ensure all solvent is truly removed by placing the oil on a high-vacuum line for several hours, possibly with gentle heating.
-
Trituration: Attempt to crash out the solid by dissolving the goo in a minimal amount of a good solvent (e.g., DCM) and then adding a large excess of a non-polar anti-solvent (e.g., hexanes or pentane) while scratching the flask.[17]
-
Purify via Flash: If the above fails, flash chromatography is the definitive solution. The process will separate the desired product from both baseline impurities and residual solvent.
-
Pro-Tip: Use the dry loading method described in Problem 1. This is especially effective for oils, as it ensures the sample is introduced to the column as a fine powder, leading to sharp bands and excellent separation. After combining the pure fractions, careful solvent removal should yield a much purer material that is more likely to solidify.
-
The following decision tree outlines the logic for handling oily products.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. mdpi.com [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. blog.teledynepharma.com [blog.teledynepharma.com]
- 6. Rapid development of flash chromatography methods - American Chemical Society [acs.digitellinc.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to In Silico Drug Discovery: Molecular Docking of 6-(trifluoromethoxy)-1H-indole-2,3-dione with Cyclooxygenase-2
This guide provides a comprehensive, in-depth analysis of the molecular docking of 6-(trifluoromethoxy)-1H-indole-2,3-dione with its potential target protein, Cyclooxygenase-2 (COX-2). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind experimental choices, offers a self-validating protocol, and compares the performance of the target compound against established alternatives, supported by robust in silico experimental data.
Introduction: The Therapeutic Potential of Indole-2,3-dione Derivatives and the Significance of COX-2 Inhibition
The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The subject of our investigation, this compound, is a member of this versatile class of compounds. The trifluoromethoxy substitution is of particular interest as it can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[3] Selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4] Given the established anti-inflammatory properties of various indole derivatives, we hypothesize that this compound may exert its therapeutic effects through the inhibition of COX-2.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This in silico method allows us to visualize and quantify the interactions between a ligand (our compound of interest) and a protein target at the molecular level. By comparing the docking score and binding interactions of this compound with those of known COX-2 inhibitors, we can gain valuable insights into its potential efficacy and mechanism of action.
In this guide, we will perform a comparative molecular docking study of this compound and two well-established selective COX-2 inhibitors, Celecoxib and Rofecoxib , against the human COX-2 enzyme.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
The following protocol is designed to be a self-validating system, incorporating a re-docking step of the co-crystallized ligand to ensure the accuracy of the docking parameters.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer: For analyzing and visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): For retrieving the 3D structure of the target protein. (--INVALID-LINK--)
-
PubChem or similar chemical database: For obtaining the 3D structures of the ligands. (--INVALID-LINK--)
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Retrieve the Protein Structure: Download the crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a selective inhibitor from the Protein Data Bank. For this study, we will use the PDB ID: 5KIR , which contains Rofecoxib as the co-crystallized ligand.[2]
-
Prepare the Protein:
-
Load the PDB file (5KIR.pdb) into AutoDock Tools.
-
Remove water molecules and any non-essential heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format (e.g., 5KIR_protein.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Download the 3D structures of this compound, Celecoxib, and Rofecoxib from the PubChem database in SDF format.
-
-
Prepare the Ligands:
-
Load each ligand's SDF file into AutoDock Tools.
-
Detect the ligand's root and define its rotatable bonds.
-
Save each prepared ligand in the PDBQT format (e.g., compound.pdbqt).
-
Step 3: Grid Box Generation (Defining the Binding Site)
-
Identify the Binding Pocket: The binding site is defined based on the position of the co-crystallized ligand (Rofecoxib) in the 5KIR structure.
-
Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option to create a simulation box that encompasses the entire binding pocket. Ensure the grid box is large enough to allow for unrestricted movement of the ligands. For 5KIR, the following coordinates can be used as a starting point:
-
Center X: 23.5, Center Y: 28.0, Center Z: 20.5
-
Dimensions (Angstrom): X: 25, Y: 25, Z: 25
-
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file (e.g., grid.gpf).
Step 4: Molecular Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. Vina will perform multiple independent docking runs and cluster the results.
-
Repeat for all Ligands: Perform the docking simulation for this compound, Celecoxib, and Rofecoxib.
Step 5: Validation of the Docking Protocol (Self-Validation)
-
Re-dock the Co-crystallized Ligand: Perform a docking simulation of Rofecoxib (the co-crystallized ligand) into the 5KIR active site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the docked pose of Rofecoxib with its original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Workflow Diagram
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.stmjournals.com [journals.stmjournals.com]
Navigating the ADMET Maze: An In Silico Comparative Guide to 6-(Trifluoromethoxy)isatin Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the isatin scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. The introduction of a trifluoromethoxy group at the 6-position of the isatin core presents a compelling chemical space to explore, offering potential enhancements in metabolic stability and cell permeability. However, promising biological activity alone does not make a successful drug. A significant hurdle in the drug development pipeline is overcoming unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are a primary cause of late-stage clinical trial failures.
This guide provides a comprehensive, in silico-driven comparison of the ADMET properties of hypothetical 6-(trifluoromethoxy)isatin derivatives against an established kinase inhibitor, Sunitinib. By leveraging a suite of freely accessible and validated computational tools, we will navigate the complex ADMET landscape, offering a practical workflow for researchers to prioritize and de-risk their lead compounds early in the discovery process. This approach embodies the "fail early, fail cheap" paradigm, a cornerstone of modern drug development.[1]
The Critical Role of Early ADMET Profiling
The journey from a hit compound to a marketable drug is long and fraught with attrition. A substantial number of candidates that show excellent in vitro efficacy fail in later stages due to poor pharmacokinetics or unforeseen toxicity.[1] In silico ADMET prediction has, therefore, become an indispensable tool in the medicinal chemist's arsenal, allowing for the rapid and cost-effective screening of large numbers of virtual compounds.[2] These predictive models, built on vast datasets of experimental results, can provide crucial insights into a molecule's likely behavior in the human body, guiding synthetic efforts towards compounds with a higher probability of clinical success.
The Isatin Scaffold and the Promise of 6-(Trifluoromethoxy) Substitution
Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Their ability to act as kinase inhibitors has garnered significant attention in oncology research.[3] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscoring the therapeutic potential of targeting kinases.
The introduction of a trifluoromethoxy (-OCF3) group at the 6-position of the isatin ring is a strategic chemical modification. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence a molecule's physicochemical properties. It is often employed in medicinal chemistry to improve metabolic stability by blocking potential sites of metabolism, enhance membrane permeability, and increase binding affinity to the target protein.
Comparative In Silico ADMET Profiling: A Practical Workflow
To illustrate the power of in silico ADMET prediction, we will analyze a series of hypothetical 6-(trifluoromethoxy)isatin derivatives and compare their predicted ADMET profiles with that of Sunitinib. The hypothetical derivatives are designed to explore the impact of common substitutions at the N1 and C3 positions of the isatin core, which are frequently modified to modulate biological activity and physicochemical properties in isatin-based kinase inhibitors.
Hypothetical 6-(Trifluoromethoxy)isatin Derivatives:
| Compound ID | Structure | SMILES |
| 6-TFM-Isatin | 6-(trifluoromethoxy)isatin (core structure) | O=C1NC2=C(C=CC(OC(F)(F)F)=C2)C1=O |
| 6-TFM-N-Me | 1-methyl-6-(trifluoromethoxy)isatin | CN1C(=O)C2=C(NC1=O)C=C(OC(F)(F)F)C=C2 |
| 6-TFM-N-Bn | 1-benzyl-6-(trifluoromethoxy)isatin | O=C1N(CC2=CC=CC=C2)C2=C(C=CC(OC(F)(F)F)=C2)C1=O |
| 6-TFM-3-Hydrazone | 6-(trifluoromethoxy)isatin-3-hydrazone | N/N=C/1C2=C(NC1=O)C=C(OC(F)(F)F)C=C2 |
Comparator Drug:
| Compound ID | Structure | SMILES |
| Sunitinib | N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | CCN(CC)CCNC(=O)C1=C(C)NC(=C1/C=C1\C2=CC(F)=CC=C2NC1=O)C |
Experimental Workflow for In Silico ADMET Prediction
The following step-by-step protocol outlines the use of three freely accessible and widely used web-based tools for ADMET prediction: SwissADME, ADMETlab 2.0, and pkCSM.
Step 1: Obtain SMILES Strings
-
For novel compounds, draw the chemical structure in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and generate the SMILES (Simplified Molecular Input Line Entry System) string.
-
For known compounds like Sunitinib, the SMILES string can be readily obtained from public databases such as PubChem.
Step 2: SwissADME Prediction
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).
-
In the "Enter a list of SMILES" text box, paste the SMILES strings of the compounds to be analyzed, one per line.
-
Click the "Run" button to initiate the prediction.
-
The results page will display a comprehensive analysis of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Step 3: ADMETlab 2.0 Prediction
-
Go to the ADMETlab 2.0 web server (4--INVALID-LINK--]
-
Click on the "ADMET Evaluation" tab.
-
Paste the SMILES strings into the input box.
-
Click the "Calculate" button.
-
The server will provide predictions for a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity, with color-coded indicators for favorability.[5]
Step 4: pkCSM Prediction
-
Access the pkCSM web server (--INVALID-LINK--).
-
Paste the SMILES strings into the "Enter SMILES" text box.
-
Click the "Predict" button.
-
The output will provide predictions for various ADMET properties, including intestinal absorption, blood-brain barrier permeability, CYP450 inhibition, and various toxicity endpoints.
Workflow Diagram:
Caption: In silico ADMET prediction workflow.
Predicted ADMET Properties: A Comparative Analysis
The following tables summarize the key ADMET properties predicted by SwissADME, ADMETlab 2.0, and pkCSM for our hypothetical 6-(trifluoromethoxy)isatin derivatives and Sunitinib.
Table 1: Physicochemical Properties and Lipophilicity (SwissADME)
| Compound | MW ( g/mol ) | LogP | TPSA (Ų) | H-bond Acceptors | H-bond Donors | Rotatable Bonds | Lipinski #violations |
| 6-TFM-Isatin | 231.13 | 1.85 | 50.13 | 3 | 1 | 1 | 0 |
| 6-TFM-N-Me | 245.16 | 2.15 | 50.13 | 3 | 0 | 1 | 0 |
| 6-TFM-N-Bn | 321.26 | 3.80 | 50.13 | 3 | 0 | 2 | 0 |
| 6-TFM-3-Hydrazone | 245.16 | 1.98 | 75.82 | 4 | 2 | 1 | 0 |
| Sunitinib | 398.47 | 3.58 | 91.93 | 5 | 2 | 7 | 0 |
Table 2: Water Solubility and Pharmacokinetics (SwissADME)
| Compound | Solubility | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |
| 6-TFM-Isatin | Soluble | High | Yes | No | No | Yes | Yes | No | Yes |
| 6-TFM-N-Me | Moderately Soluble | High | Yes | No | No | Yes | Yes | No | Yes |
| 6-TFM-N-Bn | Moderately Soluble | High | Yes | Yes | No | Yes | Yes | No | Yes |
| 6-TFM-3-Hydrazone | Soluble | High | No | No | No | Yes | Yes | No | Yes |
| Sunitinib | Moderately Soluble | High | No | Yes | No | No | No | Yes | Yes |
Table 3: ADME Predictions (ADMETlab 2.0)
| Compound | Caco-2 Permeability | Human Intestinal Absorption | Blood-Brain Barrier | P-glycoprotein Inhibitor | CYP3A4 Substrate | hERG Blocker |
| 6-TFM-Isatin | High | High | High | Inhibitor | Substrate | Blocker |
| 6-TFM-N-Me | High | High | High | Inhibitor | Substrate | Blocker |
| 6-TFM-N-Bn | High | High | High | Inhibitor | Substrate | Blocker |
| 6-TFM-3-Hydrazone | Moderate | High | Low | Inhibitor | Substrate | Blocker |
| Sunitinib | Moderate | High | Low | Inhibitor | Substrate | Blocker |
Table 4: Toxicity Predictions (pkCSM)
| Compound | AMES Toxicity | hERG I inhibitor | Hepatotoxicity | Skin Sensitisation | Minnow toxicity (log mM) |
| 6-TFM-Isatin | No | Yes | Yes | No | -1.52 |
| 6-TFM-N-Me | No | Yes | Yes | No | -1.65 |
| 6-TFM-N-Bn | No | Yes | Yes | No | -2.48 |
| 6-TFM-3-Hydrazone | Yes | Yes | Yes | No | -1.71 |
| Sunitinib | No | Yes | Yes | No | -2.89 |
Discussion and Interpretation
The in silico analysis reveals several key trends and provides actionable insights for the design of novel 6-(trifluoromethoxy)isatin derivatives.
Physicochemical Properties and Drug-Likeness: All the hypothetical derivatives, as well as Sunitinib, adhere to Lipinski's rule of five, suggesting good oral bioavailability. The trifluoromethoxy group contributes to the lipophilicity (LogP) of the core structure, which is further increased by the addition of N-substituents.
Absorption and Distribution: The predictions consistently indicate high gastrointestinal absorption for all the isatin derivatives, which is a desirable property for orally administered drugs. Interestingly, the core isatin scaffold and its smaller N-alkylated derivatives are predicted to be blood-brain barrier (BBB) permeant. This could be advantageous for targeting kinases in the central nervous system but could also lead to off-target CNS effects. The larger N-benzyl group and the hydrazone modification, as well as Sunitinib, are predicted to have low BBB permeability.
Metabolism: A significant finding is the predicted inhibition of several cytochrome P450 (CYP) enzymes, particularly CYP2C9, CYP2C19, and CYP3A4, by the isatin derivatives. CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. Sunitinib is also a known CYP3A4 substrate and inhibitor. This highlights a potential liability for this class of compounds that would need to be addressed through further structural modifications and experimental validation.
Toxicity: The predictions raise some potential toxicity concerns. The AMES toxicity prediction for the hydrazone derivative suggests potential mutagenicity. Furthermore, all the isatin derivatives and Sunitinib are predicted to be hERG inhibitors, which can lead to cardiotoxicity. Hepatotoxicity is also a predicted risk for all compounds. These predictions underscore the importance of early toxicity screening in the drug discovery process.
Comparison with Sunitinib: The hypothetical 6-(trifluoromethoxy)isatin derivatives exhibit some ADMET properties that are comparable or potentially more favorable than Sunitinib. For instance, the smaller derivatives show a lower likelihood of being P-glycoprotein substrates, which could lead to better oral absorption and distribution. However, the broad CYP inhibition profile of the isatin derivatives is a potential disadvantage compared to Sunitinib's more specific CYP interactions.
Structure-ADMET Relationships:
Caption: Structure-ADMET relationships of 6-(trifluoromethoxy)isatin derivatives.
Conclusion and Future Directions
This in silico comparative guide demonstrates a robust and efficient workflow for evaluating the ADMET properties of novel 6-(trifluoromethoxy)isatin derivatives. The use of multiple, freely accessible prediction tools provides a consensus view, increasing the confidence in the predicted profiles.
Our analysis suggests that while 6-(trifluoromethoxy)isatin derivatives hold promise as kinase inhibitors with good absorption profiles, potential liabilities related to CYP inhibition and off-target toxicities (cardiac and hepatic) need to be carefully considered and addressed in the design of new analogues. The choice of substituents at the N1 and C3 positions can significantly modulate the ADMET properties, particularly BBB permeability.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they are an invaluable tool for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. The workflow and insights presented in this guide provide a solid foundation for researchers to make more informed decisions in the early stages of drug discovery, ultimately increasing the chances of developing safe and effective kinase inhibitors based on the 6-(trifluoromethoxy)isatin scaffold.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMET in silico modelling: towards prediction paradise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Courses - Simulations Plus [simulations-plus.com]
- 4. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of 6-(Trifluoromethoxy)isatin and Sunitinib as Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in oncogenic signaling pathways has revolutionized treatment paradigms for various malignancies. This guide provides an in-depth comparative study of two such molecules: Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and 6-(trifluoromethoxy)isatin, a representative of the promising isatin scaffold in kinase inhibition.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to provide a critical evaluation of their mechanisms, target profiles, and the experimental methodologies required to validate their activity. The insights herein are grounded in established scientific principles and aim to facilitate informed decision-making in preclinical and translational research.
Introduction: The Kinase Inhibitor Landscape
Protein kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in cellular signaling networks that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Sunitinib , sold under the brand name Sutent, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action lies in the simultaneous inhibition of multiple RTKs, thereby disrupting tumor angiogenesis and cell proliferation.[1][2]
Isatin and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[3][4] The isatin scaffold has been explored for the development of novel kinase inhibitors. 6-(trifluoromethoxy)isatin is a specific derivative that incorporates a trifluoromethoxy group, a substitution known to enhance metabolic stability and cell permeability of drug candidates. While extensive clinical data for this specific compound is not as readily available as for Sunitinib, this guide will draw upon data from related isatin derivatives to construct a probable profile for comparative purposes.[5]
Mechanism of Action and Target Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its target selectivity profile. While broad-spectrum inhibitors can offer the advantage of hitting multiple oncogenic pathways, they may also lead to increased off-target toxicities. Conversely, highly selective inhibitors may have a better safety profile but could be susceptible to resistance mechanisms.
Sunitinib: A Multi-Targeted Approach
Sunitinib's anti-cancer effects are attributed to its ability to inhibit a range of receptor tyrosine kinases, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-1, -2, and -3, Sunitinib potently inhibits angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1][2][7]
-
c-KIT: Sunitinib is a potent inhibitor of the c-KIT receptor tyrosine kinase, which is a key driver in the majority of GISTs.[1][6]
-
Other Kinases: Sunitinib also shows activity against other kinases such as Fms-like tyrosine kinase 3 (FLT3) and the RET proto-oncogene, expanding its potential therapeutic applications.[6][8]
This multi-targeted approach allows Sunitinib to exert both direct anti-proliferative effects on tumor cells and indirect anti-angiogenic effects by targeting the tumor microenvironment.[1][9]
Figure 1: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.
6-(trifluoromethoxy)isatin: A Putative Profile
While a detailed kinase inhibition profile for 6-(trifluoromethoxy)isatin is not extensively published, studies on various isatin derivatives suggest that they can act as inhibitors of several kinases.[10][11] It is plausible that 6-(trifluoromethoxy)isatin, like other isatin-based compounds, may exhibit inhibitory activity against kinases implicated in cancer progression. The trifluoromethoxy substitution is often employed to enhance drug-like properties, suggesting that this compound is designed for biological activity.
Based on the broader family of isatin derivatives, potential targets could include kinases from the serine/threonine kinase and tyrosine kinase families. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action, which would require experimental validation.
Figure 2: Hypothetical mechanism of action for 6-(trifluoromethoxy)isatin.
Quantitative Comparison of Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table summarizes reported IC50 values for Sunitinib against some of its key targets. A corresponding column for 6-(trifluoromethoxy)isatin is included with hypothetical values based on activities of related isatin derivatives to provide a framework for comparison. These hypothetical values should be experimentally determined.
| Kinase Target | Sunitinib IC50 (nM) | 6-(trifluoromethoxy)isatin IC50 (nM) (Hypothetical) |
| VEGFR-2 | 80[12][13] | >1000 |
| PDGFR-β | 2[12][13] | >1000 |
| c-KIT | Not specified, but potent inhibitor[1][6] | 50 - 500 |
| FLT3 | 50 (for FLT3-ITD)[12] | >1000 |
| PIM1 | - | 100 - 1000[10][11] |
| DYRK1A | - | 50 - 500[10][11] |
Note: The IC50 values for Sunitinib are compiled from various sources and may differ based on assay conditions. The hypothetical values for 6-(trifluoromethoxy)isatin are based on published data for other isatin derivatives and serve as a starting point for experimental investigation.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison between 6-(trifluoromethoxy)isatin and Sunitinib, a series of well-defined experimental protocols are necessary. The following section details the methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (Sunitinib and 6-(trifluoromethoxy)isatin) in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer appropriate for the specific kinase being assayed.
-
Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the kinase and serially diluted concentrations of the test compounds.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays.[14][15]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Sunitinib and 6-(trifluoromethoxy)isatin. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT/XTT Assay:
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16] Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS).[16]
-
For an XTT assay, add the XTT reagent mixture and incubate for 2-4 hours.[17]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (half-maximal growth inhibition) value.
-
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect changes in the phosphorylation status of specific downstream targets of the inhibited kinases, providing mechanistic insights into the inhibitor's cellular activity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Treat cultured cells with the inhibitors at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred over milk.[18][20]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and capture the image using a digital imager or X-ray film.[19]
-
To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating 6-(trifluoromethoxy)isatin and Sunitinib as kinase inhibitors. Sunitinib serves as a well-characterized benchmark with a broad-spectrum, multi-targeted profile that has proven clinical efficacy.[1][7] 6-(trifluoromethoxy)isatin, representing the isatin class of compounds, holds promise as a scaffold for developing novel kinase inhibitors.[3]
The provided experimental protocols offer a robust system for the head-to-head comparison of these and other kinase inhibitors. Rigorous experimental validation is paramount to elucidate the precise mechanism of action, target selectivity, and therapeutic potential of novel compounds like 6-(trifluoromethoxy)isatin. Future studies should focus on comprehensive kinase profiling, in vivo efficacy studies in relevant cancer models, and ADME/Tox assessments to fully characterize its potential as a clinical candidate.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. revvity.com [revvity.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the Structural Validation of 6-(Trifluoromethoxy)isatin Derivatives Using 2D NMR Spectroscopy
This guide provides an in-depth, technical comparison of 2D NMR techniques for the unambiguous structural validation of 6-(trifluoromethoxy)isatin derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Abstract
Isatin and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their broad pharmacological potential.[1][2] The introduction of a trifluoromethoxy (-OCF3) group is a key strategy in modern drug design to enhance physicochemical properties like metabolic stability and membrane permeability.[3][4] However, the synthesis of substituted isatins can yield isomeric products, demanding rigorous and unequivocal structural characterization. This guide presents a systematic workflow, leveraging the synergy of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to provide unambiguous structural validation of 6-(trifluoromethoxy)isatin. We detail the causality behind experimental choices and present a self-validating protocol that ensures high-confidence structural assignment, a critical step in the drug discovery pipeline.
Introduction: The Isatin Scaffold in Modern Drug Discovery
Pharmacological Significance of Isatin Derivatives
The isatin (1H-indole-2,3-dione) nucleus is a privileged heterocyclic scaffold due to its presence in a multitude of biologically active compounds.[5] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6] The isatin core features modifiable positions (e.g., N1, C3, C5) that allow chemists to fine-tune its biological profile, making it an attractive starting point for designing novel therapeutics.[7][8]
The Role of the Trifluoromethoxy Group in Drug Design
Strategic incorporation of fluorinated moieties is a powerful tool in medicinal chemistry.[9][10] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its unique electronic and physicochemical properties.[4] It is a strong electron-withdrawing group that can significantly increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes.[4][11] Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation and potentially extending the half-life of a drug candidate.[11]
The Challenge: Unambiguous Structural Assignment
The Chemist's Toolkit: Principles of 2D NMR for Structural Elucidation
Two-dimensional (2D) NMR spectroscopy provides the necessary resolution and correlation information to overcome the limitations of 1D NMR.[12] By spreading NMR signals across two frequency axes, we can visualize the connectivity between different nuclei within a molecule.[13]
¹H-¹H COSY: Mapping Proton-Proton Coupling Networks
Correlation Spectroscopy (COSY) is the simplest 2D NMR experiment and reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH).[12] In the context of 6-(trifluoromethoxy)isatin, COSY is instrumental in identifying the connectivity of the protons on the aromatic ring, helping to piece together the spin system.
¹H-¹³C HSQC: Direct Carbon-Proton Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH).[14] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons, serving as a crucial bridge between the ¹H and ¹³C spectra.
¹H-¹³C HMBC: Unveiling Long-Range Carbon-Proton Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule. It detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[14][15] These long-range correlations are the key to connecting different fragments of the molecule and definitively establishing the position of substituents on the isatin core.
Experimental Workflow: From Synthesis to Validated Structure
Synthesis of 6-(Trifluoromethoxy)isatin
A common route to synthesize substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis, which involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine.[16] For 6-(trifluoromethoxy)isatin, the starting material would be 4-(trifluoromethoxy)aniline. The final cyclization step is typically achieved by heating in a strong acid like sulfuric acid.
Sample Preparation for NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves isatin derivatives and its residual solvent peak does not interfere with the aromatic region of interest.
-
Concentration: Prepare a solution of approximately 5-10 mg of the synthesized compound in 0.6 mL of DMSO-d₆.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step-by-Step Guide to 2D NMR Data Acquisition
The following are general protocols. Specific parameters should be optimized based on the available spectrometer and sample concentration.
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for adequate signal-to-noise.
-
Process the data using a sine-bell or similar window function in both dimensions.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine spectral widths.
-
Set up a phase-sensitive gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.
-
Acquire a suitable number of scans (e.g., 4-8) per increment.
-
Use the same spectral widths as the HSQC experiment.
-
Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (CNST2) to a value optimized for ²JCH and ³JCH correlations, typically 8-10 Hz.
-
Acquire a larger number of scans (e.g., 8-16) per increment to compensate for the lower sensitivity of this experiment.
Data Analysis and Interpretation: A Case Study of 6-(Trifluoromethoxy)isatin
The following section details the logical process of interpreting the 2D NMR data to confirm the structure of 6-(trifluoromethoxy)isatin.
Initial Assessment: 1D ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to H-4, H-5, and H-7, and a broad singlet for the N-H proton. The ¹³C NMR will show signals for the two carbonyl carbons (C-2, C-3), the aromatic carbons, and a quartet for the -OCF₃ carbon due to coupling with fluorine.
Building the Aromatic Spin System with COSY
The COSY spectrum is the first step in assembling the molecular fragments. For 6-(trifluoromethoxy)isatin, we expect to see a cross-peak connecting H-4 and H-5, as they are ortho to each other and will exhibit a strong ³JHH coupling. H-7 will appear as a singlet or a very finely split doublet in the 1D spectrum and will not show a COSY correlation to H-4 or H-5, confirming its isolated position.
Assigning Direct C-H Pairs with HSQC
The HSQC spectrum provides the direct link between the proton and carbon chemical shifts. Each of the three aromatic proton signals (H-4, H-5, H-7) will show a correlation to its directly attached carbon (C-4, C-5, C-7). This allows for the confident assignment of these three protonated aromatic carbons.
The Decisive Experiment: Piecing the Puzzle Together with HMBC
The HMBC spectrum provides the critical long-range correlations that lock the structure in place. The key correlations that validate the 6-substituted pattern are:
-
H-7 to C-5 and C-6: The proton at position 7 will show a three-bond correlation (³JCH) to C-5 and a two-bond correlation (²JCH) to the quaternary carbon C-6, which bears the -OCF₃ group.
-
H-5 to C-7 and C-6: The proton at position 5 will show a ³JCH correlation to C-7 and a ²JCH correlation to C-6.
-
H-4 to C-2 and C-5: The proton at position 4 will show a ³JCH correlation to the C-2 carbonyl carbon and to C-5.
-
N-H to C-2 and C-7a: The N-H proton will show correlations to the C-2 carbonyl and the C-7a bridgehead carbon.
These specific correlations, particularly the links from H-5 and H-7 to the substituted C-6, are unambiguous proof of the 6-(trifluoromethoxy) substitution pattern.
Data Summary Table: A Comparative Overview of Key Correlations
| Proton | COSY Correlation | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-4 | H-5 | C-4 | C-2, C-5, C-7a |
| H-5 | H-4 | C-5 | C-4, C-6, C-7 |
| H-7 | None | C-7 | C-5, C-6, C-7a |
| N-H | None | N/A | C-2, C-3, C-7a |
Diagrammatic Guide to Structural Validation
Graphviz Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jelsciences.com [jelsciences.com]
- 11. nbinno.com [nbinno.com]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. youtube.com [youtube.com]
- 15. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
A Framework for Assessing the Differential Cytotoxicity of 6-(Trifluoromethoxy)isatin on Cancer vs. Normal Cell Lines
Introduction: The Therapeutic Potential of the Isatin Scaffold in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4] The isatin core can be readily modified at various positions, leading to the synthesis of a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells.[1][2] These derivatives, which include Schiff bases, hydrazones, and triazoles, have been shown to induce cell death in a multitude of cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][2][5]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into small molecules is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity. Fluorinated isatin derivatives have demonstrated significant cytotoxic and anticancer activities.[6] This guide provides a comprehensive framework for evaluating the cytotoxic effects of a novel derivative, 6-(trifluoromethoxy)isatin, with a critical focus on comparing its potency and selectivity between cancerous and normal cell lines. While specific experimental data for 6-(trifluoromethoxy)isatin is not yet publicly available, this document outlines the essential experimental workflows, protocols, and data interpretation strategies required for its preclinical assessment, drawing upon established methodologies for analogous isatin compounds.
Experimental Design: A Roadmap for Comparative Cytotoxicity Profiling
A robust evaluation of a novel anticancer compound necessitates a multi-faceted approach to determine not only its efficacy against cancer cells but also its safety profile concerning healthy tissues. The following experimental workflow provides a logical progression for the comprehensive cytotoxic assessment of 6-(trifluoromethoxy)isatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Electronic Properties of 6-(trifluoromethoxy)-1H-indole-2,3-dione: A DFT-Driven Comparison
In the landscape of modern drug discovery, the isatin (1H-indole-2,3-dione) scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The biological activity of isatin derivatives is intimately linked to their electronic properties, which govern their reactivity and interactions with biological targets. Understanding these properties at a quantum mechanical level is therefore crucial for the rational design of new and more effective therapeutic agents. This guide provides an in-depth analysis of the electronic properties of a specific derivative, 6-(trifluoromethoxy)-1H-indole-2,3-dione, using Density Functional Theory (DFT) as a predictive tool.
The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the isatin ring is of particular interest. This group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms, which can significantly modulate the electronic distribution within the molecule. This guide will compare the predicted electronic characteristics of this compound with those of unsubstituted isatin and other derivatives reported in the literature, providing a clear rationale for the expected impact of this substitution.
Theoretical Framework: A DFT Approach to Unraveling Electronic Structure
Density Functional Theory (DFT) is a powerful computational method in quantum chemistry that allows for the investigation of the electronic structure of many-body systems.[3] It is widely used to predict various molecular properties, including molecular geometries, reaction energies, and electronic charge distributions, with a favorable balance between accuracy and computational cost.[4]
For the analysis of organic molecules like isatin derivatives, the B3LYP hybrid functional is a popular and well-validated choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6] When paired with a sufficiently large basis set, such as 6-311++G(2d,2p), this method provides reliable predictions of electronic properties.[5][6]
Step-by-Step Computational Protocol
A typical DFT workflow for analyzing the electronic properties of a molecule like this compound involves the following steps:
-
Molecular Structure Input: The 3D structure of the molecule is first built using a molecular editor.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that the subsequent calculations are performed on a stable structure.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Caption: A generalized workflow for DFT calculations.
Predicted Electronic Properties of this compound
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The trifluoromethoxy group is a potent electron-withdrawing group. Therefore, its presence at the 6-position of the isatin ring is expected to lower the energies of both the HOMO and LUMO. This is because the inductive effect of the -OCF₃ group will stabilize the electron density on the aromatic ring. The lowering of the LUMO energy is often more pronounced than that of the HOMO, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted isatin.
| Compound | Substituent at C6 | E_HOMO (eV) (Predicted/Literature) | E_LUMO (eV) (Predicted/Literature) | ΔE (HOMO-LUMO Gap) (eV) (Predicted/Literature) |
| Isatin | -H | -6.58 | -2.66 | 3.92[5] |
| 5-Fluoroisatin | 5-F | -6.69 | -2.90 | 3.79[5] |
| 5-Chloroisatin | 5-Cl | -6.72 | -3.01 | 3.71[5] |
| 5-Methoxyisatin* | 5-OCH₃ | -6.19 | -2.81 | 3.38[5] |
| This compound | 6-OCF₃ | ~ -7.0 to -7.5 | ~ -3.5 to -4.0 | ~ 3.0 to 3.5 |
*Note: Literature values for 5-substituted isatins are provided for comparison of electronic effects. The position of the substituent (C5 vs. C6) will influence the exact values, but the general trend of electron-withdrawing groups decreasing the HOMO-LUMO gap is expected to hold. The values for this compound are predictive estimates based on these trends.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[7] The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, the MEP map is expected to show:
-
Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl groups at positions 2 and 3, and to a lesser extent, the oxygen of the trifluoromethoxy group. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen in the pyrrole ring (N-H) and potentially on the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing -OCF₃ group.
Caption: A conceptual diagram of the MEP for this compound.
Comparison with Alternative Isatin Derivatives
The electronic properties of this compound can be better understood by comparing them with other isatin derivatives.
-
Compared to Isatin: The strong electron-withdrawing nature of the -OCF₃ group will make the aromatic ring of this compound more electron-deficient than that of unsubstituted isatin. This is reflected in the predicted lower HOMO and LUMO energies and a smaller HOMO-LUMO gap. This suggests that the substituted compound may be more reactive.
-
Compared to 5-Methoxyisatin: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring. In contrast, the trifluoromethoxy group is strongly electron-withdrawing. As a result, this compound is expected to have a significantly smaller HOMO-LUMO gap than 5-methoxyisatin, indicating a higher propensity for accepting electrons.[5]
-
Compared to 5-Haloisatins (F, Cl): While halogens are also electron-withdrawing, the trifluoromethoxy group is generally considered to be a stronger electron-withdrawing group. Therefore, the effects on the electronic properties are expected to be more pronounced in this compound compared to 5-fluoro or 5-chloroisatin.[5]
Correlation with Experimental Data
The insights gained from DFT calculations can be correlated with experimental observations. For instance, the HOMO-LUMO gap is related to the electronic absorption properties of a molecule. A smaller gap typically corresponds to a longer wavelength of maximum absorption (λ_max) in the UV-Visible spectrum. Therefore, it is predicted that this compound will exhibit a red-shift in its UV-Vis spectrum compared to unsubstituted isatin.
Furthermore, the LUMO energy can be correlated with the reduction potential of a molecule. A lower LUMO energy suggests that the molecule is more easily reduced. Thus, this compound is expected to have a less negative reduction potential than isatin, making it a better electron acceptor. These predictions can be verified through experimental techniques like UV-Vis spectroscopy and cyclic voltammetry.
Conclusion
This guide has provided a comprehensive overview of the expected electronic properties of this compound, based on a robust DFT methodology. The presence of the strongly electron-withdrawing trifluoromethoxy group is predicted to significantly lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap compared to unsubstituted isatin and its derivatives with electron-donating or less electron-withdrawing substituents. The MEP analysis suggests that the carbonyl oxygens are the primary sites for electrophilic attack.
These theoretical insights are invaluable for researchers in medicinal chemistry and drug development. By understanding how substituents like the trifluoromethoxy group modulate the electronic properties of the isatin scaffold, scientists can more effectively design and synthesize new derivatives with tailored reactivity and, ultimately, enhanced therapeutic potential. The DFT protocol outlined here serves as a practical guide for the computational evaluation of novel isatin-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 6. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]
- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Tale of Two Fluorines: Unraveling the Impact of Trifluoromethoxy vs. Trifluoromethyl Groups on Receptor Binding Affinity
A Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to enhance metabolic stability, lipophilicity, and, crucially, receptor binding affinity. However, its close cousin, the trifluoromethoxy (OCF3) group, is increasingly recognized for its unique electronic and steric properties that can offer distinct advantages in modulating ligand-receptor interactions. This guide provides an in-depth comparison of how these two critical moieties influence receptor binding affinity, supported by experimental data and detailed protocols for assessing these interactions.
The Physicochemical Dichotomy: OCF3 vs. CF3
Before delving into their effects on receptor binding, it is essential to understand the fundamental physicochemical differences between the trifluoromethoxy and trifluoromethyl groups. These distinctions in lipophilicity, electronic character, and steric profile are the primary drivers of their differential impacts on ligand-receptor interactions.
The trifluoromethoxy group is generally more lipophilic than the trifluoromethyl group, a property that can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket.[1][2] Electronically, both are potent electron-withdrawing groups, but the OCF3 group's effect can be more nuanced due to the presence of the oxygen atom.[1] A key structural differentiator is the preferred conformation of the OCF3 group when attached to an aromatic ring; it tends to adopt a conformation orthogonal to the plane of the ring. This perpendicular arrangement can have significant implications for how a ligand presents itself to the binding site, influencing steric fit and potential interactions with nearby amino acid residues.
| Property | Trifluoromethyl (CF3) | Trifluoromethoxy (OCF3) |
| Hansch π (Lipophilicity) | +0.88[1] | +1.04[2] |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Conformation (on aryl ring) | Rotatable | Prefers orthogonal orientation |
| Hydrogen Bond Acceptor | No | Weak (oxygen atom) |
Impact on Receptor Binding Affinity: A Data-Driven Comparison
The decision to incorporate a CF3 or OCF3 group into a drug candidate is often guided by the specific requirements of the target receptor's binding site. The following case study provides a quantitative comparison of how these two groups can differentially affect binding affinity.
Case Study: AAA ATPase p97 Inhibitors
A study on phenyl indole inhibitors of the AAA ATPase p97, an enzyme implicated in cancer, provides a direct comparison of the inhibitory activity of trifluoromethyl and trifluoromethoxy substituted analogs.[3] The inhibitory concentrations (IC50) were determined using an ADP-Glo™ kinase assay.
| Compound | C-5 Indole Substituent | p97 Inhibition IC50 (µM)[3] |
| 1 | Trifluoromethyl (CF3) | 4.6 ± 0.3 |
| 2 | Trifluoromethoxy (OCF3) | 3.9 ± 0.2 |
In this particular chemotype, the trifluoromethoxy-substituted analog (Compound 2) demonstrated a modest but notable improvement in inhibitory potency compared to its trifluoromethyl counterpart (Compound 1).[3] This suggests that for the p97 binding pocket, the specific combination of electronic and steric properties offered by the OCF3 group provides a more favorable interaction, leading to enhanced binding affinity. The authors of the study noted that this finding was somewhat surprising, as it did not fully correlate with either purely electronic or steric factors, highlighting the complex interplay of forces that govern ligand-receptor binding.[3]
The subtle yet significant difference in activity underscores the importance of empirical testing when choosing between these two bioisosteres. While general physicochemical properties provide a valuable starting point, the unique topology and chemical environment of each receptor binding site will ultimately determine which group confers optimal activity.
Deciphering the "Why": Molecular Interactions at Play
The observed differences in binding affinity between OCF3 and CF3 substituted ligands can be attributed to a variety of molecular interactions within the receptor's binding pocket.
-
Hydrophobic Interactions: The higher lipophilicity of the OCF3 group can lead to stronger hydrophobic interactions with nonpolar amino acid residues in the binding pocket, potentially increasing binding affinity.[1][2]
-
Dipole-Dipole and Electrostatic Interactions: Both groups are strongly electron-withdrawing and can participate in favorable dipole-dipole and electrostatic interactions.[1] The unique electrostatic potential map of the OCF3 group, influenced by the oxygen atom, may allow for distinct electrostatic complementarity with the receptor compared to the CF3 group.
-
Steric Fit and Conformational Effects: The perpendicular orientation of the OCF3 group on an aromatic ring can significantly alter the overall shape of the ligand.[3] In some cases, this may lead to a more favorable steric fit within the binding pocket, while in others it could introduce steric clashes. The CF3 group, while also bulky, offers more rotational freedom.
-
Hydrogen Bonding: While not a classical hydrogen bond donor, the oxygen atom of the OCF3 group can act as a weak hydrogen bond acceptor, an interaction not possible with the CF3 group.
Experimental Corner: Quantifying Receptor Binding Affinity
To empirically determine the effect of OCF3 and CF3 substitution on receptor binding, rigorous experimental techniques are essential. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two gold-standard methods for quantifying these interactions.
Radioligand Binding Assay: A Step-by-Step Protocol
This protocol outlines a competitive radioligand binding assay, a common method for determining the binding affinity (Ki) of unlabeled test compounds.
1. Receptor Membrane Preparation:
- Homogenize cells or tissues expressing the target receptor in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Compound Dilution:
- Prepare a stock solution of the OCF3 and CF3 substituted test compounds (e.g., in DMSO).
- Perform serial dilutions of the stock solutions to create a range of concentrations for the competition assay.
3. Radioligand Preparation:
- Dilute a radiolabeled ligand that is known to bind to the target receptor to a fixed concentration (typically at or below its Kd value) in the assay buffer.
4. Incubation:
- In a multi-well plate, combine the receptor membrane preparation, the diluted test compound (or buffer for total binding control), and the radioligand.
- Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
5. Filtration and Washing:
- Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
- Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
6. Scintillation Counting:
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of radioactivity on each filter using a scintillation counter.
7. IC50 Determination:
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
8. Ki Calculation:
- Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Nuanced Choice for Optimal Binding
The choice between incorporating a trifluoromethoxy or a trifluoromethyl group is not a one-size-fits-all decision. While both can significantly enhance receptor binding affinity, the subtle yet crucial differences in their physicochemical properties can lead to varied outcomes depending on the specific topology and chemical environment of the receptor's binding pocket. The OCF3 group's higher lipophilicity and unique conformational preferences can offer advantages in certain contexts, as evidenced by the p97 inhibitor case study. However, in other scenarios, the CF3 group may provide a more optimal fit. Therefore, a thorough understanding of the target, coupled with empirical testing through robust methods like radioligand binding assays, is paramount for making an informed decision that will ultimately lead to the design of more potent and selective therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
6-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 6-(trifluoromethoxy)isatin, is a versatile heterocyclic building block. Its indole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds.[1][2][3] The trifluoromethoxy group significantly modulates properties like lipophilicity and metabolic stability, making this intermediate highly valuable in drug discovery programs targeting cancer, microbial infections, and neurological disorders.[4][5]
Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities, even at trace levels, can carry their own pharmacological (and toxicological) profiles, making their detection and quantification a regulatory and scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key intermediate. We will dissect the industry-standard High-Performance Liquid Chromatography (HPLC) method, compare it with its high-throughput successor, Ultra-Performance Liquid Chromatography (UPLC), and explore the power of Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, absolute quantification technique.
Part 1: The Workhorse Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quality control for its robustness, precision, and reliability.[6] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates compounds based on their polarity, where the analyte partitions between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality Behind the Method: The choice of RP-HPLC is deliberate. The isatin scaffold is moderately polar, making it ideally suited for retention and separation on a C18 column. Potential impurities, such as starting materials, synthetic by-products, or degradants, will likely have different polarities, enabling their chromatographic separation from the main compound. A well-developed HPLC method ensures that these components are resolved and accurately quantified.[7]
Experimental Protocol: A Validatable HPLC Method
This protocol is designed as a self-validating system, where system suitability tests are performed before analysis to ensure the system is performing correctly. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[6][8][9]
1. Instrumentation and Consumables:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile. Rationale: A common organic modifier that provides good selectivity for a wide range of compounds.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds. A DAD is recommended to confirm peak purity and identify the optimal wavelength.
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-20 min: 30% to 95% B
-
20-25 min: 95% B (hold)
-
25.1-30 min: 30% B (re-equilibration). Rationale: A gradient is essential to elute both polar and non-polar impurities that may be present, ensuring a comprehensive purity profile.
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Interpreting the Data
The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Component ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.52 | 1,500 | 0.08 |
| Impurity 2 | 8.91 | 2,800 | 0.15 |
| Main Peak | 12.34 | 1,850,000 | 99.70 |
| Impurity 3 | 15.78 | 1,100 | 0.06 |
Part 2: The High-Throughput Alternative: UPLC/UHPLC
Ultra-Performance Liquid Chromatography (UPLC), or Ultra-High Performance Liquid Chromatography (UHPLC), represents an evolution of HPLC technology. By using columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, sensitivity, and speed.[10][11]
Why Choose UPLC? The primary driver for adopting UPLC is efficiency. For research and development labs screening multiple synthesis batches or for high-throughput quality control, reducing analysis time from 30 minutes to under 5 minutes is a significant advantage.[12] Furthermore, the enhanced resolution can reveal trace-level impurities that might co-elute or be hidden under the main peak in a standard HPLC run.[11]
Comparative Performance: HPLC vs. UPLC
| Parameter | Conventional HPLC | UPLC / UHPLC | Expert Insight |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide more surface area, leading to higher separation efficiency.[11][13] |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1000+ bar) | Higher pressure is required to push the mobile phase through the densely packed smaller particles.[10][12] |
| Analysis Time | 20 - 45 minutes | 2 - 5 minutes | A significant increase in sample throughput.[12][13] |
| Resolution | Good | Excellent | Superior separation of closely eluting peaks, critical for complex impurity profiles.[11] |
| Sensitivity | Standard | High | Sharper, narrower peaks result in greater peak height and improved signal-to-noise.[10][13] |
| Solvent Consumption | High | Low (70-80% reduction) | "Greener" and more cost-effective.[12] |
| System Cost | Lower | Higher | UPLC systems are a larger capital investment and may have higher maintenance costs.[10] |
Part 3: The Orthogonal & Absolute Method: Quantitative NMR (qNMR)
While chromatography separates components for individual measurement, Quantitative NMR (qNMR) offers a fundamentally different approach. It is a primary analytical method that can determine the purity of a substance as a mass fraction without requiring a reference standard of the analyte itself.[14][15]
The qNMR Principle: The technique relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[16] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from both compounds.[17]
Trustworthiness Through Orthogonality: Purity results from HPLC are based on a separation principle (polarity). qNMR results are based on a spectroscopic principle (nuclear magnetic resonance). If both methods yield a similar purity value, it provides a very high degree of confidence in the result. This is why qNMR is often used to certify reference standards.[16][17]
Comparison of Analytical Principles: HPLC vs. qNMR
| Attribute | HPLC (with UV Detection) | Quantitative NMR (qNMR) |
| Principle | Physical Separation (Chromatography) | Spectroscopy (Nuclear Resonance) |
| Quantification | Relative (Area %) | Absolute (Mass Fraction, mol/mol) |
| Reference Standard | Requires a standard of the same compound for identity and assay. | Requires a certified internal standard of a different compound.[15] |
| Destructive? | Yes | No (sample can be recovered) |
| Speed | Minutes to tens of minutes per sample. | Can be slower due to sample prep and longer acquisition times for high precision. |
| Selectivity | High; based on chromatographic resolution. | High; based on chemical shift dispersion. Can quantify in the presence of unresolved impurities if signals are distinct. |
| Structural Info | None (retention time only) | Yes, provides full structural confirmation of the main component and potential identification of impurities. |
Decision Logic: Choosing the Right Analytical Tool
The selection of an analytical method is driven by the specific question being asked. This logical flow helps guide the decision-making process.
Caption: Decision tree for selecting an analytical purity method.
Part 4: Specialized Alternative for Chiral Analysis: SFC
While this compound is achiral, many indole derivatives used in drug development are chiral.[18] In such cases, or if a chiral impurity were suspected, Supercritical Fluid Chromatography (SFC) becomes a highly relevant and powerful technique.
The SFC Advantage: SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. This allows for very fast and efficient separations, particularly on chiral stationary phases (CSPs).[19][20] Compared to normal-phase HPLC, which often uses toxic solvents like hexane, SFC is a much "greener" alternative.[21] It is the technique of choice for chiral analysis and purification in many pharmaceutical labs.
Conclusion and Recommendations
The determination of purity for a critical intermediate like this compound is a multi-faceted task where the choice of method depends on the analytical objective.
-
For routine quality control and batch release, a validated HPLC method remains the gold standard. It offers a perfect balance of performance, reliability, and cost-effectiveness, providing the robust data required in a regulated environment.[6]
-
For method development, high-throughput screening, or the analysis of complex samples with trace impurities, UPLC is the superior choice. Its speed and resolving power provide deeper insights into the impurity profile in a fraction of the time.[10]
-
For the certification of a chemical reference standard or for an orthogonal confirmation of purity, qNMR is the authoritative technique. Its ability to provide absolute quantification without a specific reference standard makes it an invaluable tool for establishing the ground truth of a material's purity.[15][16]
By understanding the strengths and causality behind each of these powerful analytical techniques, researchers and drug development professionals can select the most appropriate tool to ensure the quality and integrity of their chemical intermediates, paving the way for the development of safe and effective medicines.
References
- 1. ijcmas.com [ijcmas.com]
- 2. seejph.com [seejph.com]
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- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 17. ethz.ch [ethz.ch]
- 18. benchchem.com [benchchem.com]
- 19. fagg-afmps.be [fagg-afmps.be]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. selvita.com [selvita.com]
A Researcher's Guide to Navigating the Synthesis of Substituted Isatins
An In-depth Comparison of Classical and Modern Synthetic Routes
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The synthetic versatility of the isatin core, with its reactive carbonyl groups and modifiable aromatic ring, allows for extensive structural diversification.[3] Consequently, the efficient and regioselective synthesis of substituted isatins is a critical task for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted isatins. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods—the Sandmeyer, Stolle, and Gassman syntheses—and contrast them with modern, more versatile approaches. This analysis is supported by experimental data and detailed protocols to empower researchers to make informed decisions when selecting a synthetic strategy.
Classical Approaches: The Foundation of Isatin Synthesis
For decades, the synthesis of isatins has been dominated by a few name reactions, each with a distinct set of advantages and limitations. These methods typically rely on the cyclization of aniline-derived precursors.
The Sandmeyer Isatin Synthesis
First reported in 1919, the Sandmeyer synthesis is one of the oldest and most established methods for preparing isatins.[4][5] The reaction proceeds in two main stages: first, the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized under strong acidic conditions (typically concentrated sulfuric acid) to yield the isatin.[5][6]
Mechanism and Rationale:
The reaction is initiated by the formation of an α-oximinoacetanilide intermediate. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the protonated oxime acts as the electrophile, attacking the electron-rich aromatic ring of the aniline derivative.[7] This mechanism dictates the method's primary limitation: it is most effective for anilines bearing electron-withdrawing groups, which activate the ring sufficiently for the cyclization to occur under harsh acidic conditions.[8][9] Conversely, anilines with strong electron-donating groups often fail to react as desired.[8]
Mechanism of the Sandmeyer Isatin Synthesis
Caption: Generalized workflow of the two-step Sandmeyer isatin synthesis.
The Stolle Isatin Synthesis
The Stolle synthesis offers a valuable alternative to the Sandmeyer method, particularly for the preparation of N-substituted isatins.[10][11] This two-step procedure begins with the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to afford the final isatin product.[12]
Mechanism and Rationale:
The key step in the Stolle synthesis is the cyclization of the chlorooxalylanilide. A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion.[2][12] This potent electrophile then attacks the aniline ring to form the five-membered lactam. The choice of Lewis acid can be critical and is often tailored to the substrate. The Stolle route is generally more tolerant of a wider range of functional groups than the Sandmeyer synthesis and is the method of choice when an N-substituent is desired on the final isatin.
Mechanism of the Stolle Isatin Synthesis
Caption: Generalized workflow of the two-step Stolle isatin synthesis.
The Gassman Isatin Synthesis
The Gassman synthesis provides a fundamentally different and highly versatile approach, capable of accommodating both electron-donating and electron-withdrawing substituents on the aniline starting material.[13][14] The synthesis proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate, yielding isatins in moderate to good yields (typically 40-81%).[2][15]
Mechanism and Rationale:
The Gassman protocol has two main variants depending on the electronic nature of the aniline.[8][14]
-
For anilines with electron-withdrawing groups: The aniline is first converted to an N-chloroaniline using tert-butyl hypochlorite. This intermediate then reacts with a methylthioacetate ester to form an azasulfonium salt, which rearranges and cyclizes to the 3-methylthio-2-oxindole.
-
For anilines with electron-donating groups: These groups can destabilize the N-chloroaniline intermediate. Therefore, the strategy is reversed: a chlorosulfonium salt is pre-formed from the methylthioacetate ester and then reacted with the electron-rich aniline.[8]
The final step in both variants is the oxidation of the 3-methylthio-2-oxindole to the corresponding isatin. This flexibility makes the Gassman synthesis a powerful tool for accessing a wide range of substituted isatins that are inaccessible via the Sandmeyer or Stolle routes.
Mechanism of the Gassman Isatin Synthesis
Caption: Generalized workflow of the Gassman isatin synthesis.
Modern Methods: Expanding the Synthetic Toolbox
While the classical methods are robust, modern organic synthesis has driven the development of new routes that offer milder reaction conditions, improved functional group tolerance, and novel pathways to the isatin core.
Oxidation of Indoles and Oxindoles
A conceptually straightforward approach to isatins is the oxidation of more reduced indole precursors, such as indoles or oxindoles. This strategy avoids the construction of the heterocyclic ring and instead focuses on the selective oxidation of the C2 and C3 positions.
Rationale and Advantages:
A variety of oxidizing agents have been employed for this transformation. For instance, the direct oxidation of commercially available indoles can be achieved using reagent systems like I₂/TBHP (tert-butyl hydroperoxide), affording isatins in moderate to good yields.[4][16] This method is advantageous as it starts from readily available precursors. Another green approach involves the metal-free oxidation of oxindoles using molecular oxygen in the presence of tert-butyl nitrite, which proceeds under mild conditions.[17] These oxidative methods are particularly useful when the corresponding indole or oxindole is more accessible than the aniline precursor required for classical routes.
Directed ortho-Metalation (DoM) of Anilides
For syntheses requiring precise regiochemical control, particularly for 4-substituted isatins from meta-substituted anilines, the directed ortho-metalation (DoM) strategy is exceptionally powerful.[18] Classical methods like the Sandmeyer and Stolle syntheses often yield inseparable mixtures of 4- and 6-substituted regioisomers from meta-substituted anilines.[8][9]
Rationale and Advantages:
In the DoM approach, an N-protected aniline (e.g., N-pivaloyl or N-Boc) is treated with a strong base like n-butyllithium. The protecting group acts as a directed metalation group (DMG), guiding the deprotonation exclusively to the ortho position.[18] The resulting dianion is then quenched with diethyl oxalate. Subsequent deprotection and acid-catalyzed cyclization of the intermediate α-ketoester furnishes the 4-substituted isatin with high regioselectivity.[3] This method's insensitivity to the electronic nature of substituents and its predictable regiochemical outcome make it a superior choice for complex targets.[8]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table summarizes the key features of each method.
| Feature | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis | Modern Oxidation | Directed ortho-Metalation |
| Starting Material | Substituted Aniline | Primary/Secondary Aniline | Substituted Aniline | Indole or Oxindole | N-Protected Aniline |
| Key Reagents | Chloral hydrate, NH₂OH·HCl, conc. H₂SO₄ | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | t-BuOCl, MeSCH₂CO₂R, Oxidant | Various (e.g., I₂/TBHP, O₂) | Strong base (e.g., n-BuLi), Diethyl oxalate |
| Typical Yields | >75% (for suitable substrates)[15] | Moderate to Good | 40-81%[2][15] | Moderate to Good[17] | Good to Excellent |
| Substrate Scope | Best with electron-withdrawing groups; fails with electron-donating groups.[8] | Tolerates a range of functional groups. Ideal for N-substitution.[10] | Broad scope; accommodates both electron-donating and -withdrawing groups.[8] | Dependent on oxidant; generally good functional group tolerance. | Broad scope; insensitive to electronic effects.[8] |
| Regioselectivity | Poor with meta-substituted anilines (gives 4- and 6-isomers).[9] | Poor with meta-substituted anilines. | Poor with meta-substituted anilines.[8] | N/A (starts from pre-formed ring) | Excellent for 4-substitution from meta-anilines.[3] |
| Conditions | Harsh (conc. H₂SO₄, heat) | Moderate (Lewis acids) | Low temperatures required for intermediates. | Often mild.[17] | Cryogenic temperatures (-78 °C). |
| Primary Use Case | Simple isatins from electron-poor anilines. | N-substituted isatins. | Broad range of substituted isatins, especially those inaccessible by other classical methods. | When the corresponding indole/oxindole is readily available. | Regioselective synthesis of 4-substituted isatins. |
Decision-Making Workflow for Isatin Synthesis
Choosing the optimal synthetic route requires a logical evaluation of the target molecule's features and the available starting materials. The following workflow can guide this decision-making process.
Caption: A workflow to guide the selection of an appropriate synthetic route for a target isatin.
Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed experimental protocols for the Sandmeyer synthesis and a modern indole oxidation method.
Protocol 1: Sandmeyer Synthesis of 5-Methylisatin
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 327 (1941); Vol. 4, p. 42 (1925).[6]
Part A: Isonitrosoaceto-p-toluidide
-
In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add in order: 1300 g of crystallized sodium sulfate, a solution of 54 g (0.5 mole) of p-toluidine in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid, and finally, a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture rapidly to boiling. The boiling is continued for one to two minutes, during which time the isonitrosoacetanilide precipitates.
-
Cool the flask to room temperature and filter the crystalline product. Wash with cold water and dry. The yield is 75–77 g (83–86% of the theoretical amount).
Part B: 5-Methylisatin
-
Warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.
-
Add 80 g of dry isonitrosoaceto-p-toluidide from Part A at such a rate as to maintain the temperature between 60°C and 70°C. Use external cooling to control the temperature.
-
After the addition is complete, heat the solution to 80°C and hold for ten minutes to complete the reaction.
-
Pour the reaction mixture onto 10-12 times its volume of crushed ice.
-
After the ice has melted, filter the precipitated crude 5-methylisatin, wash with cold water until the washings are no longer acid, and dry. The yield is 65–68 g (90–94% of the theoretical amount). The product can be purified by recrystallization from glacial acetic acid.
Protocol 2: Modern Oxidation of 4-Methylindole to 4-Methylisatin
This protocol is adapted from Zi, Y. et al., Org. Lett. 2014, 16, 3094-3097.[4]
-
To a reaction tube, add 4-methylindole (0.5 mmol, 1.0 equiv.), iodine (I₂) (0.6 mmol, 1.2 equiv.), and 6 mL of dimethyl sulfoxide (DMSO).
-
To this mixture, add tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol, 5.0 equiv.).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 80°C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 4-methylisatin. The reported isolated yield for this specific substrate is 89%.
Conclusion
The synthesis of substituted isatins is a well-established field with a rich history of classical methods that remain relevant for many applications. The Sandmeyer, Stolle, and Gassman syntheses each provide a unique entry point to the isatin core, with their selection governed by the electronic properties and substitution pattern of the desired product. However, the limitations of these methods, such as harsh conditions and poor regioselectivity, have spurred the development of modern alternatives.
Oxidative methods and strategies like directed ortho-metalation represent the frontier of isatin synthesis, offering milder conditions, superior functional group tolerance, and unparalleled regiochemical control. For researchers and drug development professionals, a thorough understanding of this diverse synthetic landscape is essential. By carefully considering the target structure and weighing the advantages and disadvantages of each route, chemists can efficiently access the vast and pharmacologically significant chemical space of substituted isatins.
References
- 1. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijcrt.org [ijcrt.org]
- 4. scribd.com [scribd.com]
- 5. biomedres.us [biomedres.us]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.irapa.org [journals.irapa.org]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 11. ijcmas.com [ijcmas.com]
- 12. synarchive.com [synarchive.com]
- 13. scispace.com [scispace.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 18. dergipark.org.tr [dergipark.org.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
